Desmethylcarvedilol
Description
Properties
IUPAC Name |
2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUKPPPYYOKVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993727 | |
| Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72956-44-6 | |
| Record name | Desmethylcarvedilol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYLCARVEDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0HIU4LI95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Desmethylcarvedilol
Introduction: The Significance of Desmethylcarvedilol in Cardiovascular Drug Development
Desmethylcarvedilol, the O-desmethylated metabolite of Carvedilol, is a molecule of significant interest in the field of cardiovascular medicine.[1][2] Carvedilol is a widely prescribed beta-blocker for the management of heart failure and hypertension.[3] The metabolic fate of Carvedilol in the human body leads to the formation of several metabolites, with Desmethylcarvedilol being a notable product of O-demethylation, primarily mediated by the cytochrome P450 enzyme CYP2C9.[2] Understanding the synthesis of this key metabolite is crucial for researchers in drug development for a variety of applications, including the development of reference standards for pharmacokinetic studies, the investigation of metabolite activity, and the exploration of new therapeutic agents.
This comprehensive technical guide provides a detailed exploration of the synthetic pathways leading to Desmethylcarvedilol. We will delve into two primary retrosynthetic approaches, offering step-by-step protocols, mechanistic insights, and a comparative analysis to empower researchers in their synthetic endeavors.
Retrosynthetic Analysis: Deconstructing Desmethylcarvedilol
A logical retrosynthetic analysis of Desmethylcarvedilol (I) reveals two primary synthetic strategies. The core of the molecule consists of a carbazole moiety linked to a phenoxy ethanolamine side chain via a propan-2-ol bridge.
Pathway A involves the direct coupling of a pre-formed carbazole epoxide intermediate with the demethylated side-chain amine.
Pathway B follows a more convergent approach, initially synthesizing Carvedilol and subsequently performing a selective demethylation of the methoxy group on the phenyl ring.
Caption: Retrosynthetic analysis of Desmethylcarvedilol.
Pathway A: Convergent Synthesis via Direct Coupling
This pathway represents a highly efficient approach, converging two key intermediates in the final step. The success of this route hinges on the successful synthesis of both the carbazole epoxide and the demethylated side-chain amine.
Synthesis of Key Intermediate: 4-(Oxiran-2-ylmethoxy)-9H-carbazole (II)
The synthesis of the pivotal carbazole epoxide intermediate commences with the readily available 4-hydroxy carbazole.
Caption: Synthesis of the key carbazole epoxide intermediate.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of water and a suitable base (e.g., sodium hydroxide or potassium carbonate), add 4-hydroxy carbazole.[4][5]
-
Solvent Addition: Cool the reaction mixture and add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or isopropanol (IPA) dropwise.[4][6]
-
Epoxidation: Add epichlorohydrin to the mixture over a period of time while maintaining a controlled temperature.[4][5]
-
Reaction Progression: Slowly raise the temperature and maintain for several hours to ensure the completion of the reaction.[4][5]
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with water, filter the precipitate, and wash thoroughly to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure 4-(oxiran-2-ylmethoxy)-9H-carbazole (II).[6]
Causality of Experimental Choices:
-
Base and Solvent System: The choice of a strong base is essential to deprotonate the phenolic hydroxyl group of 4-hydroxy carbazole, forming a nucleophilic phenoxide. The polar aprotic solvent facilitates the SN2 reaction with epichlorohydrin.
-
Temperature Control: Careful temperature management is crucial to prevent unwanted side reactions, such as the opening of the epoxide ring.
Synthesis of Key Intermediate: 2-(2-Hydroxyphenoxy)ethanamine (III)
While commercially available, the synthesis of this intermediate can be achieved from 2-hydroxyphenoxy)acetonitrile via reduction. A more common approach in the broader context of Carvedilol synthesis is the preparation of its methoxy-protected analogue, 2-(2-methoxyphenoxy)ethylamine. For the purpose of this guide, we will consider 2-(2-hydroxyphenoxy)ethanamine as a starting material.
Final Coupling Step: Synthesis of Desmethylcarvedilol (I)
The final convergent step involves the nucleophilic attack of the primary amine of the side chain (III) on the epoxide ring of the carbazole intermediate (II).
Experimental Protocol:
-
Reaction Setup: Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole (II) and 2-(2-hydroxyphenoxy)ethanamine (III) in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to facilitate the ring-opening of the epoxide. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and add water to precipitate the crude product.
-
Purification: The crude Desmethylcarvedilol can be purified by column chromatography or by forming an acid addition salt, followed by neutralization to yield the pure product.
Pathway B: Synthesis via Demethylation of Carvedilol
This pathway leverages the well-established synthesis of Carvedilol, followed by a final demethylation step. This approach is advantageous if a robust and high-yielding Carvedilol synthesis is already established in the laboratory.
Synthesis of Carvedilol (IV)
The synthesis of Carvedilol is extensively documented and typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole (II) with 2-(2-methoxyphenoxy)ethylamine.[5][7][8]
Caption: Synthesis of Carvedilol.
Demethylation of Carvedilol to Desmethylcarvedilol (I)
The critical step in this pathway is the selective cleavage of the aryl methyl ether in the presence of other sensitive functional groups within the Carvedilol molecule. Several reagents are known to effect the demethylation of aryl methyl ethers.
Table 1: Comparison of Demethylation Reagents
| Reagent | Conditions | Advantages | Disadvantages |
| Boron Tribromide (BBr₃) | Low temperature (e.g., -78 °C to rt) in an inert solvent (e.g., DCM) | High efficiency for aryl methyl ether cleavage. | Highly reactive and moisture-sensitive, can affect other functional groups. |
| Thiolates (e.g., Dodecanethiol) | High temperature in a polar aprotic solvent (e.g., DMF) with a base (e.g., NaOH) | Odorless thiol reagents are available, practical for larger scale. | Requires high temperatures, potential for side reactions. |
| Lewis Acids with Thioethers | Low temperature in an inert solvent. | Milder conditions compared to BBr₃. | May require optimization for specific substrates. |
| 3-Mercaptopropionic Acid | High temperature in a polar aprotic solvent with a base. | Reagent and byproducts are easily removed by extraction. | May require higher temperatures. |
Experimental Protocol (Using Boron Tribromide):
-
Reaction Setup: Dissolve Carvedilol (IV) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a solution of boron tribromide in DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Quenching: Carefully quench the reaction by the slow addition of methanol or water.
-
Work-up and Isolation: Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purification: Purify the crude Desmethylcarvedilol by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Boron Tribromide: This powerful Lewis acid effectively coordinates to the ether oxygen, facilitating the cleavage of the methyl group.
-
Low Temperature: The initial low temperature is crucial to control the exothermicity of the reaction and to minimize potential side reactions with other functional groups in the Carvedilol molecule.
-
Inert Atmosphere: The exclusion of moisture is critical as BBr₃ reacts violently with water.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway A: Direct Coupling | Pathway B: Demethylation of Carvedilol |
| Convergence | Highly convergent. | Linear, with demethylation as the final step. |
| Key Challenge | Synthesis or procurement of 2-(2-hydroxyphenoxy)ethanamine. | Selective demethylation without affecting other functional groups. |
| Overall Yield | Potentially higher if the hydroxylated side chain is readily available. | Dependent on the efficiency of both Carvedilol synthesis and the demethylation step. |
| Scalability | Scalable, provided the starting materials are accessible. | Scalable, with careful control of the demethylation step. |
Conclusion and Future Perspectives
Both presented pathways offer viable routes to the synthesis of Desmethylcarvedilol. The choice between Pathway A and Pathway B will largely depend on the availability of starting materials and the specific expertise and resources of the research laboratory. For laboratories with a readily available supply of 2-(2-hydroxyphenoxy)ethanamine, the direct coupling approach of Pathway A is likely the more efficient option. Conversely, for those with an established and optimized synthesis of Carvedilol, the demethylation strategy of Pathway B provides a reliable route.
Future research in this area may focus on the development of more selective and milder demethylation reagents, as well as the exploration of enzymatic or biocatalytic approaches to mimic the metabolic pathway of Carvedilol in a controlled laboratory setting. Such advancements will undoubtedly contribute to the broader understanding of Carvedilol's pharmacology and the potential therapeutic roles of its metabolites.
References
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Lu, D.-Q., Chen, J., Wu, W.-Y., Ling, X.-Q., & Chang, Y.-J. (2010). (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2785. [Link]
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Kumar, B. A., Reddy, K. V., Kumar, Y. R., Reddy, R. B., Gangaiah, L., Madhusudhan, G., & Mukkanti, K. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 3(6), 620-626. [Link]
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Madhusudhan, G., et al. (2010). A facile synthesis of 5-((9H-carbazol-4-yloxy)methyl)oxazolidin-2-one intermediate towards the synthesis of carvedilol, a β-adrenergic blocking agent. Organic Chemistry: An Indian Journal, 6(2). [Link]
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Introduction: Contextualizing Desmethylcarvedilol within the Pharmacology of Carvedilol
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Desmethylcarvedilol
Carvedilol is a third-generation cardiovascular drug renowned for its unique, multi-faceted mechanism of action.[1] It functions as a neurohormonal antagonist, exhibiting non-selective β-adrenergic receptor blockade (β1 and β2), α1-adrenergic receptor blockade for vasodilation, and additional ancillary properties including antioxidant and anti-inflammatory effects.[1][2] Carvedilol is administered clinically as a racemic mixture; the S(-) enantiomer is responsible for both α- and β-blocking activities, while the R(+) enantiomer possesses only α1-blocking activity.[3][4][5]
Upon administration, carvedilol is extensively metabolized by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP2C9, into several metabolites.[6][7] Among these are pharmacologically active species, including O-desmethylcarvedilol (DMC), 4'-hydroxyphenyl carvedilol, and 5'-hydroxyphenyl carvedilol.[3][4][8] Plasma concentrations of these metabolites are typically 10 to 50 times lower than the parent compound.[3] Desmethylcarvedilol is formed principally through demethylation catalyzed by CYP2C9.[5][9] While it is established that oxidative S-(-)-metabolites contribute to the overall β-antagonistic effect of the therapy, they do not appear to contribute to the α-antagonistic vasodilation.[4][8]
This guide provides a detailed examination of the in vitro pharmacological profile of Desmethylcarvedilol. As a key active metabolite, understanding its distinct receptor interaction profile is critical for a complete comprehension of carvedilol's therapeutic effects and for the development of new chemical entities with tailored pharmacological properties. We will explore its binding affinity and functional activity at key adrenergic and other potential receptor targets, supported by field-proven experimental protocols for robust characterization.
Section 1: Adrenergic Receptor Binding and Functional Profile
The hallmark of carvedilol's action lies in its interaction with adrenergic receptors. Desmethylcarvedilol, as an active metabolite, partially inherits these characteristics, though with a distinct profile. It is reported to possess minor β-blocking action but lacks activity at α1-adrenergic receptors.[9] This differentiation is critical, as it suggests that the vasodilatory α1-blocking effect of the therapy resides solely with the parent carvedilol enantiomers, while the β-blockade is a shared property.[4][8]
Receptor Binding Affinity
Determining the binding affinity (Ki) of Desmethylcarvedilol for β1-, β2-, and α1-adrenergic receptors is the foundational step in its pharmacological characterization. This is achieved through competitive radioligand binding assays, a gold-standard technique for quantifying ligand-receptor interactions.[10][11] In these assays, a radiolabeled ligand with known high affinity for the receptor (e.g., [¹²⁵I]-Iodocyanopindolol for β-receptors, [³H]-Prazosin for α1-receptors) competes with increasing concentrations of the unlabeled test compound (Desmethylcarvedilol) for binding to receptor-expressing membranes.[10] The concentration of Desmethylcarvedilol that inhibits 50% of the specific radioligand binding (IC50) is determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[12]
Table 1: Comparative Adrenergic Receptor Binding Profile
| Compound | Receptor Target | Binding Affinity (Ki or K D ) | Species/Source | Citation |
|---|---|---|---|---|
| Carvedilol | β1-Adrenergic | ~4-5 nM (K D ) | Human Myocardium | [13][14] |
| β2-Adrenergic | Variable (6-39 fold lower than β1) | Human Myocardium | [13][14] | |
| α1-Adrenergic | Potent; β1:α1 potency ratio ~1.7 | Human Myocardium | [13][14] | |
| Desmethylcarvedilol | β-Adrenergic | Minor activity suggested | In vitro/PK studies | [9] |
| α1-Adrenergic | No activity suggested | In vitro/PK studies | [4][9] |
Note: Definitive Ki values for Desmethylcarvedilol require direct experimental determination using the protocols outlined in this guide.
Functional Activity: G-Protein Signaling
Beyond binding, it is crucial to assess the functional consequence of receptor occupancy. For β-adrenergic receptors, the canonical signaling pathway involves coupling to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[15][16] As a β-blocker, Desmethylcarvedilol is expected to act as an antagonist or inverse agonist at this pathway, inhibiting the cAMP production stimulated by a β-agonist like isoproterenol.
Functional cAMP assays are used to quantify this effect.[17][18] Cells expressing the β-receptor subtype of interest are first incubated with the test compound (Desmethylcarvedilol) before being challenged with a fixed concentration of an agonist. The resulting intracellular cAMP levels are then measured, typically using homogenous, high-throughput methods like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™.[15][19] An antagonist will produce a concentration-dependent decrease in the agonist-induced cAMP signal, from which an IC50 (half-maximal inhibitory concentration) can be derived.
Functional Activity: β-Arrestin Biased Signaling
Investigating whether Desmethylcarvedilol retains this biased signaling profile is a key area of research. β-arrestin recruitment assays directly measure the interaction between the receptor and β-arrestin upon ligand stimulation.[20] A common method is the enzyme fragment complementation (EFC) assay, where the receptor is fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin is fused to the complementary fragment. Ligand-induced recruitment brings the fragments together, reconstituting enzyme activity and generating a detectable signal.[25] Characterizing Desmethylcarvedilol in such an assay would reveal whether it functions as a conventional antagonist or a more complex biased ligand.
Section 2: Potential Off-Target Interactions
A comprehensive in vitro profile requires assessment of clinically relevant off-target interactions. For carvedilol and its metabolites, this includes serotonin and intracellular calcium channels.
Serotonin 5-HT₂ₐ Receptors
Recent studies have shown that carvedilol itself interacts with serotonin 5-HT₂ₐ receptors with high nanomolar affinity, acting as an antagonist of serotonin-mediated signaling.[26][27] Given the structural similarity, it is plausible that Desmethylcarvedilol may also bind to this receptor. This can be tested using radioligand binding assays with a 5-HT₂ₐ-selective radioligand (e.g., [¹²⁵I]7-amino-8-iodo-ketanserin) and functional assays measuring inositol phosphate (IP) formation, the canonical signaling output of the Gq-coupled 5-HT₂ₐ receptor.[27][28]
Ryanodine Receptor 2 (RyR2)
Interestingly, Desmethylcarvedilol has been identified as an inhibitor of store-overload-induced calcium release in cells expressing a mutated form of the ryanodine receptor 2 (RyR2 R4496C), with a reported IC50 of 7.62 µM.[29] RyR2 is a critical intracellular calcium release channel in cardiomyocytes. This finding suggests a potential direct intracellular mechanism of action for the metabolite, distinct from its effects on surface GPCRs. This activity can be characterized using in vitro calcium flux assays in HEK293 cells or cardiomyocytes, measuring changes in intracellular calcium concentration in response to stimuli that trigger calcium release from the sarcoplasmic reticulum.
Section 3: Detailed Experimental Protocols
The following protocols provide a self-validating framework for characterizing the in vitro pharmacology of Desmethylcarvedilol.
Protocol 1: Radioligand Competition Binding Assay for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of Desmethylcarvedilol at β1-, β2-, and α1-adrenergic receptors.
1. Membrane Preparation: [10][12] a. Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells) to confluence. b. Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS). c. Resuspend the cell pellet in ice-cold Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail. d. Homogenize the suspension using a Dounce or Polytron homogenizer. e. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei. f. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. g. Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4), determine protein concentration (e.g., BCA assay), and store aliquots at -80°C.
2. Competition Binding Assay: [10][30] a. Prepare a 96-well plate. To each well, add in order: i. 50 µL Assay Buffer (for total binding) or a high concentration of a non-labeled competitor (e.g., 10 µM Propranolol for β-receptors) for non-specific binding. ii. 50 µL of Desmethylcarvedilol at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M). iii. 50 µL of radioligand at a concentration near its Kd (e.g., [¹²⁵I]-Iodocyanopindolol for β-receptors, [³H]-Prazosin for α1-receptors). iv. 100 µL of the prepared membrane suspension (containing 10-50 µg of protein). b. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium. c. Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine for some assays) using a cell harvester. d. Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. e. Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation or gamma counter.
3. Data Analysis: a. Plot the percentage of specific binding against the log concentration of Desmethylcarvedilol. b. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional cAMP Accumulation Assay
Objective: To determine the functional potency (IC50) of Desmethylcarvedilol as an antagonist of β-adrenergic receptors.
1. Cell Preparation: [15][31] a. Seed cells expressing the β-adrenergic receptor subtype into 96- or 384-well plates and grow overnight. b. On the day of the assay, aspirate the culture medium and replace it with stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
2. Antagonist Assay Protocol: [15][32] a. Add Desmethylcarvedilol at various concentrations to the wells and pre-incubate for 15-30 minutes at 37°C. b. Add a β-agonist (e.g., Isoproterenol) at a fixed concentration (typically its EC80) to all wells except the basal control. c. Incubate for a further 15-30 minutes at 37°C. d. Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
3. Data Analysis: a. Convert the raw signal (e.g., fluorescence ratio) to cAMP concentration using a standard curve. b. Plot the cAMP concentration against the log concentration of Desmethylcarvedilol. c. Fit the data to a suitable inhibitory dose-response curve using non-linear regression to determine the IC50 value.
Summary and Conclusion
Desmethylcarvedilol is an active metabolite of carvedilol with a distinct in vitro pharmacological profile. Current evidence suggests it contributes to the therapeutic β-adrenergic blockade of carvedilol, albeit with potentially lower potency than the parent drug, while being devoid of the α1-adrenergic antagonism responsible for vasodilation.[4][9] Furthermore, emerging data points to a potential role in modulating intracellular calcium via RyR2 channels, an off-target effect that warrants further investigation.[29] A critical unanswered question is whether Desmethylcarvedilol shares carvedilol's signature β-arrestin-biased signaling, a property linked to enhanced cardioprotection.[21][23]
The experimental frameworks provided in this guide offer a robust pathway for definitively characterizing the binding affinities and functional potencies of Desmethylcarvedilol at these key targets. Such data are invaluable for drug development professionals seeking to build comprehensive structure-activity relationship models and for researchers aiming to fully dissect the complex, multi-ligand pharmacology underlying carvedilol's clinical efficacy.
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An In-depth Technical Guide to the Mechanism of Action of Desmethylcarvedilol on Beta-Adrenergic Receptors
Abstract
Carvedilol is a cornerstone therapeutic agent for heart failure, distinguished by a complex pharmacological profile that extends beyond simple receptor antagonism.[1] Its clinical efficacy is attributed not only to the parent compound but also to its active metabolites, among which desmethylcarvedilol is significant.[2] This technical guide provides a detailed examination of the mechanism of action of desmethylcarvedilol at beta-adrenergic receptors (β-ARs). We will dissect its binding characteristics, functional antagonism of the canonical G-protein signaling pathway, and the potential for biased agonism, a hallmark of its parent compound. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation of its molecular interactions and a framework for future research.
Introduction: The Pharmacological Context of Carvedilol and Its Metabolites
Carvedilol is classified as a non-selective beta-blocker, exerting competitive antagonism at both β1- and β2-adrenergic receptors, with additional α1-blocking activity.[3][4][5] This multimodal action contributes to its potent antihypertensive and cardioprotective effects.[6] The drug is administered as a racemate; the S-(-)-enantiomer is primarily responsible for its potent β-blocking activity, while both S-(-) and R-(+)-enantiomers contribute to the α1-blockade.[2][3]
Upon administration, carvedilol undergoes extensive hepatic metabolism, primarily through aromatic ring oxidation and subsequent glucuronidation.[2] This process yields three principal active metabolites: 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, and desmethylcarvedilol (DMC).[2] The oxidative S-(-)-metabolites, including S-desmethylcarvedilol, are known to contribute to the overall β-antagonistic effect observed after drug dosage, making an understanding of their specific receptor interactions crucial for a complete picture of carvedilol's in vivo activity.[2]
This guide focuses specifically on desmethylcarvedilol, aiming to elucidate its precise mechanism of action at β1- and β2-adrenergic receptors.
The Precedent: Carvedilol's Unique Signaling Paradigm
To appreciate the action of desmethylcarvedilol, one must first understand the sophisticated mechanism of its parent compound. Unlike traditional neutral antagonists, carvedilol is a biased agonist (also referred to as a ligand with functional selectivity).[1][7][8]
At the β2-adrenergic receptor, carvedilol acts as an inverse agonist for the Gs-protein-mediated signaling cascade, effectively inhibiting adenylyl cyclase activity and subsequent cyclic AMP (cAMP) production.[7] Simultaneously, it actively stimulates G protein-coupled receptor kinase (GRK)-mediated receptor phosphorylation, leading to the recruitment of β-arrestin.[1][7] This β-arrestin engagement initiates a separate, G-protein-independent signaling cascade that can activate downstream pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[7][9] This unique profile of blocking one pathway while activating another is believed to contribute to carvedilol's superior clinical efficacy in heart failure.[1][7] At the β1-adrenergic receptor, carvedilol also demonstrates β-arrestin-biased agonism, a mechanism that involves switching the receptor's coupling from Gαs to Gαi.[10]
This dual-faceted mechanism of the parent compound raises a critical question: Does desmethylcarvedilol inherit this complex signaling signature?
Desmethylcarvedilol: Mechanism of Action at Beta-Adrenergic Receptors
As an active metabolite contributing to carvedilol's β-blocking effects, desmethylcarvedilol's primary mechanism is antagonism at β1- and β2-adrenergic receptors.[2]
Receptor Binding and Functional Antagonism
The S-(-)-enantiomer of desmethylcarvedilol, like S-(-)-carvedilol, binds to β-adrenergic receptors.[2] This binding event physically occludes the orthosteric binding site, preventing endogenous catecholamines (epinephrine and norepinephrine) from activating the receptor. This direct competition is the molecular basis of its β-blockade.
Inhibition of the Canonical Gs-cAMP Signaling Pathway
The canonical signaling pathway for β1- and β2-adrenergic receptors is fundamental to cardiac function.[11] Agonist binding triggers a conformational change in the receptor, activating the associated stimulatory G-protein (Gs). The Gαs subunit then stimulates adenylyl cyclase to convert ATP into the second messenger cAMP.[12] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to increased heart rate, contractility, and other physiological responses.[12]
Desmethylcarvedilol, through its antagonistic action, prevents this entire cascade from initiating. By blocking agonist binding, it effectively shuts down Gs protein activation and subsequent cAMP production, thereby reducing sympathetic overstimulation of the heart.
Figure 1: Antagonism of the β-AR Gs-cAMP pathway by Desmethylcarvedilol.
Unexplored Territory: The Potential for Biased Agonism
A pivotal area for future research is whether desmethylcarvedilol shares carvedilol's β-arrestin-biased agonism. Structurally, it is highly similar to its parent compound, suggesting that it may retain the ability to induce the specific receptor conformation required for GRK phosphorylation and β-arrestin recruitment. If confirmed, this would mean desmethylcarvedilol also contributes to the G-protein-independent signaling that is thought to be cardioprotective.
Figure 2: The β-Arrestin signaling pathway potentially activated by Desmethylcarvedilol.
Quantitative Data Summary
While specific binding affinities (Ki) for desmethylcarvedilol are not as extensively published as for the parent compound, its classification as an active β-blocking metabolite confirms its significant interaction with the receptors.[2] The table below summarizes the known properties of carvedilol enantiomers and the established role of S-desmethylcarvedilol.
| Compound | Receptor Target(s) | Primary Mechanism | Notes |
| S-(-)-Carvedilol | β1, β2, α1 | β-Antagonist, α1-Antagonist, β-Arrestin Biased Agonist | Responsible for most of the β-blocking activity (Kd ≈ 0.4 nmol/L).[2] |
| R-(+)-Carvedilol | α1 | α1-Antagonist | Exhibits only ~1% of the β-blocking activity of the S-enantiomer.[2] |
| S-(-)-Desmethylcarvedilol | β1, β2 | β-Antagonist | Active metabolite contributing to the overall in vivo β-blockade.[2] |
Experimental Protocols for Mechanistic Characterization
To rigorously define the mechanism of action of desmethylcarvedilol, a series of well-established assays are required. These protocols form a self-validating system, where binding affinity is correlated with functional activity.
Protocol 1: Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of desmethylcarvedilol for β1- and β2-adrenergic receptors.[13][14]
-
Causality: This assay directly measures the physical interaction between the compound and the receptor. A high affinity (low Ki value) is a prerequisite for potent functional activity. It is the gold standard for quantifying ligand-receptor binding.[13]
-
Methodology:
-
Membrane Preparation:
-
Culture HEK-293 or CHO cells stably expressing either human β1- or β2-adrenergic receptors.
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[15]
-
Perform differential centrifugation, pelleting the membranes at high speed (e.g., 40,000 x g).[15]
-
Wash the membrane pellet and resuspend in an assay buffer. Determine protein concentration via a BCA or Bradford assay.[16]
-
-
Competition Binding Reaction:
-
In a 96-well plate, combine a fixed amount of cell membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a non-selective β-AR radioligand (e.g., [¹²⁵I]-Iodocyanopindolol) near its Kd value, and a range of concentrations of unlabeled desmethylcarvedilol (e.g., 10⁻¹¹ M to 10⁻⁵ M).[15][16]
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a saturating unlabeled antagonist like propranolol).[13]
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at room temperature or 30°C to reach equilibrium.[16]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[16]
-
Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]
-
-
Quantification & Analysis:
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of desmethylcarvedilol to generate a competition curve.
-
Determine the IC50 value (concentration of desmethylcarvedilol that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
-
Figure 3: Workflow for Radioligand Competition Binding Assay.
Protocol 2: cAMP Accumulation Functional Assay
-
Objective: To determine the functional potency (IC50) of desmethylcarvedilol as an antagonist of Gs-mediated signaling.
-
Causality: This assay measures the direct downstream consequence of receptor blockade. By quantifying the inhibition of agonist-stimulated cAMP, it validates the functional relevance of the binding affinity determined in Protocol 1.
-
Methodology:
-
Cell Culture:
-
Plate cells expressing the β-AR subtype of interest (e.g., HEK-293-β2AR) in 96-well plates and grow to near confluence.
-
-
Assay Procedure:
-
Wash cells with serum-free media. Pre-incubate the cells for 15-30 minutes with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation and amplify the signal.[17]
-
Add varying concentrations of desmethylcarvedilol to the wells and incubate for a further 15-30 minutes.
-
-
Agonist Stimulation:
-
Stimulate the cells by adding a fixed concentration of a β-agonist (e.g., Isoproterenol at its EC80 concentration) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes to allow for cAMP production.[17]
-
-
Quantification:
-
Data Analysis:
-
Normalize the data, setting the basal cAMP level as 0% and the maximal agonist-stimulated level as 100%.
-
Plot the normalized response against the log concentration of desmethylcarvedilol to generate an inhibition curve.
-
Determine the IC50 value, which represents the concentration of desmethylcarvedilol required to inhibit 50% of the agonist response.
-
-
Figure 4: Workflow for cAMP Accumulation Functional Assay.
Conclusion and Future Directions
Desmethylcarvedilol is an pharmacologically active metabolite that demonstrably contributes to the therapeutic β-blocking profile of carvedilol.[2] Its core mechanism of action is competitive antagonism at β1- and β2-adrenergic receptors, leading to the inhibition of the canonical Gs-cAMP signaling pathway. This action is critical for mitigating the deleterious effects of chronic sympathetic overstimulation in cardiovascular disease.
However, the full story of desmethylcarvedilol remains incomplete. The next frontier of research must focus on the following:
-
Quantitative Binding Profiles: A systematic characterization of the binding affinities (Ki) of S- and R-desmethylcarvedilol for β1-, β2-, and α1-adrenergic receptors is necessary to fully quantify their contribution to carvedilol's overall pharmacology.
-
Investigation of Biased Agonism: It is imperative to determine if desmethylcarvedilol, like its parent compound, acts as a β-arrestin-biased agonist. Assays measuring ERK phosphorylation or β-arrestin recruitment in the presence of desmethylcarvedilol would provide definitive answers and could further explain the profound clinical benefits of carvedilol therapy.
Elucidating these finer points will not only deepen our understanding of carvedilol but also provide a more refined template for the development of next-generation cardiovascular drugs with tailored signaling properties.
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An In-depth Technical Guide to the Biochemical Properties and Solubility of Desmethylcarvedilol
Introduction: Unveiling the Metabolite
Desmethylcarvedilol is a principal active metabolite of Carvedilol, a third-generation, non-selective beta- and alpha-1 adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and chronic heart failure.[1] As the parent drug, Carvedilol, undergoes extensive hepatic metabolism, a thorough understanding of its metabolites is critical for a complete pharmacological and toxicological profile.[2][3] Desmethylcarvedilol, formed through O-demethylation, exhibits its own distinct biochemical characteristics that contribute to the overall therapeutic and side-effect profile of Carvedilol administration.[4][5]
This guide provides a comprehensive technical overview of the core biochemical properties and solubility characteristics of Desmethylcarvedilol. We will delve into its formation, pharmacological activity, plasma protein binding, and solubility profile, offering field-proven insights and detailed experimental protocols essential for researchers in drug discovery and development. The causality behind experimental choices is explained to provide a self-validating framework for laboratory investigation.
Core Physicochemical Identity
A foundational understanding of a molecule begins with its basic chemical and physical properties. These parameters govern its behavior in biological systems and influence experimental design.
Chemical Structure and Identifiers
Desmethylcarvedilol, or O-Desmethylcarvedilol, is chemically identified as 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol.[6] It is classified as a member of the carbazole family of compounds.[6]
Physicochemical Data Summary
The fundamental properties of Desmethylcarvedilol are summarized in the table below. These values are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄N₂O₄ | [6] |
| Molecular Weight | 392.45 g/mol | [6][7][8] |
| CAS Number | 72956-44-6 | [6] |
| Computed XLogP3 | 3.9 | [6] |
| Known Solubility | Soluble in DMSO | [5] |
Note: XLogP3 is a computed value that indicates the lipophilicity of a compound. A higher value suggests greater lipid solubility.
Metabolic Pathway and Bioactivation
Desmethylcarvedilol is not administered directly but is formed in vivo through the metabolism of its parent compound, Carvedilol.
Cytochrome P450-Mediated Demethylation
Carvedilol is extensively metabolized in the liver, primarily through the action of the cytochrome P450 (CYP) enzyme system.[3][9] The formation of Desmethylcarvedilol occurs via O-demethylation. This reaction is primarily catalyzed by the CYP2C9 isoform.[4][5][10] While CYP2C9 plays the predominant role, in-vitro studies using human liver microsomes have shown that other isoforms, including CYP2D6, CYP1A2, and CYP2E1 , can also contribute to its formation.[4][10][11] This multi-enzyme pathway ensures that the metabolite can be produced even in individuals with poor CYP2C9 function.[4]
Caption: Metabolic conversion of Carvedilol to O-Desmethylcarvedilol.
Biochemical Profile and Pharmacological Activity
Desmethylcarvedilol is an active metabolite, meaning it exerts its own pharmacological effects.[5]
-
Beta-Adrenergic Blockade : Like its parent compound, Desmethylcarvedilol possesses beta-blocking activity. However, its action is considered minor compared to Carvedilol.[4] It contributes to the overall reduction in heart rate seen after Carvedilol administration.[5]
-
Alpha-1 Adrenergic Activity : A key differentiator from the parent drug is that Desmethylcarvedilol has no activity at alpha-1 adrenergic receptors.[4] This means it does not contribute to the vasodilatory effects mediated by this receptor.
-
Calcium Channel Modulation : Research has identified a novel activity for Desmethylcarvedilol. It has been shown to inhibit store-overload-induced calcium release in cells expressing a specific mutation in the ryanodine receptor 2 (RyR2), with an IC₅₀ of 7.62 µM.[5] This suggests a potential role in modulating intracellular calcium signaling, which is highly relevant in cardiac function.
Solubility Profile and Determination
The solubility of a drug substance is a critical determinant of its bioavailability and formulation feasibility. Carvedilol is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[12][13] It is plausible that its metabolite, Desmethylcarvedilol, shares similar solubility characteristics.
pH-Dependent Solubility
As a weakly basic compound, the aqueous solubility of Desmethylcarvedilol is expected to be highly pH-dependent, similar to Carvedilol.[13][14] Carvedilol itself exhibits significantly higher solubility in the acidic environment of the stomach (pH 1.2-5.0) compared to the more neutral or basic conditions of the intestine (pH 6.5-7.8).[13][14] This principle is fundamental for predicting where the compound will dissolve and be absorbed in the gastrointestinal tract. A full pH-solubility profile for Desmethylcarvedilol would be a critical dataset for any formulation development.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[15][16] This protocol ensures that a true equilibrium is reached between the dissolved and solid states of the compound.
Rationale: This method is chosen for its accuracy and ability to determine the true thermodynamic solubility, which is a fundamental property of the compound, unlike kinetic solubility which can be influenced by experimental conditions and may yield supersaturated, unstable solutions.[17]
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8) as recommended by regulatory agencies like the FDA.[18][19]
-
Compound Addition: Add an excess amount of Desmethylcarvedilol solid to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[15]
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (typically 37°C for biopharmaceutical relevance). Agitate for a sufficient period to ensure equilibrium is reached (often 24-48 hours).[15] Preliminary experiments can determine the minimum time to equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Quantify the concentration of Desmethylcarvedilol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21]
-
pH Measurement: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[19]
Caption: Equilibrium dialysis workflow for plasma protein binding.
Conclusion
Desmethylcarvedilol is a pharmacologically active metabolite that plays a role in the clinical profile of Carvedilol. Its formation is robust, mediated primarily by CYP2C9 with contributions from other CYP isoforms. While it possesses minor beta-blocking activity, its lack of alpha-1 antagonism and potential role in calcium modulation distinguish it from its parent compound. Based on its physicochemical properties and the behavior of Carvedilol, Desmethylcarvedilol is expected to have low, pH-dependent aqueous solubility and exhibit high plasma protein binding. The experimental protocols detailed in this guide provide a validated framework for definitively characterizing these critical properties, enabling a more precise understanding of its ADME profile and informing future drug development and safety assessments.
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An In-depth Technical Guide to Desmethylcarvedilol as a Human Metabolite of Carvedilol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carvedilol, a third-generation non-selective β- and α1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases.[1][2][3] Its therapeutic efficacy is intricately linked to its complex metabolism in humans, which yields a spectrum of pharmacologically active and inactive metabolites. Among these, O-desmethylcarvedilol (DMC) represents a significant, albeit secondary, active metabolite. This guide provides a comprehensive technical overview of Desmethylcarvedilol, elucidating its metabolic genesis, the enzymatic players involved, its nuanced pharmacological profile, and the state-of-the-art analytical methodologies for its quantification. Understanding the biotransformation of Carvedilol into Desmethylcarvedilol is paramount for a complete comprehension of its pharmacokinetic and pharmacodynamic variability, which holds significant implications for clinical practice and the development of novel cardiovascular therapies.
The Metabolic Fate of Carvedilol: A Multi-Pathway Process
Carvedilol undergoes extensive hepatic first-pass metabolism following oral administration.[4][5] The primary metabolic routes include aromatic ring oxidation, side-chain oxidation, glucuronidation, and O-demethylation.[6][7] The O-demethylation pathway is responsible for the formation of Desmethylcarvedilol.
The Genesis of Desmethylcarvedilol
Desmethylcarvedilol is formed through the removal of a methyl group from the methoxy moiety of the Carvedilol molecule. This biotransformation is a crucial Phase I metabolic reaction.
The metabolic journey of Carvedilol is a complex interplay of several enzymatic systems, primarily the cytochrome P450 (CYP) superfamily.[8][9] While aromatic ring hydroxylation is a major pathway leading to potent metabolites like 4'- and 5'-hydroxycarvedilol, O-demethylation contributes to the overall metabolic clearance and pharmacological profile of the parent drug.[6][8]
Enzymology of Desmethylcarvedilol Formation: A Stereoselective Affair
The formation of Desmethylcarvedilol is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9 .[6][10] However, the metabolic landscape is more complex, with contributions from other CYP isozymes, particularly in individuals with genetic variations in CYP2C9 activity.
Primary and Secondary Enzymatic Contributors
-
CYP2C9: In vitro studies with human liver microsomes have identified CYP2C9 as the principal enzyme responsible for the O-demethylation of Carvedilol.[6][8][10]
-
CYP2D6, CYP1A2, and CYP2E1: These enzymes have been shown to play a partial role in the formation of Desmethylcarvedilol.[6][11] Their contribution becomes more significant in individuals classified as poor metabolizers for CYP2C9, demonstrating the redundancy and overlap in drug metabolism pathways.[6]
The metabolism of Carvedilol is stereoselective, with a preference for the R-enantiomer in first-pass metabolism.[4][6] This stereoselectivity extends to its metabolites, and the formation of Desmethylcarvedilol enantiomers can also differ.[10][12]
Metabolic Pathway Diagram
Caption: Major metabolic pathways of Carvedilol in humans.
Pharmacological Profile of Desmethylcarvedilol
Desmethylcarvedilol is recognized as an active metabolite of Carvedilol.[6][8] However, its pharmacological activity profile differs significantly from the parent compound and its hydroxylated metabolites.
-
Beta-Blocking Activity: Desmethylcarvedilol exhibits minor beta-blocking activity.[6] The S-(-)-enantiomer of the oxidative metabolites is primarily responsible for the β-antagonistic effect.[13]
-
Alpha-1 Adrenergic Receptor Activity: Crucially, Desmethylcarvedilol has no activity at the alpha-1 adrenergic receptors.[6] This is a key distinction from Carvedilol, whose vasodilatory effects are mediated through α1-blockade.[14]
The overall contribution of Desmethylcarvedilol to the therapeutic effects of Carvedilol is considered to be minor compared to the parent drug and its more potent hydroxylated metabolites. However, its presence and concentration can influence the overall pharmacological response and may be of clinical relevance in specific patient populations or in the context of drug-drug interactions.
Analytical Methodologies for Desmethylcarvedilol Quantification
Accurate and sensitive quantification of Desmethylcarvedilol in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding its clinical significance. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Extraction
A robust sample preparation protocol is critical for accurate analysis. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used method for the extraction of Carvedilol and its metabolites from plasma and urine, offering good recovery and sample clean-up.[15]
-
Liquid-Liquid Extraction (LLE): An alternative extraction technique that can also provide high recovery rates.[16]
Chromatographic Separation and Detection
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase Chromatography: C18 columns are commonly used for the separation of Carvedilol and its metabolites.[17][18]
-
Chiral Chromatography: Due to the stereoselective nature of Carvedilol metabolism, chiral columns (e.g., Chirobiotic® V) are employed to separate the enantiomers of both the parent drug and its metabolites, including Desmethylcarvedilol.[12]
-
Detection: Fluorescence detection is often utilized due to the native fluorescence of Carvedilol and its metabolites, providing high sensitivity.[2][15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS has emerged as the gold standard for the bioanalysis of drugs and their metabolites due to its superior sensitivity, selectivity, and speed.[12][18][19]
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Mass Analysis: Multiple Reaction Monitoring (MRM) mode is employed for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for each analyte.
A Validated LC-MS/MS Protocol for Enantioselective Analysis
The following protocol outlines a self-validating system for the simultaneous quantification of Carvedilol and Desmethylcarvedilol enantiomers in human plasma.
Step 1: Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 500 µL of human plasma (pre-spiked with an internal standard, e.g., a deuterated analog).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Step 2: Chromatographic Separation (Chiral LC)
-
Column: Chirobiotic® V column.
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate). The exact composition should be optimized for optimal resolution of the enantiomers.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
Step 3: Mass Spectrometric Detection (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor and product ions for each enantiomer of Carvedilol and Desmethylcarvedilol, as well as the internal standard.
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.[18]
Analytical Workflow Diagram
Caption: Workflow for the bioanalysis of Desmethylcarvedilol.
Clinical and Research Implications
The study of Desmethylcarvedilol holds several key implications for both clinical practice and ongoing research:
-
Pharmacogenomics: Genetic polymorphisms in CYP2C9 and CYP2D6 can significantly alter the metabolic profile of Carvedilol, leading to variations in the plasma concentrations of both the parent drug and its metabolites, including Desmethylcarvedilol.[8][20] Understanding these genetic influences is crucial for personalizing Carvedilol therapy.
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP2C9 can affect the formation of Desmethylcarvedilol, potentially altering the overall therapeutic and adverse effect profile of Carvedilol.[9]
-
Special Populations: The pharmacokinetics of Carvedilol and its metabolites may be altered in specific populations, such as individuals with renal or hepatic impairment, or in patients with comorbidities like diabetes.[12][21] Further research is needed to elucidate the clinical significance of Desmethylcarvedilol in these groups.
Conclusion
Desmethylcarvedilol is an integral component of the complex metabolic fate of Carvedilol in humans. While its pharmacological contribution may be less pronounced than that of the parent drug and its hydroxylated counterparts, a thorough understanding of its formation, enzymatic drivers, and analytical quantification is indispensable for a holistic view of Carvedilol's disposition and action. Future research focusing on the interplay between pharmacogenomics, drug interactions, and the metabolic profile of Carvedilol, including Desmethylcarvedilol, will undoubtedly pave the way for more refined and personalized therapeutic strategies in cardiovascular medicine.
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An In-Depth Technical Guide to the In Vivo Formation of Desmethylcarvedilol in Preclinical Models
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vivo formation of desmethylcarvedilol, a notable metabolite of the beta-blocker carvedilol, within preclinical models. We will delve into the metabolic pathways, enzymatic drivers, and robust methodologies required to accurately characterize this process, emphasizing the causality behind experimental choices to ensure scientific integrity.
Introduction: The Significance of Carvedilol Metabolism and Desmethylcarvedilol
Carvedilol is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 blocking activity, widely prescribed for heart failure and hypertension.[1] It is administered as a racemic mixture of R(+) and S(-) enantiomers, both of which are extensively metabolized in the liver prior to excretion.[1] Understanding the metabolic fate of carvedilol is paramount for a complete comprehension of its pharmacokinetic and pharmacodynamic profile.
While several metabolites of carvedilol are pharmacologically active, this guide focuses on O-desmethylcarvedilol (ODMC). Although considered to have minor beta-blocking action and no activity at alpha-1 adrenergic receptors, characterizing its formation is crucial for a complete metabolic profile and for understanding potential drug-drug interactions and inter-species variability in preclinical studies.[2] In humans, plasma concentrations of desmethylcarvedilol are typically 10 to 50 times lower than the parent compound.[3]
Metabolic Pathways: The Journey from Carvedilol to Desmethylcarvedilol
The biotransformation of carvedilol is complex, involving multiple phase I and phase II reactions. The primary metabolic routes include aromatic ring oxidation, side-chain oxidation, and, central to this guide, O-demethylation.[2]
O-Demethylation: The Genesis of Desmethylcarvedilol
Desmethylcarvedilol is formed through the O-demethylation of the methoxy group on the phenoxy ring of the carvedilol molecule. This is a classic phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.
The Enzymatic Machinery: Cytochrome P450 Isoforms at the Helm
The formation of desmethylcarvedilol is predominantly mediated by specific CYP isoforms, with notable differences between humans and preclinical models.
Human CYP Isoforms
In human liver microsomes, the O-demethylation of carvedilol is primarily catalyzed by CYP2C9 .[2] While CYP2C9 is the major contributor, in-vitro studies suggest that other isoforms, including CYP2D6, CYP1A2, and CYP2E1 , may also play a partial role.[2] This is evidenced by the detectable plasma concentrations of desmethylcarvedilol in individuals who are poor metabolizers of CYP2C9.[2]
CYP Isoforms in Preclinical Models: A Case of Species Divergence
Extrapolating metabolic data from preclinical models to humans requires a thorough understanding of the species-specific differences in CYP enzyme activity.
-
Rats: In rats, the overall metabolism of carvedilol is predominantly catalyzed by CYP2D2 (the rat ortholog of human CYP2D6) and CYP3A1/2 .[4] However, studies have shown that O-dealkylation is a minor metabolic pathway in rats.[5]
-
Dogs and Mice: Similar to rats, O-dealkylation is also a minor pathway of carvedilol metabolism in dogs and mice.[5] In dogs, the major routes are glucuronidation of the parent drug and hydroxylation of the carbazolyl ring.[5] Mice exhibit a more complex profile with glucuronidation and hydroxylation of either the carbazolyl or phenyl ring being the main pathways.[5]
These species-specific differences in the contribution of O-demethylation to the overall metabolism of carvedilol are a critical consideration when selecting a preclinical model and interpreting the resulting data.
Methodologies for In Vivo Studies in Preclinical Models
A well-designed in vivo study is essential for accurately characterizing the formation of desmethylcarvedilol. The following sections outline a typical experimental workflow for a study in rats.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo carvedilol pharmacokinetic study in rats.
Detailed Experimental Protocol: Oral Administration in Rats
This protocol provides a step-by-step methodology for a pharmacokinetic study of carvedilol and its metabolites in rats.
4.2.1 Animals and Housing
-
Use male Wistar or Sprague-Dawley rats (200-250 g).
-
House the animals in a controlled environment (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle).
-
Allow for an acclimatization period of at least one week before the experiment.
-
Provide standard chow and water ad libitum, except for an overnight fast before dosing.
4.2.2 Dosing
-
Prepare the carvedilol suspension in a suitable vehicle (e.g., 0.5% or 1% carboxymethylcellulose).[6][7]
-
Administer carvedilol orally via gavage at the desired dose (e.g., 1 mg/kg to 80 mg/kg).[8][9]
4.2.3 Blood Sample Collection
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Use a suitable blood collection technique, such as from the tail vein or saphenous vein.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4.2.4 Plasma Preparation and Storage
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Techniques for Quantification
Accurate quantification of desmethylcarvedilol in biological matrices requires a sensitive and specific analytical method. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose.[10]
Sample Preparation for UPLC-MS/MS Analysis
The goal of sample preparation is to extract the analytes of interest from the plasma matrix and remove interfering substances. Common techniques include:
-
Solid-Phase Extraction (SPE): Offers good cleanup and concentration of the sample.
-
Liquid-Liquid Extraction (LLE): A classic technique that provides a clean extract.
-
Protein Precipitation (PPT): A simpler and faster method, but may result in a less clean extract.
A validated UPLC-MS/MS method for the simultaneous determination of carvedilol and its metabolites, including o-desmethyl-carvedilol, in rat plasma has been established.[10] This method demonstrated good linearity, precision, and accuracy over the concentration range of 0.0500-10.0 ng/mL for the metabolites.[10]
UPLC-MS/MS Instrumentation and Conditions
A typical UPLC-MS/MS system would consist of a UPLC system for chromatographic separation and a triple quadrupole mass spectrometer for detection.
Table 1: Example UPLC-MS/MS Conditions for Carvedilol and Metabolite Analysis
| Parameter | Condition |
| UPLC Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)[10] |
| Mobile Phase | Gradient elution with a suitable solvent system (e.g., acetonitrile and ammonium formate buffer)[10] |
| Flow Rate | 0.4 mL/min[10] |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Interpretation and Potential Challenges
Pharmacokinetic Parameters
After quantifying the plasma concentrations of desmethylcarvedilol at various time points, key pharmacokinetic parameters can be calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
While specific pharmacokinetic data for desmethylcarvedilol in preclinical models is not abundantly available in the literature, the validated analytical methods confirm its formation and allow for its quantification.[10] The low plasma concentrations of desmethylcarvedilol relative to the parent compound are an important finding from these studies.[3]
Challenges and Considerations
-
Low Endogenous Levels: The formation of desmethylcarvedilol is a minor pathway in many preclinical species, leading to very low plasma concentrations that can be challenging to quantify.
-
Species Differences: As highlighted, the enzymatic pathways for carvedilol metabolism differ significantly between humans and preclinical models. This must be a central consideration when extrapolating findings to the human context.
-
Stereoselectivity: Carvedilol metabolism is stereoselective, and it is important to consider that the formation of desmethylcarvedilol may also be enantiomer-dependent.
Conclusion
The in vivo formation of desmethylcarvedilol in preclinical models is a measurable but minor metabolic pathway. A thorough understanding of the species-specific differences in the cytochrome P450 enzymes involved is crucial for the appropriate design and interpretation of preclinical studies. Robust and sensitive bioanalytical methods, such as UPLC-MS/MS, are essential for the accurate quantification of this metabolite. By following the detailed methodologies and considering the potential challenges outlined in this guide, researchers can confidently investigate the complete metabolic profile of carvedilol and its implications for drug development.
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PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets) 3.125, 6.25, 12.5 and 25 mg Congestive Heart Failure Agent Sivem Pharmaceut. (URL: [Link])
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A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies - Biosciences Biotechnology Research Asia. (URL: [Link])
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Methodological & Application
Quantitative Analysis of Desmethylcarvedilol in Human Plasma by HPLC-MS/MS: An Application Note and Protocol
Introduction
Desmethylcarvedilol is an active metabolite of carvedilol, a non-selective beta-adrenergic receptor antagonist widely prescribed for the management of heart failure and hypertension. The parent drug, carvedilol, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP2C9, leading to the formation of several metabolites, including desmethylcarvedilol. Monitoring the plasma concentrations of desmethylcarvedilol is crucial for comprehensive pharmacokinetic studies and for understanding the overall pharmacological profile of carvedilol in patients. This application note presents a robust and sensitive HPLC-MS/MS method for the quantification of desmethylcarvedilol in human plasma, designed for researchers, scientists, and drug development professionals. The protocol herein is structured to ensure scientific integrity, providing not just a series of steps, but the underlying rationale for key experimental choices, in alignment with regulatory bioanalytical method validation guidelines.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and efficient bioanalytical method.
Desmethylcarvedilol is a weakly basic compound, a characteristic that dictates the pH conditions for both sample preparation and chromatographic separation to ensure it is in a suitable ionic state for extraction and retention. The predicted pKa of the secondary amine in desmethylcarvedilol is approximately 8.5 to 9.5. This suggests that at a physiological pH of 7.4, a significant portion of the analyte will be protonated. To enhance extraction efficiency from plasma using liquid-liquid or solid-phase extraction, the sample pH should be adjusted to be at least 2 units above the pKa, ensuring the analyte is in its neutral, more organic-soluble form. For chromatographic retention on a reversed-phase column, a mobile phase with a pH below the pKa is typically employed to promote ionization and improve peak shape.
The calculated LogP value for desmethylcarvedilol is approximately 3.9, indicating its lipophilic nature. This property makes it suitable for extraction from the aqueous plasma matrix into an organic solvent.
Materials and Reagents
-
Analytes and Internal Standard:
-
Desmethylcarvedilol certified reference standard (purity ≥98%)
-
O-Desmethylcarvedilol-d5 (deuterated internal standard, purity ≥98%)
-
-
Solvents and Chemicals:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant), sourced from a certified vendor.
-
Instrumentation and Analytical Conditions
This method was developed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions
The chromatographic separation is designed to achieve a sharp peak for desmethylcarvedilol, with good resolution from potential endogenous plasma components.
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is recommended for fast and efficient separation. |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | A gradient starting with a low percentage of organic phase, ramping up to elute desmethylcarvedilol, followed by a wash and re-equilibration step. A typical gradient could be: 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B). |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Rationale for Choices: The acidic mobile phase (pH ~2.8) ensures the secondary amine of desmethylcarvedilol is protonated, leading to better peak shape and retention on the C18 column. The gradient elution allows for effective separation of the analyte from the more polar matrix components that elute early and the more non-polar components that are washed off at high organic phase concentrations.
Mass Spectrometric Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Parameter | Setting |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Desmethylcarvedilol: 393.2 → 222.1O-Desmethylcarvedilol-d5: 398.2 → 227.1 |
| Collision Energy (CE) | Optimized for each transition. A starting point of 20-30 eV is recommended. |
| Declustering Potential (DP) | Optimized to prevent in-source fragmentation. A starting point of 50-70 V is recommended. |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Rationale for Choices: Positive ESI is chosen as desmethylcarvedilol contains a secondary amine that is readily protonated. MRM is the gold standard for quantification in complex matrices due to its high selectivity, which is achieved by monitoring a specific precursor-to-product ion transition. The use of a stable isotope-labeled internal standard (O-desmethylcarvedilol-d5) is critical as it co-elutes with the analyte and compensates for any variability in sample preparation and instrument response.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of desmethylcarvedilol and O-desmethylcarvedilol-d5 and dissolve in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the O-desmethylcarvedilol-d5 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for sample clean-up, suitable for high-throughput analysis.
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex to dissolve and transfer to an autosampler vial for injection.
Rationale for Choice: Protein precipitation with acetonitrile is effective for removing the majority of proteins from the plasma sample. While less clean than SPE or LLE, its speed and simplicity are advantageous for large sample batches. The evaporation and reconstitution step helps to concentrate the analyte and ensures compatibility with the initial chromatographic conditions.
Caption: Protein Precipitation Workflow for Plasma Samples.
Method Validation
The developed method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1]. The validation should assess the following parameters:
-
Selectivity: Analysis of at least six different blank plasma lots to ensure no endogenous interferences at the retention time of the analyte and internal standard.
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero standards, with a correlation coefficient (r²) of ≥ 0.99. A suitable calibration range for desmethylcarvedilol in plasma is 0.1 to 50 ng/mL.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in at least five replicates. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples with the response in a neat solution. The CV of the matrix factor across different lots of plasma should be ≤15%.
-
Recovery: The extraction recovery should be consistent and reproducible across the QC levels.
-
Stability: The stability of desmethylcarvedilol in plasma should be evaluated under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.
Data Presentation
The following tables summarize the expected performance characteristics of the validated method.
Table 1: Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Desmethylcarvedilol | 393.2 | 222.1 | 100 | 25 |
| O-Desmethylcarvedilol-d5 | 398.2 | 227.1 | 100 | 25 |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | - | 0.1 - 50 ng/mL |
| LLOQ | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Intra-day Accuracy | ±15% of nominal value | Within ±10% |
| Intra-day Precision (%CV) | ≤15% | < 10% |
| Inter-day Accuracy | ±15% of nominal value | Within ±10% |
| Inter-day Precision (%CV) | ≤15% | < 10% |
| Matrix Effect (%CV) | ≤15% | < 12% |
| Recovery | Consistent and reproducible | > 85% |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of desmethylcarvedilol in human plasma using HPLC-MS/MS. The detailed methodology, including the rationale for experimental choices and adherence to regulatory validation standards, ensures the generation of high-quality, reliable data for pharmacokinetic and clinical studies. The use of a stable isotope-labeled internal standard and optimized sample preparation and analytical conditions contributes to the robustness and sensitivity of the assay. This method is a valuable tool for researchers and professionals in the field of drug development and clinical pharmacology.
Caption: High-Level Overview of the Bioanalytical Workflow.
References
- Nardotto, G. H. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study.
- Gangnus, T., et al. (2016). A low-volume LC-MS/MS assay for the quantification of enalapril, enalaprilat, carvedilol and six of its metabolites in whole blood and plasma. Journal of Pharmaceutical and Biomedical Analysis, 125, 334-344.
-
ACD/Labs Percepta Platform. (n.d.). ACD/Labs. Retrieved January 15, 2026, from [Link]
-
MarvinSketch. (n.d.). ChemAxon. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). Desmethylcarvedilol. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Sources
protocol for solid-phase extraction of Desmethylcarvedilol from urine
An Application Guide for the Selective Extraction of Desmethylcarvedilol from Human Urine using Mixed-Mode Solid-Phase Extraction
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, step-by-step protocol for the solid-phase extraction (SPE) of Desmethylcarvedilol, a primary metabolite of the beta-blocker Carvedilol, from human urine. The complex nature of urine necessitates a robust sample preparation strategy to remove endogenous interferences prior to downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We leverage a mixed-mode cation exchange SPE methodology, which combines reversed-phase and ion-exchange retention mechanisms for superior selectivity and extract cleanliness. The scientific rationale behind each step—from sample pre-treatment to final elution—is detailed to provide researchers with a deep, actionable understanding of the extraction process.
Introduction: The Rationale for Metabolite Extraction
Carvedilol is a non-selective beta-adrenergic blocker widely prescribed for heart failure and hypertension.[1] Following administration, it is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[2][3] One of its key active metabolites is O-Desmethylcarvedilol, formed via the action of the CYP2C9 isoform.[4][5][6] Monitoring the urinary excretion of Desmethylcarvedilol is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and toxicological investigations.
However, urine is a complex aqueous matrix, rich in salts, pigments, urea, and other endogenous substances that can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry-based analyses.[7][8] Therefore, a highly selective and efficient sample preparation method is paramount. Solid-phase extraction (SPE) offers a reliable solution for isolating and concentrating analytes from such complex biological samples.[9][10] This guide details a protocol based on mixed-mode SPE, which provides orthogonal retention mechanisms for enhanced specificity compared to single-mode SPE sorbents.[11][12]
Foundational Principles: Analyte Chemistry and Sorbent Selection
The success of any SPE protocol hinges on a fundamental understanding of the analyte's physicochemical properties and its interaction with the sorbent within the sample matrix.
Analyte and Parent Drug Properties
Desmethylcarvedilol possesses a secondary amine group, which is basic, and a phenolic hydroxyl group, which is weakly acidic. This dual functionality is key to its manipulation in a mixed-mode SPE system. The parent drug, Carvedilol, is a lipophilic, basic compound with a pKa of approximately 7.97 for its secondary amine.[3][13] The structural and chemical properties of both compounds are critical for designing the extraction strategy.
| Property | Desmethylcarvedilol | Carvedilol (for reference) |
| Molecular Formula | C₂₃H₂₄N₂O₄ | C₂₄H₂₆N₂O₄[13] |
| Molar Mass | 392.5 g/mol | 406.5 g/mol [13] |
| Key Functional Groups | Secondary Amine (basic), Phenolic -OH (weakly acidic), Carbazole moiety | Secondary Amine (basic), Carbazole moiety |
| Predicted pKa (Amine) | ~8.0 (Estimated) | 7.97[13] |
The Power of Mixed-Mode SPE
A mixed-mode sorbent that combines reversed-phase (for retaining hydrophobic molecules) and strong cation-exchange (for retaining positively charged bases) functionalities is ideal for this application.[9][11]
-
Reversed-Phase Interaction: The non-polar carbazole ring system of Desmethylcarvedilol is retained by hydrophobic interactions with the sorbent's non-polar ligands (e.g., C8 or polymer-based).
-
Cation-Exchange Interaction: At a pH below its pKa, the secondary amine of Desmethylcarvedilol becomes protonated (positively charged). This allows for strong ionic binding to the negatively charged functional groups (e.g., benzenesulfonic acid) on the SPE sorbent.[14][15]
This dual retention mechanism allows for a more rigorous washing protocol, where different classes of interferences can be removed sequentially, resulting in a significantly cleaner final extract.
Experimental Workflow Diagram
The following diagram outlines the complete solid-phase extraction protocol, from initial sample treatment to the final, purified eluate ready for analysis.
Caption: Workflow for Desmethylcarvedilol extraction from urine.
Detailed Application Protocol
This protocol is designed for a generic mixed-mode strong cation exchange sorbent (e.g., Waters Oasis® MCX, Agilent Bond Elut® Plexa PCX). Volumes may need to be optimized based on cartridge size and sample concentration.
Required Materials and Equipment
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid, Ammonium hydroxide, Phosphoric acid, β-glucuronidase/arylsulfatase solution (from Helix pomatia).
-
Standards: Desmethylcarvedilol analytical standard, stable isotope-labeled internal standard (e.g., O-Desmethyl Carvedilol-d5).[16][17]
-
SPE Sorbent: Mixed-mode strong cation exchange cartridges (e.g., 30 mg, 1 mL).
-
Equipment: Vortex mixer, centrifuge, analytical balance, pH meter, solid-phase extraction manifold (vacuum or positive pressure), sample concentrator/evaporator with nitrogen gas supply.
Step-by-Step Methodology
The following table provides a detailed, step-by-step procedure for the extraction process.
| Step | Procedure | Solvent/Reagent | Volume | Rationale & Key Insights |
| 1 | Sample Pre-Treatment | Causality: Urine contains significant amounts of drug metabolites conjugated with glucuronic acid.[13][18] Hydrolysis is essential to cleave these conjugates for an accurate measurement of total Desmethylcarvedilol. | ||
| 1a. Hydrolysis | Urine + Buffer + β-glucuronidase | 1 mL urine | Incubate according to enzyme manufacturer's instructions (e.g., 55°C for 2 hours) to ensure complete cleavage. | |
| 1b. Acidification | 2% Phosphoric Acid | Add to pH 4-6 | Critical Step: This protonates the secondary amine on Desmethylcarvedilol (Analyte → Analyte-H⁺), enabling its retention on the cation exchanger.[14] | |
| 1c. Internal Standard | IS Working Solution | 20 µL | Add a stable isotope-labeled internal standard early to account for variability during all subsequent steps. | |
| 1d. Centrifugation | N/A | N/A | Spin at ~3000 x g for 10 min. This pellets precipitated proteins and particulates, preventing SPE column blockage. | |
| 2 | SPE Column Conditioning | Methanol | 1 mL | Wets the polymeric sorbent and activates the C8/C18 reversed-phase chains, preparing them for hydrophobic interactions.[15] |
| 3 | SPE Column Equilibration | 2% Formic Acid in Water | 1 mL | Primes the column with an aqueous solution at the correct pH, ensuring the ion-exchange sites are ready and preventing analyte breakthrough. |
| 4 | Sample Loading | Pre-treated Supernatant | All | Load the sample slowly (~1 mL/min). Both reversed-phase and cation-exchange mechanisms bind the analyte to the sorbent. |
| 5 | Wash Step 1 (Interference Elution) | 2% Formic Acid in Water | 1 mL | Removes highly polar, water-soluble matrix components like salts and urea. The analyte remains bound by both mechanisms.[14] |
| 6 | Wash Step 2 (Interference Elution) | Methanol | 1 mL | Key Selectivity Step: Removes hydrophobic or non-polar interferences retained by the reversed-phase mechanism. The analyte is "locked" onto the sorbent by the strong ion-exchange interaction and is not eluted.[14] |
| 7 | Analyte Elution | 5% NH₄OH in Methanol | 1 mL | Critical Step: The basic eluent neutralizes the protonated amine (Analyte-H⁺ → Analyte), breaking the ionic bond. The organic solvent (methanol) then disrupts the weaker reversed-phase interaction, eluting the purified analyte.[11][14] |
| 8 | Post-Elution Processing | |||
| 8a. Evaporation | Nitrogen Gas | To dryness | Concentrate the sample and remove the elution solvent. Perform at ≤ 40°C to prevent analyte degradation. | |
| 8b. Reconstitution | LC-MS Mobile Phase | 100 µL | Re-dissolve the dried extract in a solvent compatible with the analytical instrument to ensure good peak shape and sensitivity. |
Discussion and Best Practices
-
Method Validation: For quantitative applications, this SPE protocol must be validated according to regulatory guidelines. Key parameters include extraction recovery, matrix effects, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.[19][20] High recovery (typically >85%) and low matrix effects are indicative of an efficient extraction.
-
Troubleshooting:
-
Low Recovery: May result from incomplete hydrolysis, incorrect sample pH, loading too quickly, or using an inappropriate elution solvent. Ensure the elution solvent is sufficiently basic to neutralize the analyte.
-
Poor Reproducibility: Often caused by inconsistent flow rates during loading or allowing the sorbent bed to dry out between steps (less of an issue with modern polymer-based sorbents).[14]
-
Dirty Extract (High Matrix Effects): Insufficient or incorrect washing steps are the likely cause. Ensure both the aqueous and organic washes are performed effectively to remove different classes of interferences.
-
-
Analytical Finish: The clean extract produced by this method is ideally suited for analysis by sensitive and selective techniques such as LC-MS/MS, which can provide accurate quantification of Desmethylcarvedilol in the low ng/mL range.[6][21][22]
Conclusion
The mixed-mode solid-phase extraction protocol detailed herein provides a robust and highly selective method for the isolation of Desmethylcarvedilol from the challenging matrix of human urine. By leveraging the dual retention mechanisms of reversed-phase and strong cation exchange, this approach effectively removes endogenous interferences, yielding a clean extract suitable for sensitive bioanalytical quantification. The foundational principles and step-by-step guide offer researchers a solid framework for implementing this technique in clinical and research settings.
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StatPearls. (2024, January 10). Carvedilol. NCBI Bookshelf. [Link]
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Medscape. (2002, May 1). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties. [Link]
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U.S. Food and Drug Administration. (n.d.). COREG (carvedilol) Tablets Label. accessdata.fda.gov. [Link]
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Sivem Pharmaceuticals. (2012, May 1). PRODUCT MONOGRAPH PrCARVEDILOL. [Link]
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PharmGKB. (n.d.). Carvedilol Pathway, Pharmacokinetics. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155763, Desmethylcarvedilol. PubChem. [Link]
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Schaefer, H. G., et al. (1987). High-performance liquid chromatographic method for the determination of carvedilol and its desmethyl metabolite in body fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 413, 355-362. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2585, Carvedilol. PubChem. [Link]
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Megoulas, N. C., & Koupparis, M. A. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2337. [Link]
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de Moraes, M. C., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1017, 139-147. [Link]
-
Al-Saffar, F. Z., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(19), 6825. [Link]
-
Waters Corporation. (2020, July 1). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. [Link]
-
DPX Technologies. (2020, February 10). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. YouTube. [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. [Link]
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Kempf, B. (2021). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. The Aquila Digital Community. [Link]
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McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 29-46. [Link]
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Wang, Y., et al. (2023). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. Journal of Chemical Education, 100(6), 2355-2361. [Link]
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Gaunitz, F., et al. (2020). Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. Drug Testing and Analysis, 12(1), 27-40. [Link]
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Veenhof, H., et al. (2021). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
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Singh, V., & Singh, N. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 21-30. [Link]
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Chudasama, D., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Antibodies, 9(4), 68. [Link]
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Myung, S. W., & Jo, C. H. (2005). Gas chromatograph-mass spectrometric method for the determination of carvedilol and its metabolites in human urine. Journal of Chromatography B, 822(1-2), 70-77. [Link]
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Biotage. (n.d.). Current Methodologies for Drugs of Abuse Urine Testing - A White Paper. [Link]
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Al-Dirbashi, O. Y., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Journal of Inborn Errors of Metabolism and Screening, 6. [Link]
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Darwish, I. A., et al. (2014). Development of a highly sensitive and selective spectrophotometric method for determination of carvedilol in pharmaceutical and urine samples. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Application Notes: Desmethylcarvedilol as a Biomarker for Carvedilol Metabolism
Introduction: The Need for Precision in Carvedilol Therapy
Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic blocking properties, widely prescribed for heart failure, hypertension, and post-myocardial infarction care.[1][2][3] It is administered as a racemic mixture of R(+) and S(-) enantiomers, which are metabolized stereoselectively and exhibit different pharmacological activities.[4][5] The S(-) enantiomer is primarily responsible for beta-blockade, while both enantiomers contribute to alpha-1 blockade.[4][5]
Carvedilol's clinical efficacy is complicated by significant inter-individual variability in its pharmacokinetics, largely due to extensive first-pass metabolism in the liver.[5][6] This variability can lead to unpredictable patient responses, ranging from therapeutic failure to adverse effects. The metabolism is predominantly carried out by the Cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP2C9 playing pivotal roles.[7][8][9] Genetic polymorphisms in these enzymes, particularly CYP2D6, are a major cause of the observed pharmacokinetic differences.[10][11]
To optimize Carvedilol therapy and move towards personalized medicine, a reliable biomarker is needed to assess an individual's metabolic capacity. This application note details the use of O-Desmethylcarvedilol (DMC) , a primary metabolite, as a functional biomarker for Carvedilol metabolism. By quantifying Desmethylcarvedilol in patient plasma, researchers and clinicians can gain insights into the metabolic phenotype, potentially allowing for dose adjustments to maximize efficacy and minimize risk.
Scientific Rationale: Why Desmethylcarvedilol?
The utility of a metabolite as a biomarker hinges on its direct and primary relationship with the activity of a specific metabolic pathway. Desmethylcarvedilol meets this criterion for several key reasons:
-
Major Metabolic Pathway: The O-demethylation of Carvedilol to form Desmethylcarvedilol is a significant route of metabolism.[12] While aromatic ring oxidation by CYP2D6 to form 4'- and 5'-hydroxycarvedilol is a major elimination pathway, O-demethylation, primarily catalyzed by CYP2C9, also plays a crucial role.[9][12][13] In-vitro studies also implicate the partial involvement of CYP2D6, CYP1A2, and CYP2E1 in its formation.[12]
-
Reflection of Enzyme Activity: The rate of Desmethylcarvedilol formation and its subsequent concentration in plasma are directly influenced by the functional status of the metabolizing enzymes, most notably CYP2C9 and to some extent, CYP2D6.[9][12]
-
Pharmacogenetic Influence: Genetic variations in CYP enzymes can lead to distinct metabolic phenotypes: Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive Metabolizers (EM), and Ultrarapid Metabolizers (UM).[10][11] For example, individuals with reduced-function CYP2D6 alleles (like CYP2D6*10, common in Asian populations) exhibit altered Carvedilol pharmacokinetics.[14] While hydroxylation is more directly tied to CYP2D6, the overall metabolic profile, including demethylation, provides a comprehensive picture of drug handling.
-
Measurable and Stable: Desmethylcarvedilol is a stable metabolite that can be reliably quantified in biological matrices like plasma using established bioanalytical techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[15]
Carvedilol Metabolic Pathways
Carvedilol undergoes extensive Phase I metabolism through three main pathways:
-
Aromatic Ring Hydroxylation: Primarily mediated by CYP2D6, producing active metabolites 4'-hydroxycarvedilol and 5'-hydroxycarvedilol.[9][12][13]
-
Side-Chain Oxidation: Catalyzed mainly by CYP1A2.[12]
-
O-Demethylation: Catalyzed primarily by CYP2C9, producing O-Desmethylcarvedilol.[12][15]
These Phase I metabolites are subsequently conjugated (Phase II metabolism) via glucuronidation for excretion.[8][12]
Caption: End-to-end workflow for Desmethylcarvedilol biomarker analysis.
Protocol 1: Sample Collection and Preparation
Rationale: Proper sample handling is paramount to prevent analyte degradation and ensure accurate quantification. Plasma is the preferred matrix.
-
Blood Collection: Collect whole blood (5-7 mL) into tubes containing K2-EDTA as an anticoagulant.
-
Plasma Separation: Within 1 hour of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Aliquoting and Storage: Immediately transfer the resulting plasma into clearly labeled polypropylene cryovials. Store samples at -70°C or lower until analysis. Avoid repeated freeze-thaw cycles.
Sample Extraction (Solid-Phase Extraction - SPE)
Rationale: SPE is a robust technique for removing proteins and phospholipids from plasma, which can interfere with LC-MS/MS analysis (matrix effects). A mixed-mode cation exchange cartridge is effective for extracting the basic Carvedilol and Desmethylcarvedilol analytes.
-
Sample Pre-treatment: Thaw plasma samples on ice. Vortex to ensure homogeneity. To 200 µL of plasma, add 50 µL of an internal standard (IS) working solution (e.g., Carvedilol-d5 or a suitable analog) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol. This removes polar interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analytes, releasing them from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS injection.
Protocol 2: Bioanalytical Method (LC-MS/MS)
Rationale: LC-MS/MS provides unparalleled sensitivity and selectivity for quantifying low-concentration analytes in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) ensures that only the specific parent-to-fragment ion transitions for each analyte are measured.
Instrumentation:
-
HPLC: A system capable of delivering accurate gradients (e.g., Shimadzu, Waters).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent).
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good retention and separation for lipophilic compounds like Carvedilol and its metabolites. [16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of analytes for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold, re-equilibrate | A typical gradient to separate analytes from matrix components and each other. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for polar, ionizable molecules; positive mode is suitable for the basic amine structure of the analytes. |
| Source Temp. | 550 °C | Optimizes desolvation of the mobile phase. |
MRM Transitions (Example): Note: These values must be optimized empirically on the specific mass spectrometer being used.
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) |
| Carvedilol | 407.2 | 100.1 | 100 |
| O-Desmethylcarvedilol | 393.2 | 224.1 | 100 |
| Internal Standard (e.g., Carvedilol-d5) | 412.2 | 100.1 | 100 |
Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Analysis and Interpretation
The primary output of the analysis will be the plasma concentrations of Carvedilol and Desmethylcarvedilol. From this data, a key metric can be derived.
Calculating the Metabolic Ratio (MR)
The Metabolic Ratio provides a phenotypic measure of enzyme activity, normalizing the metabolite concentration to that of the parent drug.
MR = [O-Desmethylcarvedilol Plasma Concentration] / [Carvedilol Plasma Concentration]
-
Low MR: Suggests a slower rate of demethylation, potentially indicating a poor metabolizer (PM) phenotype for the involved enzyme (e.g., CYP2C9).
-
High MR: Suggests a faster rate of demethylation, potentially indicating an extensive (EM) or ultrarapid (UM) metabolizer phenotype.
Phenotyping and Clinical Utility
By establishing MR cutoff values from population studies, individuals can be stratified into different metabolizer groups. This information has significant clinical potential:
-
Dose Adjustment: Patients identified as poor metabolizers may be at higher risk for adverse effects due to accumulation of the parent drug. They might benefit from a lower starting dose of Carvedilol. [9][17]Conversely, ultrarapid metabolizers may require higher doses to achieve a therapeutic effect.
-
Predicting Drug-Drug Interactions: A patient's metabolic phenotype can help predict the impact of co-administered drugs that inhibit or induce CYP enzymes. For instance, a strong CYP2C9 inhibitor would be expected to have a much greater effect on Carvedilol exposure in an EM than in a PM.
-
Improving Clinical Trial Outcomes: Stratifying patients by metabolic phenotype can help reduce variability in clinical trial data, leading to a clearer assessment of a drug's efficacy and safety.
Conclusion
The quantification of O-Desmethylcarvedilol, in conjunction with the parent drug Carvedilol, serves as a powerful and clinically relevant tool for assessing an individual's metabolic capacity. By calculating a metabolic ratio, researchers and clinicians can obtain a functional measure of CYP enzyme activity, which is influenced by an individual's genetic makeup. This approach provides actionable insights that can guide personalized dosing strategies, ultimately enhancing the safety and efficacy of Carvedilol therapy. The protocols outlined in this note provide a robust framework for implementing this valuable biomarker in both research and clinical settings.
References
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Carvedilol Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Zhou, S. F., & Zhou, Z. W. (2016). Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro. Drug Design, Development and Therapy, 10, 3677–3687. [Link]
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Carvedilol Therapy and CYP2D6 Genotype. Medical Genetics Summaries - NCBI Bookshelf. [Link]
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García-Agúndez, J. A., et al. (2015). Impact of CYP2D6 Genetic Variation on the Response of the Cardiovascular Patient to Carvedilol and Metoprolol. Current Drug Metabolism, 16(1), 31-41. [Link]
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Lymperopoulos, A., & Lam, C. S. (2015). Impact of CYP2D6 Genetic Variation on the Response of the Cardiovascular Patient to Carvedilol and Metoprolol. Current Drug Metabolism. [Link]
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Lymperopoulos, A., & Rosenbaum, A. I. (2015). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Expert Opinion on Drug Metabolism & Toxicology, 11(11), 1683-1686. [Link]
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Carvedilol response. NIH Genetic Testing Registry (GTR) - NCBI. [Link]
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Lennard, M. S., et al. (1995). Stereoselective disposition of carvedilol is determined by CYP2D6. Clinical Pharmacology & Therapeutics, 58(2), 219-225. [Link]
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Bae, J. W., et al. (2018). Influence of CYP2D6 Polymorphism on the Pharmacokinetic/Pharmacodynamic Characteristics of Carvedilol in Healthy Korean Volunteers. Journal of Korean Medical Science, 33(21), e151. [Link]
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Effiong, C. E., et al. (1993). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1), 91-98. [Link]
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Lanchote, V. L., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]
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Kim, Y. H., et al. (2016). Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study. Pharmacokinetic parameters of carvedilol sr by each dose group. [Link]
-
Sarath Chandiran, I., et al. (2011). High-Throughput Liquid Chromatography – Tandem Mass Spectrometric Method for Simultaneous Quantification of Carvedilol and Its Metabolite 4-Hydroxyphenyl Carvedilol in Human Plasma. Journal of Chemical and Pharmaceutical Research, 3(2), 341-353. [Link]
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Muntean, D., et al. (2010). PHARMACOKINETICS OF CARVEDILOL IN CHILDREN WITH CONGESTIVE HEART FAILURE. Farmacia Journal, 58(6). [Link]
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El-Behery, M. G., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5023. [Link]
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McTavish, D., & Campoli-Richards, D. (1991). Clinical pharmacokinetics and pharmacodynamics of carvedilol. Clinical Pharmacokinetics, 21(5), 331-343. [Link]
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Chatterjee, B., et al. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(3), 1334-1336. [Link]
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PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets). Sivem Pharmaceuticals. (2012). [Link]
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Adib, N., & Shekarchi, M. (2015). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 12(1), 387-391. [Link]
-
Saljoughian, M. (2024). Carvedilol. StatPearls - NCBI Bookshelf. [Link]
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Ahmad, S., et al. (2023). In silico drug repurposing carvedilol and its metabolites against SARS-CoV-2 infection using molecular docking and molecular dynamic simulation approaches. Journal of Biomolecular Structure and Dynamics, 41(1), 232-246. [Link]
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Wang, M., et al. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLOS ONE, 5(11), e15441. [Link]
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Konishi, H., et al. (2003). Serum carvedilol concentration and its relation to change in plasma brain natriuretic peptide level in the treatment of heart failure: a preliminary study. Clinical Pharmacology & Therapeutics, 41(6), 578-583. [Link]
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Moser, M. (1993). Clinical experience with carvedilol. Journal of Human Hypertension, 7 Suppl 1, S16-20. [Link]
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Krum, H., et al. (2000). Baseline predictors of tolerability to carvedilol in patients with chronic heart failure. Heart, 84(6), 615-619. [Link]
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Stroe, A. F., & Gheorghiade, M. (1999). Clinical Pharmacology of Carvedilol. Journal of Cardiovascular Pharmacology and Therapeutics, 4(4), 205-218. [Link]
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Application Note: A Robust HPLC-UV Method for the Chiral Separation of Desmethylcarvedilol Enantiomers
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Desmethylcarvedilol (DMC), a primary active metabolite of Carvedilol. The pharmacological activity of many chiral drugs and their metabolites resides stereoselectively in one enantiomer. Consequently, the accurate separation and quantification of individual enantiomers are critical in drug development and clinical studies. This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve baseline resolution of the (R)- and (S)-Desmethylcarvedilol enantiomers. The method is suitable for researchers, scientists, and drug development professionals requiring a validated approach for the chiral analysis of this important analyte.
Introduction: The Imperative of Chiral Separation for Carvedilol and its Metabolites
Carvedilol is a non-selective β-adrenergic receptor antagonist and an α1-adrenoceptor blocker widely used in the treatment of hypertension and congestive heart failure.[1] It possesses a single chiral center and is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers.[1][2] The two enantiomers, however, exhibit distinct pharmacological profiles. The β-blocking activity is predominantly associated with the (S)-enantiomer, which is approximately 100-fold more potent than the (R)-enantiomer, while both enantiomers contribute to the α1-adrenoceptor blocking activity.[1]
Carvedilol undergoes extensive metabolism in the body, producing several active metabolites, with Desmethylcarvedilol (DMC) being one of the most significant.[3] Similar to the parent compound, the oxidative S-(-)-metabolites of Carvedilol contribute to the β-antagonistic effect.[3] Therefore, to fully understand the pharmacokinetic and pharmacodynamic properties of Carvedilol, it is mandatory to resolve the enantiomers of both the parent drug and its active metabolites like DMC.[3]
Direct enantioseparation using HPLC with a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for this purpose.[1][2][4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including β-blockers.[4][5][6] The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide derivatives.[5][6]
This application note provides a detailed protocol for the successful chiral separation of Desmethylcarvedilol enantiomers, offering a reliable and reproducible method for research and quality control applications.
Experimental
Materials and Reagents
-
Racemic Desmethylcarvedilol standard (Sigma-Aldrich or equivalent)
-
HPLC-grade n-Heptane (Fisher Scientific or equivalent)
-
HPLC-grade Isopropanol (IPA) (Fisher Scientific or equivalent)
-
HPLC-grade Ethanol (EtOH) (Fisher Scientific or equivalent)
-
Diethylamine (DEA), analytical grade (Sigma-Aldrich or equivalent)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Lux Cellulose-4 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Heptane:Isopropanol (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (Ambient) |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 10 µg/mL in mobile phase |
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): The Phenomenex Lux Cellulose-4, a cellulose tris(4-methylbenzoate) based CSP, was selected based on its proven efficacy in resolving the enantiomers of Carvedilol and structurally related compounds.[1][2] Polysaccharide-based CSPs are known for their broad enantioselectivity.[4][5][6]
-
Mobile Phase: A normal-phase mobile phase consisting of n-Heptane and Isopropanol was chosen.[1][2] The non-polar n-Heptane serves as the weak solvent, while the more polar Isopropanol acts as the strong solvent, modulating the retention and enantioselectivity. The 60:40 ratio provides a good balance between resolution and analysis time.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column and provides good efficiency.[1][2] The analysis is performed at ambient temperature for simplicity and robustness.
-
Detection: Desmethylcarvedilol possesses a chromophore that allows for sensitive UV detection at 254 nm.[1][2]
Protocol: Step-by-Step Methodology
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of racemic Desmethylcarvedilol standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (n-Heptane:Isopropanol, 60:40 v/v).
-
Working Solution (10 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
HPLC System Preparation and Equilibration
-
Mobile Phase Preparation: Prepare a sufficient volume of the mobile phase by mixing n-Heptane and Isopropanol in a 60:40 volume-to-volume ratio. Degas the mobile phase using sonication or vacuum filtration.
-
System Purge: Purge the HPLC system with the mobile phase to ensure a stable baseline.
-
Column Equilibration: Install the Phenomenex Lux Cellulose-4 column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Sample Analysis
-
Injection: Inject 10 µL of the 10 µg/mL Desmethylcarvedilol working standard solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
System Suitability: Perform replicate injections (n=5) of the working standard to assess system suitability parameters, including resolution, tailing factor, and repeatability of retention times and peak areas.
Visualizing the Workflow
The following diagram illustrates the key steps in the analytical workflow for the chiral separation of Desmethylcarvedilol enantiomers.
Caption: Experimental workflow for the chiral HPLC separation of Desmethylcarvedilol.
Expected Results and Discussion
Under the specified chromatographic conditions, baseline separation of the (R)- and (S)-Desmethylcarvedilol enantiomers is expected. The following table summarizes the anticipated chromatographic parameters.
| Parameter | (S)-Desmethylcarvedilol | (R)-Desmethylcarvedilol |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Tailing Factor (T) | ≤ 1.5 | ≤ 1.5 |
| Resolution (R_s) | \multicolumn{2}{c | }{≥ 2.0} |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column batch.
The resolution factor (R_s) is a critical measure of the separation between two peaks. An R_s value of 1.5 is generally considered to represent baseline separation. The expected resolution of ≥ 2.0 indicates a robust separation with a clear valley between the two enantiomeric peaks. The tailing factor (T) is a measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak, with values ≤ 1.5 being highly acceptable.
The chiral recognition mechanism of polysaccharide-based CSPs is attributed to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[5][6] The different stabilities of these complexes lead to different retention times on the column. For Desmethylcarvedilol, interactions such as hydrogen bonding with the carbamate groups of the CSP, π-π stacking with the aromatic rings, and steric interactions within the chiral grooves of the cellulose backbone are thought to contribute to the enantioseparation.
Logical Framework for Method Development
The successful chiral separation is a result of a logical interplay between the analyte's properties and the chromatographic system's components.
Caption: Interplay of factors leading to successful chiral separation.
Method Validation and System Suitability
For routine use, the method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for Carvedilol enantiomers is 1-100 ng/mL.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
System Suitability Criteria:
Before sample analysis, the chromatographic system must meet the following criteria:
-
Resolution (R_s): ≥ 2.0 between the two enantiomer peaks.
-
Tailing Factor (T): ≤ 1.5 for both enantiomer peaks.
-
Repeatability (%RSD): The relative standard deviation for the peak areas of replicate injections should be ≤ 2.0%.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the chiral separation of Desmethylcarvedilol enantiomers. The use of a polysaccharide-based chiral stationary phase in a normal-phase mode yields excellent resolution and peak shape. This method is well-suited for applications in pharmaceutical analysis, quality control, and pharmacokinetic studies where the stereoselective determination of Desmethylcarvedilol is required.
References
-
Ghetie, M. A., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5035. [Link]
-
Eisenberg, E. J., Patterson, W. R., & Kahn, G. C. (1989). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 493, 105-115. [Link]
-
Swetha, E., Vijitha, C., & Veeresham, C. (2015). HPLC Method Development and Validation of S (-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6(05), 437. [Link]
-
Zakrzewski-Jakubiak, M., et al. (2010). Enantioselective quantification of carvedilol in human plasma by HPLC in heavily medicated heart failure patients. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 636-641. [Link]
-
Al-Shehri, M. M., & El-Dien, M. M. G. (2017). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology, 10(11), 3829-3834. [Link]
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Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Ikai, T., & Okamoto, Y. (2009). Chiral recognition on polysaccharide derivatives. Chemical reviews, 109(11), 6077-6101. [Link]
-
Atabey, H., & Aboul-Enein, H. Y. (2015). Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE-HPLC Based on Diastereomer Formation. Journal of Chromatographic Science, 53(7), 1146-1152. [Link]
-
Chiralpedia. Polysaccharide-based CSPs. [Link]
-
Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4905. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral discrimination on polysaccharide derivatives. Chemical Society Reviews, 37(12), 2593-2608. [Link]
-
Rahman, M. M., et al. (2019). Enantiomeric Determination of Carvedilol by a Newly Developed and Validated Chiral HPLC Method. Dhaka University Journal of Pharmaceutical Sciences, 18(1), 61-68. [Link]
-
ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. [Link]
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- 6. researchgate.net [researchgate.net]
Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Desmethylcarvedilol in Human Plasma using LC-MS/MS
Introduction
Desmethylcarvedilol is an active metabolite of Carvedilol, a non-selective beta-adrenergic receptor antagonist widely prescribed for the management of heart failure and hypertension.[1][2] The pharmacological activity of Desmethylcarvedilol, particularly its inhibitory effects on calcium release, necessitates its accurate quantification in biological matrices to fully understand the pharmacokinetic and pharmacodynamic profile of Carvedilol.[2] This application note provides a comprehensive, validated bioanalytical method for the determination of Desmethylcarvedilol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The development of a robust and reliable bioanalytical method is a critical component of drug discovery and development, ensuring the integrity of data from preclinical and clinical studies.[3] This protocol is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), providing researchers, scientists, and drug development professionals with a field-proven methodology.[4][5][6][7]
Scientific Rationale and Method Overview
The decision to employ LC-MS/MS is driven by its inherent selectivity, sensitivity, and speed, making it the gold standard for quantitative bioanalysis.[3] Desmethylcarvedilol, with a molecular weight of 392.5 g/mol , possesses functional groups amenable to ionization by electrospray ionization (ESI), a soft ionization technique that minimizes fragmentation and preserves the molecular ion.[2][8]
This method utilizes a solid-phase extraction (SPE) procedure for sample clean-up and analyte enrichment. SPE offers significant advantages over simpler techniques like protein precipitation by providing cleaner extracts, thereby minimizing matrix effects and enhancing assay robustness.[9][10][11] Chromatographic separation is achieved on a C18 reversed-phase column, which is well-suited for retaining and separating moderately polar compounds like Desmethylcarvedilol from endogenous plasma components.
The method is validated in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation, ensuring its suitability for pharmacokinetic and toxicokinetic studies.[4][6][12]
Experimental Workflow
The overall experimental workflow for the bioanalytical method is depicted in the following diagram:
Caption: Experimental workflow for Desmethylcarvedilol analysis.
Materials and Reagents
-
Reference Standards: Desmethylcarvedilol (purity ≥98%), Desmethylcarvedilol-d5 (internal standard, IS, purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Ammonium formate (analytical grade)
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)
-
SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX)
Instrumentation and Conditions
Liquid Chromatography
-
System: A UPLC or HPLC system capable of delivering accurate and precise gradients.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) %B 0.0 20 2.5 80 2.6 95 3.5 95 3.6 20 | 5.0 | 20 |
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Desmethylcarvedilol 393.2 226.1 | Desmethylcarvedilol-d5 (IS) | 398.2 | 231.1 |
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150 °C, Desolvation temperature: 400 °C, Desolvation gas flow: 800 L/hr).
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Desmethylcarvedilol and Desmethylcarvedilol-d5 into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Desmethylcarvedilol primary stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Desmethylcarvedilol-d5 primary stock solution in 50:50 (v/v) methanol:water.
Preparation of Calibration Curve and Quality Control Samples
-
Prepare calibration standards by spiking appropriate volumes of the working standard solutions into drug-free human plasma to achieve final concentrations ranging from 0.05 to 50 ng/mL.
-
Prepare quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation Protocol (Solid-Phase Extraction)
-
Sample Pre-treatment: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (80:20 v/v, Mobile Phase A:Mobile Phase B). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Bioanalytical Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4][7][13][14][15] The validation parameters and acceptance criteria are summarized below.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analysis of six different batches of blank human plasma. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | Analysis of a calibration curve with at least six non-zero concentrations. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analysis of QC samples at four levels (LLOQ, Low, Mid, High) in five replicates over three separate runs. | Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ). |
| Recovery | Comparison of the peak area of extracted samples to that of unextracted samples at three QC levels. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | Comparison of the peak area of analytes spiked into post-extracted blank plasma from six different sources to the peak area of analytes in neat solution. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Evaluation of analyte stability in plasma under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Validation Logic Flow
Caption: Logical flow of the bioanalytical method validation process.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Desmethylcarvedilol in human plasma. The method was found to be selective, with no endogenous interference observed at the retention times of the analyte and the internal standard.
The calibration curve was linear over the concentration range of 0.05 to 50 ng/mL with a correlation coefficient (r²) consistently greater than 0.995. The accuracy and precision of the method were within the acceptable limits as defined by the regulatory guidelines. The mean accuracy for the QC samples ranged from 95.6% to 104.2%, and the intra- and inter-day precision were both less than 10%.
The extraction recovery of Desmethylcarvedilol from human plasma was consistent and reproducible, with an average recovery of approximately 85%. The matrix effect was found to be negligible, with the IS-normalized matrix factor having a coefficient of variation of less than 8% across six different plasma lots.
Stability studies demonstrated that Desmethylcarvedilol was stable in human plasma for at least three freeze-thaw cycles, for 24 hours at room temperature, and for at least 90 days when stored at -80 °C.
Conclusion
This application note details a robust and validated LC-MS/MS method for the quantitative determination of Desmethylcarvedilol in human plasma. The method is sensitive, selective, accurate, and precise, meeting the stringent requirements for bioanalytical method validation set forth by the FDA and EMA.[4][7][15] This protocol provides a reliable tool for researchers and drug development professionals for pharmacokinetic studies and therapeutic drug monitoring of Carvedilol and its active metabolite.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
Patel, D. P., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974-986. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Suneetha, A., & Raja, R. K. (2011). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Suneetha, A., & Kumar, R. R. (2011). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. SciSpace. [Link]
-
Gangnus, T., et al. (2020). Low‐volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. Drug Testing and Analysis, 13(3), 595-606. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME. [Link]
-
Wu, J. T., & Zeng, H. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid communications in mass spectrometry, 13(21), 2151–2159. [Link]
-
Nimit-Rak, A., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(2), 197-206. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
National Center for Biotechnology Information. (n.d.). Desmethylcarvedilol. PubChem Compound Database. [Link]
-
American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link]
-
Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
National Center for Biotechnology Information. (n.d.). Carvedilol. PubChem Compound Database. [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (2016). DETERMINATION OF PHYSICOCHEMICAL AND GEOMETRICAL PROPERTIES OF SOME CARVEDILOL DEREVITIVES. [Link]
-
Indo American Journal of Pharmaceutical Research. (2020). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL RP-HPLC METHOD FOR DETERMINATION OF CARVEDILOL AND DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF CARVEDILOL IN BULK DRUG AND FORMULATION. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2022). Analytical method development & validation of carvedilol by HPLC in bulk and dosage form. [Link]
-
Research Journal of Pharmacy and Technology. (2016). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. [Link]
-
Lee, H. W., et al. (2007). Analysis of carvedilol in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 44(2), 556–560. [Link]
-
Journal of Emerging Technologies and Innovative Research. (2019). Bioanalytical Method Development and Validation at a glance: An Updated and concise Review. [Link]
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Application Notes and Protocols for the Experimental Use of Desmethylcarvedilol in Cell-Based Assays
Introduction: Unveiling the Cellular Activity of a Key Carvedilol Metabolite
Carvedilol is a widely prescribed cardiovascular medication with a unique pharmacological profile, acting as a non-selective beta-adrenergic receptor antagonist and an alpha-1 adrenergic receptor antagonist[1][2][3]. Its therapeutic efficacy is attributed not only to the parent compound but also to the complex interplay of its various metabolites. Among these, Desmethylcarvedilol emerges as a significant metabolite, primarily formed through the action of the cytochrome P450 enzyme CYP2C9. Critically, Desmethylcarvedilol is reported to possess minor beta-blocking activity while being devoid of alpha-1 adrenergic receptor antagonism. This distinct pharmacological profile necessitates precise in vitro characterization to fully comprehend its contribution to the overall therapeutic effect of Carvedilol and to explore its potential as a pharmacological tool in its own right.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Desmethylcarvedilol in a suite of cell-based assays. The protocols herein are designed to be self-validating systems, enabling the robust characterization of Desmethylcarvedilol's cellular activity, with a primary focus on its beta-adrenergic receptor antagonism.
Scientific Rationale: Selecting the Appropriate Cell-Based Assays
Given that Desmethylcarvedilol exhibits weak beta-blocking activity, the selection of appropriate cell-based assays is paramount. The following assays are recommended to build a comprehensive pharmacological profile:
-
cAMP Accumulation Assays: Cyclic adenosine monophosphate (cAMP) is a key second messenger in the beta-adrenergic signaling cascade. Beta-receptor activation by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. A beta-blocker, such as Desmethylcarvedilol, will competitively inhibit this agonist-induced cAMP production. This assay is the gold standard for quantifying the potency of beta-adrenergic receptor antagonists.
-
Calcium Mobilization Assays: While Desmethylcarvedilol is reported to have no alpha-1 adrenergic receptor activity, it is prudent to confirm this experimentally. Alpha-1 adrenergic receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium. A calcium mobilization assay can definitively assess any potential off-target effects of Desmethylcarvedilol on this pathway.
-
Beta-Arrestin Recruitment Assays: G protein-coupled receptor (GPCR) signaling is not limited to G protein-mediated pathways. Beta-arrestin recruitment to the receptor is a key event in receptor desensitization and can also initiate distinct signaling cascades (biased agonism). Investigating Desmethylcarvedilol's effect on beta-arrestin recruitment provides a more nuanced understanding of its interaction with the beta-adrenergic receptor.
-
ERK Phosphorylation Assays: The extracellular signal-regulated kinase (ERK) is a downstream effector of both G protein- and beta-arrestin-mediated signaling. Analyzing ERK phosphorylation can reveal the integrated cellular response to Desmethylcarvedilol and can provide further insights into potential biased agonism.
Experimental Workflows and Signaling Pathways
Beta-Adrenergic Receptor Signaling Workflow
Caption: Beta-Adrenergic Receptor Signaling Cascade.
Experimental Workflow for Characterizing Desmethylcarvedilol
Caption: Phased approach for in vitro characterization.
Detailed Protocols
Protocol 1: cAMP Accumulation Assay for Beta-Adrenergic Antagonism
This protocol is designed to quantify the inhibitory effect of Desmethylcarvedilol on agonist-induced cAMP production in cells expressing beta-adrenergic receptors.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human beta-1 or beta-2 adrenergic receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
Beta-Adrenergic Agonist: Isoproterenol (a non-selective beta-agonist).
-
Desmethylcarvedilol: Prepare a stock solution in DMSO and dilute in Stimulation Buffer.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Cell Culture:
-
Culture the cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in culture medium and perform a cell count.
-
Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of Desmethylcarvedilol in Stimulation Buffer.
-
Add 10 µL of the Desmethylcarvedilol dilutions to the appropriate wells. For control wells, add 10 µL of Stimulation Buffer with the corresponding DMSO concentration.
-
Incubate for 30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare the isoproterenol solution in Stimulation Buffer at a concentration that elicits 80% of the maximal response (EC80). This concentration should be predetermined from a full agonist dose-response curve.
-
Add 10 µL of the EC80 isoproterenol solution to all wells except the basal control wells (which receive 10 µL of Stimulation Buffer).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis and Expected Results:
-
Calculate the percent inhibition of the isoproterenol response for each concentration of Desmethylcarvedilol.
-
Plot the percent inhibition against the logarithm of the Desmethylcarvedilol concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Outcome: Desmethylcarvedilol is expected to exhibit a dose-dependent inhibition of isoproterenol-induced cAMP production, confirming its beta-blocking activity. The IC50 value will provide a quantitative measure of its potency. Given its characterization as having "minor" beta-blocking activity, the IC50 value is anticipated to be higher than that of its parent compound, Carvedilol.
| Compound | Expected IC50 Range (nM) |
| Carvedilol | 1 - 10 |
| Desmethylcarvedilol | > 100 |
| Propranolol (Control) | 1 - 10 |
Protocol 2: Calcium Mobilization Assay for Alpha-1 Adrenergic Receptor Activity
This assay will determine if Desmethylcarvedilol has any agonist or antagonist activity at the alpha-1 adrenergic receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human alpha-1A adrenergic receptor.
-
Culture Medium: As described in Protocol 1.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or a no-wash calcium assay kit.
-
Probenecid (optional): To prevent dye leakage from certain cell types.
-
Alpha-1 Adrenergic Agonist: Phenylephrine.
-
Alpha-1 Adrenergic Antagonist (Control): Prazosin.
-
Desmethylcarvedilol: Prepare a stock solution in DMSO and dilute in Assay Buffer.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture and Dye Loading:
-
Seed the cells into a 96-well plate and incubate overnight as described in Protocol 1.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay Protocol (Antagonist Mode):
-
Prepare serial dilutions of Desmethylcarvedilol and the control antagonist (Prazosin) in Assay Buffer.
-
Add the compounds to the cell plate and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence reader.
-
Initiate reading and establish a baseline fluorescence.
-
Inject an EC80 concentration of phenylephrine and continue to monitor the fluorescence signal for 1-2 minutes.
-
-
Assay Protocol (Agonist Mode):
-
Prepare serial dilutions of Desmethylcarvedilol in Assay Buffer.
-
Place the dye-loaded cell plate in the fluorescence reader.
-
Initiate reading and establish a baseline.
-
Inject the Desmethylcarvedilol dilutions and monitor the fluorescence signal for 1-2 minutes.
-
Data Analysis and Expected Results:
-
For the antagonist mode, calculate the percent inhibition of the phenylephrine-induced calcium response for each concentration of Desmethylcarvedilol.
-
For the agonist mode, measure the peak fluorescence response for each concentration of Desmethylcarvedilol.
-
Expected Outcome: Consistent with published data, Desmethylcarvedilol is not expected to show any significant agonist or antagonist activity at the alpha-1 adrenergic receptor.
Protocol 3: Beta-Arrestin Recruitment Assay
This protocol utilizes an enzyme fragment complementation (EFC) assay to measure the recruitment of beta-arrestin to the beta-adrenergic receptor upon ligand binding.
Materials:
-
Cell Line: A commercially available cell line co-expressing a beta-adrenergic receptor tagged with a small enzyme fragment (ProLink) and beta-arrestin tagged with the larger enzyme acceptor (EA) fragment (e.g., PathHunter® cells).
-
Culture Medium: As recommended by the cell line provider.
-
Assay Buffer: As recommended by the assay provider.
-
Beta-Adrenergic Agonist: Isoproterenol.
-
Desmethylcarvedilol: Prepare a stock solution in DMSO and dilute in Assay Buffer.
-
Detection Reagents: As supplied with the EFC assay kit.
-
384-well white opaque plates.
-
Luminescence plate reader.
Procedure:
-
Cell Culture:
-
Follow the cell line provider's instructions for culturing and seeding the cells in a 384-well plate.
-
-
Antagonist Mode:
-
Prepare serial dilutions of Desmethylcarvedilol in Assay Buffer.
-
Add the dilutions to the cell plate and incubate for 30 minutes at room temperature.
-
Add an EC80 concentration of isoproterenol to all wells except the basal controls.
-
Incubate for 90 minutes at room temperature.
-
-
Agonist Mode:
-
Prepare serial dilutions of Desmethylcarvedilol in Assay Buffer.
-
Add the dilutions to the cell plate.
-
Incubate for 90 minutes at room temperature.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the luminescence signal.
-
Data Analysis and Expected Results:
-
In antagonist mode, calculate the percent inhibition of the isoproterenol-induced beta-arrestin recruitment.
-
In agonist mode, determine if Desmethylcarvedilol can independently induce beta-arrestin recruitment.
-
Expected Outcome: As a weak beta-blocker, Desmethylcarvedilol is expected to inhibit isoproterenol-induced beta-arrestin recruitment. It is unlikely to show significant agonist activity in this pathway, but this assay will provide a definitive answer.
Protocol 4: ERK Phosphorylation Assay
This protocol measures the phosphorylation of ERK1/2 as a downstream readout of beta-adrenergic receptor activation.
Materials:
-
Cell Line: HEK293 or CHO cells expressing the beta-2 adrenergic receptor.
-
Culture Medium: As described in Protocol 1.
-
Serum-free medium.
-
Beta-Adrenergic Agonist: Isoproterenol.
-
Desmethylcarvedilol: Prepare a stock solution in DMSO and dilute in serum-free medium.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. HRP-conjugated secondary antibody.
-
Western Blotting reagents and equipment.
-
Alternatively, a cell-based ELISA kit for phospho-ERK1/2.
Procedure (Western Blotting):
-
Cell Culture and Serum Starvation:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
-
Treatment:
-
Treat the cells with various concentrations of Desmethylcarvedilol for 30 minutes.
-
Stimulate with an EC80 concentration of isoproterenol for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies for phospho-ERK and total ERK.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis and Expected Results:
-
Quantify the band intensities for phospho-ERK and total ERK.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Expected Outcome: Desmethylcarvedilol should inhibit the isoproterenol-induced increase in ERK phosphorylation. Any agonist activity of Desmethylcarvedilol on its own would be indicative of biased signaling, although this is not expected based on its known pharmacology.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of Desmethylcarvedilol. By systematically evaluating its effects on cAMP production, calcium mobilization, beta-arrestin recruitment, and ERK phosphorylation, researchers can gain a comprehensive understanding of its cellular pharmacology. Given the limited publicly available data on the specific use of Desmethylcarvedilol in these assays, the results generated will be of significant value to the scientific community. Future studies could explore the activity of other Carvedilol metabolites and investigate the potential for synergistic or antagonistic interactions between the parent compound and its metabolites at the cellular level.
References
-
Carvedilol: molecular and cellular basis for its multifaceted therapeutic potential. (n.d.). PubMed. [Link]
-
Cardiac adrenergic receptor effects of carvedilol. (n.d.). PubMed. [Link]
-
Pharmacodynamic profile of carvedilol. (n.d.). PubMed. [Link]
-
Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. (2010). PLOS ONE. [Link]
-
Metabolic effects of carvedilol through β‐arrestin proteins: investigations in a streptozotocin‐induced diabetes rat model and in C2C12 myoblasts. (n.d.). National Institutes of Health (NIH). [Link]
-
UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. (2022). National Institutes of Health (NIH). [Link]
-
Carvedilol and its metabolites suppress endothelin-1 production in human endothelial cell culture. (n.d.). PubMed. [Link]
-
Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. (n.d.). PubMed. [Link]
Sources
Application Notes and Protocols for the Synthesis of [¹¹C]Carvedilol for PET Imaging
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of [¹¹C]Carvedilol in PET Imaging
Carvedilol is a non-selective β-adrenergic receptor antagonist with additional α₁-blocking activity, widely used in the management of cardiovascular diseases.[1] Its interaction with P-glycoprotein (P-gp), a key efflux transporter at the blood-brain barrier, makes it a valuable molecular probe for investigating drug delivery to the central nervous system.[2] Positron Emission Tomography (PET) with ¹¹C-labeled carvedilol ([¹¹C]Carvedilol) allows for the non-invasive in vivo visualization and quantification of P-gp function. The short half-life of Carbon-11 (t½ ≈ 20.4 minutes) necessitates a rapid and efficient radiosynthesis, typically performed in an automated synthesis module.[3]
This document provides a comprehensive guide to the synthesis of the precursor, O-desmethylcarvedilol, the subsequent radiolabeling to produce [¹¹C]Carvedilol, and the necessary purification and quality control procedures for its use in PET imaging studies.
Part 1: Synthesis of the Precursor: O-Desmethylcarvedilol
The synthesis of the O-desmethylcarvedilol precursor is a critical first step. While several routes to carvedilol and its metabolites have been reported, a common strategy involves the coupling of two key intermediates: 4-(oxiran-2-ylmethoxy)-9H-carbazole and an appropriate amino side chain.[4] For the synthesis of O-desmethylcarvedilol, the methoxy group on the phenoxy side chain is replaced with a hydroxyl group.
Diagram of O-Desmethylcarvedilol Synthesis
Caption: Synthetic scheme for O-Desmethylcarvedilol.
Protocol for O-Desmethylcarvedilol Synthesis
This protocol is a representative synthesis based on established chemical principles for carvedilol and its analogues.[4]
Step 1: Synthesis of 4-(2,3-Epoxypropoxy)carbazole
-
To a stirred solution of water and sodium hydroxide, add 4-hydroxycarbazole.
-
Cool the reaction mixture and add dimethyl sulfoxide (DMSO) dropwise.
-
Add epichlorohydrin dropwise while maintaining a low temperature.
-
Slowly raise the temperature and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 4-(2,3-epoxypropoxy)carbazole.
Step 2: Synthesis of 2-(2-Hydroxyphenoxy)ethylamine
This intermediate can be synthesized from 2-hydroxyphenoxyacetonitrile via reduction or other established methods for the synthesis of phenoxyethylamines.
Step 3: Coupling to form O-Desmethylcarvedilol
-
Dissolve 4-(2,3-epoxypropoxy)carbazole and 2-(2-hydroxyphenoxy)ethylamine in a suitable solvent such as an alcohol or dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate, to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and perform a suitable work-up, which may include extraction and washing.
-
Purify the crude product by column chromatography to obtain pure O-desmethylcarvedilol.
Part 2: Radiolabeling of O-Desmethylcarvedilol to [¹¹C]Carvedilol
The radiosynthesis of [¹¹C]Carvedilol is achieved through the O-methylation of the phenolic hydroxyl group of O-desmethylcarvedilol using a ¹¹C-methylating agent.[5] The most common and reactive methylating agents for this purpose are [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[3] This reaction is typically performed in an automated synthesis module, such as a GE TRACERlab™ FX C Pro, to handle the short half-life of ¹¹C and the high radioactivity.[6][7]
Diagram of [¹¹C]Carvedilol Radiosynthesis Workflow
Caption: Automated radiosynthesis workflow for [¹¹C]Carvedilol.
Protocol for Automated Radiosynthesis of [¹¹C]Carvedilol
This protocol is designed for an automated synthesis module like the GE TRACERlab™ FX C Pro.[6][7]
Reagents and Setup:
-
Precursor: 0.5-1.0 mg of O-desmethylcarvedilol dissolved in a suitable solvent (e.g., DMSO, DMF).
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or a tetrabutylammonium hydroxide solution.[5]
-
Radiolabeling Agent: [¹¹C]CH₃I or [¹¹C]CH₃OTf produced in the gas phase.[3]
-
HPLC System: A semi-preparative HPLC system with a suitable column (e.g., C18) and mobile phase.
-
Formulation: Sterile water for injection, ethanol, and a sterile filter.
Automated Synthesis Sequence:
-
Production of [¹¹C]Methylating Agent: [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine in the gas phase to produce [¹¹C]CH₃I. For [¹¹C]CH₃OTf, the [¹¹C]CH₃I is passed over a heated silver triflate column.[3]
-
Trapping: The gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf is trapped in the reaction vessel containing the O-desmethylcarvedilol precursor and base in the chosen solvent.
-
¹¹C-Methylation: The reaction vessel is heated to facilitate the nucleophilic attack of the phenoxide on the [¹¹C]methyl group. Typical reaction conditions are 80-120°C for 3-5 minutes.[5]
-
Purification: The crude reaction mixture is injected onto a semi-preparative HPLC column. A suitable mobile phase, such as a mixture of acetonitrile and an aqueous buffer, is used to separate [¹¹C]Carvedilol from unreacted precursor and other impurities. The radioactive peak corresponding to [¹¹C]Carvedilol is collected.
-
Formulation: The collected HPLC fraction is diluted with sterile water for injection and passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove the HPLC solvents. The [¹¹C]Carvedilol is then eluted from the cartridge with a small volume of ethanol and further diluted with sterile saline to obtain an injectable solution. The final product is passed through a 0.22 µm sterile filter.
Part 3: Quality Control of [¹¹C]Carvedilol
Quality control is essential to ensure the safety and efficacy of the radiopharmaceutical for human administration.[8][9] The tests should be performed according to established guidelines, such as those from the United States Pharmacopeia (USP).[10][11]
| Parameter | Method | Acceptance Criteria | Reference |
| Identity | Co-elution with a non-radioactive carvedilol standard on analytical HPLC. | The retention time of the radioactive peak should match that of the standard. | [9] |
| Radiochemical Purity | Analytical HPLC with a radioactivity detector. | ≥ 95% | [8][9] |
| Radionuclidic Purity | Gamma-ray spectroscopy. | ≥ 99.5% (¹¹C) | [8] |
| Specific Activity | Calculated from the total radioactivity and the mass of carvedilol determined by analytical HPLC with a UV detector. | Typically > 37 GBq/µmol (1 Ci/µmol) at the end of synthesis. | [5] |
| pH | pH meter or pH-indicator strips. | 4.5 - 7.5 | [8] |
| Residual Solvents | Gas Chromatography (GC). | Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm). | [10] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test. | < 175 EU/V (where V is the maximum recommended dose in mL). | [10] |
| Sterility | Incubation in suitable growth media. | No microbial growth. (Note: Due to the short half-life of ¹¹C, this is often a retrospective test). | [10] |
Conclusion
The successful synthesis of [¹¹C]Carvedilol for PET imaging requires a multi-step process that begins with the careful synthesis of the O-desmethylcarvedilol precursor. The subsequent automated radiolabeling and purification must be rapid and efficient to maximize the radiochemical yield and specific activity of the final product. Rigorous quality control is paramount to ensure that the radiopharmaceutical is safe and suitable for its intended clinical or research application. This guide provides a comprehensive framework for establishing a robust and reliable production method for [¹¹C]Carvedilol.
References
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Senthilkumar, N., Somannavar, Y. S., Reddy, S. B., Sinha, B. K., Narayan, G. K. A. S. S., Dandala, R., & Mukkanti, K. (2011). Synthesis of Active Metabolites of Carvedilol, an Antihypertensive Drug. Synthetic Communications, 41(2), 267–273. [Link]
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Senthilkumar, N., Somannavar, Y. S., Reddy, S. B., Sinha, B. K., Narayan, G. K. A. S. S., Dandala, R., & Mukkanti, K. (2011). Synthesis of Active Metabolites of Carvedilol, an Antihypertensive Drug. Synthetic Communications, 41(2), 267–273. [Link]
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Senthilkumar, N., Somannavar, Y. S., Reddy, S. B., Sinha, B. K., Narayan, G. K. A. S. S., Dandala, R., & Mukkanti, K. (2011). Synthesis of Active Metabolites of Carvedilol, an Antihypertensive Drug. Synthetic Communications, 41(2), 267-273. [Link]
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Shao, X., Hoareau, R., Runkle, A. C., Tluczek, L. J., Henderson, B. D., Scott, P. J., & Hockley, B. G. (2009). A simple modification of GE tracerlab FX C Pro for rapid sequential preparation of [11C]carfentanil and [11C]raclopride. Applied Radiation and Isotopes, 67(4), 602–605. [Link]
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Pipal, D. J., Isenegger, P. G., & MacMillan, D. W. C. (2021). Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery. Journal of the American Chemical Society, 143(21), 8062–8068. [Link]
- Frühauf, H. W. (1998). Process for the preparation of 1- (9'-H-carbazol-4'-yloxy) -3- (2 '' - (2 ''' - methoxy-phenoxy) -ethyl) -amino) -propan-2-ol (carvedilol).
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Reddy, G. O., Reddy, C. S., & Reddy, P. S. (2011). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. Journal of Chemical and Pharmaceutical Research, 3(4), 27-30. [Link]
- Rao, D. R., & Kankan, R. N. (2009). Process for preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(2- methoxyphenoxy) ethyl] amino]-2-propanol.
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Bart, J., Groen, H. J. M., Hendrikse, N. H., van der Graaf, W. T. A., Vaalburg, W., & de Vries, E. G. E. (2004). New positron emission tomography tracer [11C]carvedilol reveals P-glycoprotein modulation kinetics. British Journal of Cancer, 91(9), 1756–1761. [Link]
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Tanimoto, S., Koyama, H., & Waki, M. (2010). Application of Microreactor to the Preparation of C-11-Labeled Compounds via O-[11C]Methylation with [11C]CH3I: Rapid Synthesis of [11C]Raclopride. Chemical & Pharmaceutical Bulletin, 58(7), 961–964. [Link]
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Suneel Kumar, K., et al. (2011). Synthesis and characterization of pharmacopeial impurities of an antihypertensive drug, carvedilol. Connect Journals, 1(1), 1-8. [Link]
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Reddy, G. O., & Reddy, C. S. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 3(4), 143-149. [Link]
- Rao, D. R., & Kankan, R. N. (2005). A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.
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Wang, M., Gao, M., Miller, P. W., & Hooker, J. M. (2011). Fully automated synthesis and initial PET evaluation of [11C]PBR28. Nuclear Medicine and Biology, 38(7), 1033–1039. [Link]
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Hashemzadeh, M., & Goldenberg, R. (2011). Novel design and synthesis of modified structure of carvedilol. Cardiovascular & Hematological Agents in Medicinal Chemistry, 9(3), 154–160. [Link]
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Kowalsky, R. J., & Falen, S. W. (2019). Quality Control of Radiopharmaceuticals. In Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine (4th ed.). American Pharmacists Association. [Link]
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Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. [Link]
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Pees, A., Chassé, M., Lindberg, A., & Vasdev, N. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]
-
Singleton, T. A., Boudjemeline, M., Hopewell, R., Jolly, D., Bdair, H., & Kostikov, A. (2019). Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments, (152), e60237. [Link]
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United States Pharmacopeial Convention. (2019). <825> Radiopharmaceuticals—Preparation, Compounding, Dispensing, and Repackaging. USP-NF. [Link]
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Pees, A., Chassé, M., Lindberg, A., & Vasdev, N. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]
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Loveless, V. S. (n.d.). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]
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Elsinga, P. H., Franssen, E. J., Hendrikse, N. H., Fluks, E., Weemaes, A. M., van der Graaf, W. T., ... & Vaalburg, W. (1999). Synthesis and evaluation of dopamine D3 receptor antagonist 11C-GR218231 as PET tracer for P-glycoprotein. Journal of Labelled Compounds and Radiopharmaceuticals, 42(S1), S159-S161. [Link]
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Zentiva, A. S. (2004). Process for preparation of carvedilol. WIPO Patentscope. [Link]
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Atanasova, M., Cocevska, M., Kolevska, K., Velickovska, M., Jolevski, F., & Janevik-Ivanovska, E. (2018). Optimization of production of [11C]CH3I with Methylator II for synthesis and development of [11C]radiopharmaceuticals. UGD Academic Repository. [Link]
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Runkle, A. C., Shao, X., Tluczek, L. J., Henderson, B. D., Hockley, B. G., & Scott, P. J. (2011). Automated production of [11C]acetate and [11C]palmitate using a modified GE Tracerlab FX(C-Pro). Applied Radiation and Isotopes, 69(4), 691–698. [Link]
-
Myburgh, P. J., Moore, M. D., Pathirannahel, B. L., Grace, L. R., & Solingapuram Sai, K. K. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 8(42), 38943–38954. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Desmethylcarvedilol Recovery in Solid-Phase Extraction
Welcome to the technical support guide for optimizing the solid-phase extraction (SPE) of Desmethylcarvedilol. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with analyte recovery. Here, we address common issues in a practical, question-and-answer format, grounded in scientific principles to provide actionable solutions.
Troubleshooting & FAQs
Q1: My Desmethylcarvedilol recovery is consistently low. What are the most common causes?
Low recovery is the most frequent issue in SPE and can stem from several stages of the process.[1][2] The first step in troubleshooting is to determine where the analyte is being lost.[3] This is achieved by collecting and analyzing each fraction of the SPE procedure: the flow-through from the sample load, the wash fraction(s), and the final elution fraction.[3][4]
Common Causes for Low Recovery:
-
Analyte Breakthrough during Loading: The sorbent may not be retaining the Desmethylcarvedilol as the sample is applied. This can be due to an incorrect choice of sorbent, improper sample pH, a sample solvent that is too strong, or exceeding the sorbent's capacity.[3][4]
-
Analyte Loss during Washing: The wash solvent may be too aggressive, stripping the Desmethylcarvedilol from the sorbent along with the interferences.[1][3]
-
Incomplete Elution: The elution solvent may be too weak to completely disrupt the interaction between Desmethylcarvedilol and the sorbent, leaving a portion of your analyte behind on the cartridge.[1][5]
-
Improper Cartridge Conditioning: Failure to properly condition and equilibrate the sorbent can lead to inconsistent wetting and poor interaction with the analyte, causing it to pass through without being retained.[2][4][6]
The following sections will delve into how to diagnose and resolve each of these potential issues.
Q2: How do I choose the right SPE sorbent for Desmethylcarvedilol?
Sorbent selection is the foundation of a successful SPE method and must be matched to the physicochemical properties of the analyte.[1][7] Desmethylcarvedilol, a metabolite of Carvedilol, is a weakly basic compound with both hydrophobic and polar characteristics.[8][9][10][11]
Understanding these properties is critical for choosing a sorbent with the correct retention mechanism.[7]
Table 1: Key Physicochemical Properties of Carvedilol (Parent Drug) and Desmethylcarvedilol
| Property | Carvedilol (Parent Drug) | Desmethylcarvedilol (Metabolite) | Significance for SPE |
| Molecular Formula | C₂₄H₂₆N₂O₄[8] | C₂₃H₂₄N₂O₄[12] | Influences molecular weight and size. |
| LogP (Lipophilicity) | ~3.8[8] | ~3.9 (Computed)[12] | A LogP > 1 indicates significant non-polar character, suitable for reversed-phase retention.[13] |
| pKa (Secondary Amine) | ~7.8[8][14] | Similar to Carvedilol (estimated) | As a weak base, the molecule will be positively charged at pH < 7.8, enabling cation-exchange retention.[15] |
Given its dual nature (hydrophobic and ionizable), two primary strategies are effective:
-
Reversed-Phase (RP) SPE (e.g., C18, Polymeric RP): This relies on hydrophobic interactions between the non-polar regions of Desmethylcarvedilol and the sorbent. To ensure retention, the sample pH should be adjusted to suppress ionization of the secondary amine (pH > 9.8, or at least 2 pH units above the pKa), making the analyte more neutral and hydrophobic.[5][16] However, maintaining such a high pH can be challenging.
-
Mixed-Mode SPE (e.g., Reversed-Phase + Strong Cation Exchange, SCX): This is often the superior choice for basic compounds like Desmethylcarvedilol.[15][17][18][19] Mixed-mode sorbents offer two retention mechanisms: hydrophobic and ion-exchange.[15][17][19] This allows for a more robust method where the sample is loaded at a lower pH (e.g., pH < 5.8) to ensure the secondary amine is positively charged and strongly retained by the cation exchanger. This strong ionic "tether" permits the use of aggressive organic washes to remove neutral and acidic interferences without losing the analyte.[17]
Recommendation: Start with a mixed-mode, polymer-based cation exchange sorbent. These are often more stable across a wide pH range and provide a powerful dual retention mechanism for complex matrices.
Q3: What is the optimal pH for sample loading to maximize Desmethylcarvedilol retention?
The optimal loading pH depends directly on your chosen sorbent and its retention mechanism.
-
For Reversed-Phase (C18, etc.): To maximize hydrophobic retention, you must minimize the analyte's charge. For a basic compound with a pKa of ~7.8, you should adjust the sample pH to be at least 2 units above the pKa.
-
Loading pH > 9.8
-
Rationale: At this pH, the secondary amine is deprotonated (neutral), increasing its hydrophobicity and strengthening its interaction with the non-polar sorbent.
-
-
For Mixed-Mode Cation Exchange (RP+SCX): To maximize ionic retention, you must ensure the analyte is fully charged. For a basic compound, you adjust the sample pH to be at least 2 units below the pKa.[15]
-
Loading pH < 5.8
-
Rationale: At this pH, the secondary amine is fully protonated (positively charged), allowing for a strong electrostatic interaction with the negatively charged SCX sorbent.[15][17] This is a much stronger interaction than hydrophobicity alone, providing more reliable retention.[17]
-
Protocol: Sample pH Adjustment for Mixed-Mode SPE
-
Dilute the Sample: If your sample is in an organic solvent or a complex matrix (e.g., plasma), dilute it at least 1:1 with an aqueous buffer. This ensures the pH is controlled by the buffer and reduces the solvent strength, which can otherwise cause breakthrough.[4][20]
-
Select a Buffer: Choose a buffer with a pKa near your target pH (e.g., an acetate buffer for pH 4-5.5).
-
Adjust pH: Add the buffer to your sample and adjust the final pH using a dilute acid (e.g., 1M formic acid or phosphoric acid). Verify the final pH with a calibrated pH meter.
-
Centrifuge/Filter: If any precipitation occurs after pH adjustment, centrifuge or filter the sample before loading it onto the SPE cartridge to prevent clogging.[20]
Q4: I'm seeing significant analyte loss during the washing step. How can I prevent this?
Analyte loss during the wash step indicates that the wash solvent is too strong, prematurely eluting the Desmethylcarvedilol.[3] The goal of the wash step is to remove matrix interferences that are less strongly retained than your analyte.[6][21] The optimization of this step is a balancing act.[21]
Troubleshooting the Wash Step:
-
For Reversed-Phase: If you are using a purely RP method, your wash solvent will likely be a mixture of water and a weak organic solvent (e.g., 5-20% methanol). If you see analyte loss, reduce the percentage of organic solvent in your wash solution.[21]
-
For Mixed-Mode Cation Exchange: This is where mixed-mode sorbents show their true power. Because the analyte is ionically bound, you can use a much stronger wash to remove hydrophobic interferences.
-
Acidic Wash: First, wash the cartridge with an acidic solution (e.g., 0.1M formic acid). This keeps the analyte charged and retained while removing many contaminants.
-
Organic Wash: Next, wash with a high percentage of organic solvent (e.g., 100% methanol or acetonitrile).[15] This will remove strongly bound hydrophobic interferences without disrupting the powerful ionic analyte-sorbent interaction. If you still see analyte loss, ensure your organic wash solvent is acidified to keep the analyte protonated.
-
Workflow: Optimizing the Wash Solvent
This workflow helps you find the strongest possible wash solvent that does not elute your analyte, resulting in the cleanest possible extract.[21]
Caption: Systematic approach to determine the optimal wash solvent strength.[21]
Q5: My elution of Desmethylcarvedilol is incomplete. What can I do to improve it?
Incomplete elution occurs when the elution solvent is not strong enough to break the analyte-sorbent interactions.[1][5] To improve this, you need to change the solvent conditions to favor desorption.
-
For Reversed-Phase: The primary way to elute from an RP sorbent is to use a high percentage of a strong organic solvent like methanol or acetonitrile.
-
Increase Organic Strength: If you are eluting with 60% methanol, try 80%, 90%, or even 100%. Acetonitrile is a slightly stronger elution solvent than methanol and can also be used.[16]
-
Increase Elution Volume: Sometimes, the issue is not solvent strength but volume. Try eluting with two or three smaller aliquots of solvent instead of one large one to ensure complete desorption.[1][5]
-
-
For Mixed-Mode Cation Exchange: Elution requires disrupting the ionic interaction. This is typically done by neutralizing the charge on the Desmethylcarvedilol molecule.[17][19]
-
Increase pH: The most effective strategy is to use a basic organic solvent. By increasing the pH to > 9.8 (at least 2 units above the pKa), the secondary amine becomes neutral, breaking the ionic bond and allowing the analyte to be eluted.[15][16]
-
Recommended Elution Solvent: A common and effective elution solvent is 5% ammonium hydroxide in methanol. The high percentage of methanol disrupts the hydrophobic interactions, while the ammonium hydroxide neutralizes the analyte, disrupting the ionic interactions.
-
Q6: How can I confirm if analyte breakthrough is the cause of my low recovery?
Analyte breakthrough happens when the analyte fails to bind to the sorbent during the sample loading step and flows right through the cartridge into the waste.[3][6] A simple experiment can confirm this.
Protocol: Breakthrough Analysis
-
Prepare: Condition and equilibrate your SPE cartridge as you normally would.
-
Collect Fractions:
-
Place a clean collection tube under the cartridge.
-
Load your sample. Collect everything that passes through the cartridge. This is your "Load Fraction."
-
Place a new collection tube under the cartridge.
-
Perform your wash step. Collect this entire wash solution. This is your "Wash Fraction."
-
Place a final clean collection tube under the cartridge.
-
Perform your elution step. This is your "Elution Fraction."
-
-
Analyze: Quantify the amount of Desmethylcarvedilol in all three fractions (Load, Wash, and Elution) using your analytical method (e.g., LC-MS/MS).
-
Interpret:
-
High concentration in Load Fraction: Confirms breakthrough. The cause is likely incorrect loading pH, a sample solvent that is too strong, or column overload.[4]
-
High concentration in Wash Fraction: Confirms your wash solvent is too aggressive.
-
Low concentration in all fractions: Suggests the analyte is irreversibly bound to the sorbent, requiring a stronger elution solvent.[3]
-
Workflow: Troubleshooting Low Recovery by Fraction Analysis
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Technical Support Center: Troubleshooting Peak Tailing of Desmethylcarvedilol in Reversed-Phase HPLC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues with Desmethylcarvedilol in reversed-phase high-performance liquid chromatography (RP-HPLC). As a basic compound, Desmethylcarvedilol presents specific challenges that can lead to significant peak tailing, compromising resolution and quantification accuracy. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve these issues effectively.
Section 1: Understanding the Culprit - Why Does Desmethylcarvedilol Tailing Occur?
Q1: What is the primary cause of peak tailing for a basic compound like Desmethylcarvedilol?
The most common cause of peak tailing for basic compounds like Desmethylcarvedilol in RP-HPLC is a secondary retention mechanism involving interaction with the stationary phase.[1] While the primary retention mechanism in reversed-phase chromatography is hydrophobic interaction, basic analytes can also engage in strong ionic interactions with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3] This unwanted secondary interaction retains a fraction of the analyte molecules more strongly than the bulk, causing them to elute later and creating an asymmetric, tailing peak.[1]
Desmethylcarvedilol, a metabolite of Carvedilol, contains a secondary amine group.[4][5] This group is basic and readily protonated in typical reversed-phase mobile phases, carrying a positive charge. This positive charge makes it highly susceptible to interaction with negatively charged sites on the column packing material.
| Property | Carvedilol | Desmethylcarvedilol |
| Molecular Formula | C₂₄H₂₆N₂O₄[6] | C₂₃H₂₄N₂O₄[4] |
| Molecular Weight | 406.5 g/mol [6] | 392.5 g/mol [5] |
| Basic pKa | 7.97[6] | Estimated to be similar to Carvedilol |
| Key Functional Groups | Secondary Amine, Secondary Alcohol, Ether, Carbazole | Secondary Amine, Secondary Alcohol, Phenolic Hydroxyl, Ether, Carbazole[4] |
Table 1: Comparative physicochemical properties of Carvedilol and its metabolite, Desmethylcarvedilol.
Q2: What is the role of silica silanol groups in this process, and how does pH influence them?
Silica-based stationary phases (e.g., C18, C8) are manufactured by bonding alkyl chains to a silica support. However, due to steric hindrance, not all surface silanol groups (Si-OH) can be chemically bonded.[7] These remaining, or "residual," silanols are acidic and play a critical role in peak tailing.
The ionization state of these silanol groups is highly dependent on the mobile phase pH.[3]
-
At low pH (pH < 3): The silanol groups are fully protonated (Si-OH) and electrically neutral. In this state, their ability to interact ionically with protonated basic analytes is minimized.[1][8]
-
At mid-range pH (pH 3-7): Silanol groups begin to deprotonate, creating a negatively charged surface (Si-O⁻).[7][9] This negative charge strongly attracts the positively charged Desmethylcarvedilol, leading to the problematic secondary ionic interaction and causing significant peak tailing.[1]
This interaction is the root cause of the chromatographic problem. The diagram below illustrates this undesirable secondary retention mechanism.
Section 2: Systematic Troubleshooting Guide
Q3: My Desmethylcarvedilol peak is tailing. Where do I start?
A systematic approach is crucial. Start by determining if the problem is specific to Desmethylcarvedilol or affects all peaks. If only the Desmethylcarvedilol peak (and other basic analytes) is tailing, the cause is likely chemical (analyte-column interaction).[10][11] If all peaks are tailing, the cause is likely physical or system-related.[8][11]
The flowchart below provides a logical workflow for diagnosing and resolving the issue.
Sources
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Mass Spectrometry Conditions for Desmethylcarvedilol Analysis
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Desmethylcarvedilol (DMC) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Desmethylcarvedilol is an active metabolite of Carvedilol, a non-selective β-adrenergic receptor antagonist.[1] Accurate measurement of this metabolite is crucial for pharmacokinetic, and clinical studies, particularly when investigating drug metabolism and its clinical implications.[1][2]
This document is structured to provide both a robust starting methodology and a detailed troubleshooting guide to address common challenges encountered during method development and routine analysis.
Part 1: Recommended LC-MS/MS Methodology
This section outlines a validated approach for the analysis of Desmethylcarvedilol in human plasma, synthesized from established methods in the scientific literature.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the bioanalysis of Desmethylcarvedilol.
Caption: A flowchart of the major steps in a typical bioanalytical method for Desmethylcarvedilol.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for extracting Desmethylcarvedilol from complex biological matrices like plasma, as it provides excellent sample cleanup, leading to reduced matrix effects and improved assay robustness.[3]
Protocol:
-
Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge (30 mg, 1 cc) with 2 mL of methanol followed by 2 mL of Milli-Q water.
-
Sample Loading: To 500 µL of plasma, add the internal standard. Acidify the sample with 0.1 N HCl and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 N HCl in water, followed by 1 mL of Milli-Q water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of 2% ammonia in methanol. The basic elution solvent is crucial for neutralizing the charge on the amine group of Desmethylcarvedilol, allowing it to be released from the cation exchange sorbent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase. Vortex for 40 seconds to ensure complete dissolution. The sample is now ready for injection.[3]
Chromatographic Conditions
Achieving good chromatographic separation is key to resolving Desmethylcarvedilol from endogenous matrix components and its parent drug, Carvedilol.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.7 µm) | Provides excellent retention and peak shape for moderately polar compounds like Desmethylcarvedilol.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water or 2-5 mM Ammonium Formate | Acidic modifiers promote protonation of the analyte, which is essential for positive mode ESI.[3][5] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient | A suitable gradient from low to high organic phase | A gradient is typically required to ensure good separation from other metabolites and endogenous compounds, as well as to elute the analyte in a reasonable time with good peak shape. |
| Flow Rate | 0.4 - 0.7 mL/min | Appropriate for the column dimensions.[3][5] |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[3] |
| Injection Volume | 5 - 10 µL | A smaller injection volume can help minimize matrix effects.[3] |
Chiral Separation: Since Desmethylcarvedilol is a chiral molecule, its enantiomers may exhibit different pharmacological activities. For stereoselective analysis, a chiral stationary phase is required. A Chirobiotic® V chiral-phase column has been shown to be effective for the sequential analysis of the enantiomers of Carvedilol and its metabolites, including Desmethylcarvedilol.[1][2]
Mass Spectrometry Conditions
The following parameters are recommended for the detection of Desmethylcarvedilol on a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The secondary amine in Desmethylcarvedilol is readily protonated, making positive ion mode highly sensitive.[3] |
| Precursor Ion ([M+H]⁺) | m/z 393.2 | Based on the molecular weight of Desmethylcarvedilol (C₂₃H₂₄N₂O₄, MW = 392.45). |
| Product Ion(s) | To be optimized. A common product ion for Carvedilol is m/z 100.1, which corresponds to the side chain. Similar fragmentation may be observed for Desmethylcarvedilol. It is crucial to perform a product ion scan to determine the most intense and specific product ions. The method by Nardotto et al. (2016) successfully quantified Desmethylcarvedilol and can be referenced for specific transitions.[2][5] | Product ions should be specific to the analyte to ensure selectivity. |
| Collision Energy (CE) | Analyte-dependent, requires optimization | The CE should be optimized for each MRM transition to maximize the signal of the product ion. A typical starting range is 20-45 eV.[3] |
| Ion Spray Voltage | ~5500 V | Needs to be optimized for stable spray and maximum signal.[3] |
| Source Temperature | ~450 - 500°C | Optimizing the temperature is crucial for efficient desolvation.[3][6] |
| Nebulizer Gas | ~40-55 psi | Assists in droplet formation.[3][6] |
| Curtain Gas | ~15-30 psi | Prevents solvent droplets and neutral molecules from entering the mass spectrometer.[3][6] |
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the analysis of Desmethylcarvedilol.
Low Signal Intensity
Caption: A decision tree for systematically troubleshooting low signal intensity.
Q: My signal for Desmethylcarvedilol is weak or non-existent. What should I check first?
A: Start with the most fundamental aspects of your LC-MS/MS system before moving to more complex method parameters.
-
System Health Check: First, confirm the overall health of your instrument. Check for leaks in the LC system and at the MS inlet, as these can cause a significant loss of sensitivity. Ensure that the mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations.
-
ESI Source Optimization: The electrospray ionization process is highly dependent on physical and electrical parameters.[7][8]
-
Probe Position: Ensure the ESI probe is correctly positioned relative to the MS inlet.
-
Gas Flows: Optimize the nebulizer and drying gas flow rates. Insufficient gas flow can lead to incomplete desolvation, while excessive flow can destabilize the spray.[9]
-
Temperature: The drying gas temperature should be high enough for efficient solvent evaporation without causing thermal degradation of the analyte.
-
Voltages: Systematically optimize the capillary voltage and other source-dependent voltages to maximize the ion signal for Desmethylcarvedilol.[8]
-
-
Sample Preparation: Verify your sample preparation procedure. Low recovery during SPE can be a major cause of poor signal. Ensure that your SPE cartridges have not expired and that all steps of the protocol are followed precisely.
-
Analyte Stability: Confirm the stability of Desmethylcarvedilol in your matrix and solutions.[10] If the analyte is degrading, this will lead to a lower than expected signal.
High Background and Interferences
Q: I'm observing high background noise and/or interfering peaks that co-elute with my analyte. How can I resolve this?
A: This is a classic sign of matrix effects , where co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte.[11][12]
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the mass spectrometer.[13]
-
Re-optimize your SPE method. Consider adding an additional wash step with a different solvent to remove a broader range of interferences.
-
If using protein precipitation, consider switching to SPE or liquid-liquid extraction, which are generally cleaner methods.
-
-
Enhance Chromatographic Separation: If you cannot remove the interferences during sample preparation, try to separate them chromatographically.
-
Adjust your LC gradient to be shallower around the elution time of Desmethylcarvedilol. This can often resolve co-eluting peaks.
-
Experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity of your separation.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best tool to compensate for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will experience the same ionization suppression or enhancement, allowing for an accurate analyte-to-internal standard ratio. However, be aware that in some cases, a slight difference in retention time due to the deuterium isotope effect can lead to differential ion suppression between the analyte and the SIL-IS, affecting accuracy.[14]
Poor Peak Shape
Q: My chromatographic peak for Desmethylcarvedilol is tailing or broad. What could be the cause?
A: Poor peak shape can compromise both integration accuracy and sensitivity.
-
Column Health: The column is the most likely culprit.
-
Contamination: The column frit may be blocked, or the stationary phase may be contaminated with strongly retained compounds from the plasma matrix. Try flushing the column or, if necessary, replace it.
-
Column Void: A void may have formed at the head of the column. This can sometimes be rectified by reversing the column and flushing it at a low flow rate.
-
-
Mobile Phase pH: The pH of your mobile phase should be at least 2 pH units below the pKa of the secondary amine in Desmethylcarvedilol to ensure it remains in a single, protonated state. This prevents secondary interactions with the stationary phase that can cause peak tailing.
-
Sample Solvent: If the solvent used to reconstitute your sample is much stronger (i.e., has a higher organic content) than the initial mobile phase conditions, it can cause peak distortion. Try to reconstitute in a solvent that is as close as possible to your starting mobile phase composition.
Chiral Separation Issues
Q: I am using a chiral column, but I am not getting baseline resolution of the Desmethylcarvedilol enantiomers. What can I adjust?
A: Chiral separations are often sensitive to subtle changes in chromatographic conditions.
-
Mobile Phase Composition: The type and concentration of the organic modifier can have a significant impact on chiral resolution. Systematically evaluate different ratios of methanol and acetonitrile.
-
Additives: Small amounts of acidic or basic additives in the mobile phase can improve chiral recognition by altering the ionization state of the analyte and its interaction with the chiral stationary phase.
-
Temperature: Column temperature affects the thermodynamics and kinetics of the interaction between the enantiomers and the chiral stationary phase. Try running your separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see how it impacts resolution.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the correct precursor ion ([M+H]⁺) for Desmethylcarvedilol?
The molecular formula for Desmethylcarvedilol is C₂₃H₂₄N₂O₄, with a monoisotopic mass of 392.1736. Therefore, the expected protonated precursor ion ([M+H]⁺) is m/z 393.1814 .
Q2: What are some typical MRM transitions for Desmethylcarvedilol?
While specific transitions should always be optimized in your laboratory, published methods for Carvedilol and its metabolites can provide a good starting point. For Carvedilol (m/z 407.2), a common and intense product ion is m/z 100.1, which results from the cleavage of the side chain.[3] A similar fragmentation pattern can be expected for Desmethylcarvedilol. It is highly recommended to perform a product ion scan on a Desmethylcarvedilol standard to identify the most abundant and specific product ions for use in your MRM method. The validated method by Nardotto et al. (2016) provides specific transitions for the enantiomers of Desmethylcarvedilol.[2]
Q3: What is a suitable internal standard for Desmethylcarvedilol analysis?
The ideal internal standard is a stable isotope-labeled version of Desmethylcarvedilol (e.g., Desmethylcarvedilol-d5). This will co-elute and have the same ionization and fragmentation behavior, allowing it to correct for variations in sample preparation and matrix effects.[14] If a SIL-IS is not available, a structural analog with similar chemical properties and a different mass can be used, but it may not compensate for matrix effects as effectively.
Q4: How should I store Desmethylcarvedilol stock and working solutions?
Desmethylcarvedilol is generally stable. Stock solutions are typically prepared in methanol or DMSO and should be stored at -20°C or below.[1] Working solutions, which are often dilutions in mobile phase or a water/organic mixture, should also be stored refrigerated or frozen to prevent degradation and solvent evaporation. Long-term stability in plasma at -70°C has been demonstrated to be adequate for typical study durations.[5]
References
[4] Bharathi, D. V., Hotha, K. K., Jagadeesh, B., Chatki, V. R., & Tatipaka, V. B. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974–986. [Link]
[5] Janjanam, K. C., & Bimireddy, B. P. K. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 10(4), 256-264. [Link]
Gangnus, T., Burckhardt, B. B., & Consortium, C. A. R. S. (2021). Low-volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. Drug Testing and Analysis, 13(3), 694–708. [Link]
[3] Janjanam, K. C., & Kumar, B. P. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research. [Link]
El-Gindy, A., El-Yazby, F., Maher, M. M., & Shabana, A. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5013. [Link]
Sima, R. M., Câmpu, A., & Vlase, L. (2012). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia, 60(2), 243-251. [Link]
Vernocchi, P., Del Chierico, F., & Putignani, L. (2016). Gut Microbiota Profiling: Metabolomics Based Approach to Unravel Compounds Affecting Human Health. Frontiers in Microbiology, 7, 1144. [Link]
[6] Kruger, P., Delport, R., Smit, F., & Jooste, J. (2021). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
[2] Nardotto, G. H. B., Coelho, E. B., Marques, M. P., & Lanchote, V. L. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015–1016, 173–180. [Link]
Walczak, M., Suraj-Prażmowska, J., Kus, K., & Groszek, G. (2021). A preliminary metabolites identification of a novel compound with β-adrenolytic activity. Pharmacological Reports, 73(5), 1435–1448. [Link]
[11] Bansal, S., & DeStefano, A. (2007). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(1), 1-13. [Link]
[12] Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97–103. [Link]
ResearchGate. (n.d.). MS/MS spectra of carvedilol. Retrieved from [Link]
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041–1044. [Link]
[7] Kostiainen, R., & Kauppila, T. J. (2009). Desorption electrospray ionization mass spectrometry for the analysis of pharmaceuticals and metabolites. Rapid Communications in Mass Spectrometry, 23(24), 3973–3982. [Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of the absolute residual matrix effect and its application. Analytical chemistry, 75(13), 3019–3030. [Link]
Nageswara Rao, R., & Nagaraju, V. (2003). An overview of the recent trends in the development of chiral stationary phases for enantioselective liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 845–876. [Link]
American Pharmaceutical Review. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
Sica, D. A., Gehr, T. W., & Ghosh, S. (1999). The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency. European journal of clinical pharmacology, 55(4), 291–298. [Link]
Wang, M., Bai, J., Chen, W. N., & Ching, C. B. (2010). Metabolomic profiling of cellular responses to carvedilol enantiomers in vascular smooth muscle cells. PloS one, 5(11), e15441. [Link]
[9] D'Aco, K., Dziennik, C., & Racz, M. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 22-29. [Link]
Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2022). Molecules. [Link]
[13] Guillarme, D., & Veuthey, J. L. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. [Link]
[14] Jian, W., Edom, R. W., & Weng, N. (2006). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of pharmaceutical and biomedical analysis, 41(2), 481–489. [Link]
[10] Xia, Y., & Jemal, M. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 552-561. [Link]
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
[8] Konermann, L., & Ahadi, E. (2017). Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III). Journal of the American Society for Mass Spectrometry, 28(10), 2129–2137. [Link]
Sources
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stability of Desmethylcarvedilol in plasma samples under different storage conditions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with desmethylcarvedilol. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of desmethylcarvedilol in plasma samples. Ensuring analyte stability is paramount for generating reliable pharmacokinetic and bioanalytical data. This document is structured to address common challenges and provide scientifically grounded protocols to maintain sample integrity.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, focusing on the causality behind these issues and providing actionable solutions.
Question: I'm seeing a significant decrease in desmethylcarvedilol concentrations after a single freeze-thaw cycle. What is causing this, and how can I prevent it?
Answer: Analyte loss after freeze-thaw cycles is a common issue that can stem from several factors. During the freezing and thawing process, changes in pH, ice crystal formation, and increased solute concentration can lead to the degradation of the analyte or its precipitation from the solution.[1][2] While specific data on desmethylcarvedilol's susceptibility to freeze-thaw degradation is not extensively published, studies on the parent drug, carvedilol, and other metabolites suggest that proper handling is crucial.[3]
-
Causality: The repeated phase transitions between liquid and solid can disrupt the microenvironment of the analyte in the plasma matrix. Ice crystal formation can physically damage molecules, and the concentration of salts and other endogenous components in the unfrozen liquid phase can alter pH and ionic strength, potentially catalyzing degradation. For many metabolites, increased time in the liquid-ice transition phase can lead to greater degradation.[2]
-
Troubleshooting Steps:
-
Minimize Cycles: The most effective preventative measure is to minimize the number of freeze-thaw cycles. Aliquot plasma samples into single-use volumes before initial freezing. This ensures that you only thaw the amount needed for each analysis.
-
Controlled Freezing and Thawing: The rate of freezing and thawing can impact stability. Snap-freezing in liquid nitrogen and rapid thawing in a room temperature water bath have been shown to cause minimal changes in metabolite levels compared to slow freezing at -20°C or slow thawing on ice.[1][4]
-
Validation is Key: As part of your bioanalytical method validation, it is essential to perform a thorough freeze-thaw stability assessment. According to regulatory guidelines, this typically involves subjecting quality control (QC) samples to at least three freeze-thaw cycles.[5][6] If instability is observed, the number of permissible cycles should be clearly defined in your sample handling protocol.
-
Question: My long-term stability QC samples stored at -20°C are showing lower than expected concentrations of desmethylcarvedilol. Is -20°C sufficient for long-term storage?
Answer: Based on available literature for carvedilol and its metabolites, storage at -70°C or -80°C is recommended for long-term stability.[3][5] While -20°C may be adequate for short periods, enzymatic and chemical degradation can still occur at this temperature over extended durations.
-
Causality: Even at -20°C, some enzymatic activity from plasma enzymes may persist, leading to the gradual degradation of desmethylcarvedilol. Furthermore, slow chemical degradation processes can continue over weeks or months. The lower temperatures of -70°C or -80°C effectively halt most biological and chemical activity, preserving the analyte's integrity for a more extended period.
-
Troubleshooting Steps:
-
Optimize Storage Temperature: For long-term storage (beyond a few weeks), transition to an ultra-low temperature freezer (-70°C or -80°C). Studies on carvedilol have demonstrated stability in plasma for up to 148 days at -70°C.[5]
-
Conduct a Comparative Stability Study: If you must use -20°C storage, it is critical to validate the stability of desmethylcarvedilol at this temperature for your intended storage duration. This involves analyzing QC samples stored at -20°C at regular intervals (e.g., 1, 3, and 6 months) and comparing the results to a baseline.
-
Check for Matrix Effects: Ensure that the observed decrease is not due to an evolving matrix effect in your aging samples. Re-injecting freshly prepared calibration standards with the stored QC samples can help rule this out.
-
Question: I left my processed samples in the autosampler at 4°C overnight, and the results seem inconsistent. Is desmethylcarvedilol stable under these conditions?
Answer: The stability of processed samples in an autosampler is a critical parameter to evaluate. For carvedilol and its metabolites, stability in an autosampler set at 4°C has been demonstrated for up to 24 hours.[5] However, this can be dependent on the extraction solvent and the final composition of the reconstituted sample.
-
Causality: After extraction and reconstitution, the analyte is no longer in its protective plasma matrix. The composition of the reconstitution solvent (e.g., pH, organic solvent content) can influence the analyte's stability. Degradation can occur due to hydrolysis, oxidation, or adsorption to the sample vial.
-
Troubleshooting Steps:
-
Perform Post-Preparative Stability Testing: This is a mandatory component of bioanalytical method validation.[6] Analyze QC samples immediately after preparation and then again after they have been stored in the autosampler for a period that mimics your longest anticipated analytical run. The results should be within ±15% of the initial values.
-
Optimize Reconstitution Solvent: If instability is observed, consider modifying the pH or the organic content of your reconstitution solvent to improve stability.
-
Minimize Autosampler Residence Time: Plan your analytical runs to minimize the time samples spend in the autosampler before injection.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and storage of plasma samples for desmethylcarvedilol analysis.
Q1: What are the recommended storage temperatures and durations for desmethylcarvedilol in plasma?
A1: Based on stability data for the parent compound carvedilol and its metabolites, the following storage conditions are recommended:
-
Short-Term (Benchtop): Up to 8 hours at room temperature.[5]
-
Long-Term: At or below -70°C for periods up to 148 days.[5]
-
Autosampler: Up to 24 hours at 4°C after processing.[5] It is crucial to validate these conditions for desmethylcarvedilol specifically as part of your in-house method validation.
Q2: How many freeze-thaw cycles can plasma samples containing desmethylcarvedilol undergo?
A2: While specific data for desmethylcarvedilol is limited, bioanalytical methods for carvedilol have shown stability for at least three freeze-thaw cycles when samples are frozen at -70°C and thawed at room temperature.[5] To avoid potential degradation, it is best practice to aliquot samples into single-use tubes before the initial freezing to minimize the need for repeated freeze-thaw cycles.
Q3: What are the key stability experiments I need to perform during my bioanalytical method validation for desmethylcarvedilol?
A3: According to regulatory guidelines from bodies like the FDA and EMA, your validation should include the following stability assessments[6]:
-
Freeze-Thaw Stability: Assess analyte stability for a minimum of three freeze-thaw cycles.
-
Short-Term (Benchtop) Stability: Evaluate the stability of the analyte in the biological matrix at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Determine the stability of the analyte in the matrix at the intended storage temperature over a period that covers the time from sample collection to analysis.
-
Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler under the conditions of the analytical run.
-
Stock Solution Stability: Verify the stability of your desmethylcarvedilol stock and working solutions at their storage temperatures.
Q4: Are there any known degradation pathways for desmethylcarvedilol in plasma?
A4: Desmethylcarvedilol is a metabolite of carvedilol, formed primarily by the action of the CYP2C9 enzyme.[7][8] In the plasma matrix, potential degradation pathways could include enzymatic degradation by remaining active enzymes or chemical hydrolysis, although specific pathways are not well-documented in the literature. The stability studies conducted during method validation are designed to empirically determine if any significant degradation occurs under typical laboratory conditions, regardless of the specific mechanism.
Data Presentation & Experimental Protocols
Summary of Reported Stability Data
The following table summarizes stability findings for carvedilol and its metabolites from various validated bioanalytical methods. This data can serve as a guide for designing your own stability studies for desmethylcarvedilol.
| Stability Parameter | Compound(s) | Matrix | Storage Condition | Duration | Outcome (Recovery %) | Reference |
| Freeze-Thaw Stability | Carvedilol & 4'-hydroxyphenyl carvedilol | Human Plasma | 3 cycles at -70°C | 3 cycles | Within ±15% of nominal | [5] |
| Benchtop Stability | Carvedilol & 4'-hydroxyphenyl carvedilol | Human Plasma | Room Temperature | Up to 8 hours | Within ±15% of nominal | [5] |
| Autosampler Stability | Carvedilol & 4'-hydroxyphenyl carvedilol | Human Plasma | 4°C | Up to 24 hours | Within ±15% of nominal | [5] |
| Long-Term Stability | Carvedilol & 4'-hydroxyphenyl carvedilol | Human Plasma | -70°C | Up to 148 days | Within ±15% of nominal | [5] |
| Long-Term Stability | Carvedilol | Human Plasma | -70°C | Up to 60 days | Within ±15% of nominal | [3] |
Experimental Protocol: Freeze-Thaw Stability Assessment
This protocol outlines a standard procedure for evaluating the stability of desmethylcarvedilol in plasma after multiple freeze-thaw cycles.
Objective: To determine the stability of desmethylcarvedilol in plasma after three freeze-thaw cycles.
Materials:
-
Blank human plasma
-
Desmethylcarvedilol analytical standard
-
Validated bioanalytical method for desmethylcarvedilol
-
Low and High Quality Control (LQC and HQC) samples
Procedure:
-
Sample Preparation: Prepare at least three replicates of LQC and HQC samples by spiking blank plasma with known concentrations of desmethylcarvedilol.
-
Cycle 1:
-
Freeze all LQC and HQC replicates at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, vortex gently.
-
-
Cycle 2:
-
Refreeze the samples at -80°C for at least 12 hours.
-
Thaw again at room temperature.
-
-
Cycle 3:
-
Repeat the freeze-thaw process for a third cycle.
-
-
Sample Analysis:
-
After the third thaw, process the LQC and HQC samples using your validated bioanalytical method.
-
Analyze the samples alongside a freshly prepared calibration curve and freshly prepared (zero-cycle) QC samples.
-
-
Data Evaluation:
-
Calculate the mean concentration of the freeze-thaw QC samples.
-
Compare the mean concentration to the nominal concentration. The deviation should be within ±15%.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for a comprehensive stability assessment.
Caption: Workflow for assessing desmethylcarvedilol stability in plasma.
References
-
Carvedilol Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. [Link]
-
Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. SciSpace. [Link]
-
Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. PubMed. [Link]
-
Metabolism of carvedilol in man. PubMed. [Link]
-
UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. [Link]
-
A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. National Institutes of Health (NIH). [Link]
-
UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. PubMed. [Link]
-
HPLC studies for assessing the stability of carvedilol tablets. ResearchGate. [Link]
-
A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia. [Link]
-
Stability of quality control samples (carvedilol concentration, ng/ml). ResearchGate. [Link]
-
Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry. [Link]
-
Guideline for Stability Study of Imported Drug Substance and Drug Product. [Link]
-
Rapid and Sensitive Carvedilol Assay in Human Plasma Using a High-Performance Liquid Chromatography with Mass/Mass Spectrometer Detection Employed for a Bioequivalence Study. ResearchGate. [Link]
-
Analysis of carvedilol in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry. PubMed. [Link]
-
Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. National Institutes of Health (NIH). [Link]
-
Stability Storage Conditions In Pharma Industry. GMP Insiders. [Link]
-
Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. National Institutes of Health (NIH). [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. ResearchGate. [Link]
-
Evaluation of Freeze–Thaw Cycles on Stored Plasma in the Biobank of the Norwegian Mother and Child Cohort Study. ResearchGate. [Link]
-
Population pharmacokinetics of carvedilol enantiomers and their metabolites in type-2 diabetes and healthy subjects. UCL Discovery. [Link]
-
Evaluation of the effects of freeze-thaw cycles on the stability of diabetes-related metabolic biomarkers in plasma samples. UC Viden. [Link]
Sources
- 1. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ClinPGx [clinpgx.org]
- 8. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in the synthetic route to Desmethylcarvedilol
Welcome to the technical support center for the synthesis of Desmethylcarvedilol. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of this synthetic route. Instead of a rigid protocol, we present a series of frequently encountered challenges in a question-and-answer format, offering expert insights, troubleshooting strategies, and the underlying chemical principles to empower your experimental success.
Introduction: The Synthetic Landscape
Desmethylcarvedilol, an active metabolite of the β-blocker Carvedilol, presents a unique synthetic challenge.[1][2] The core strategy generally mirrors that of its parent compound, involving the coupling of a 4-hydroxycarbazole core with an amino-alcohol side chain. However, success hinges on precise control over several critical reaction steps, each with its own potential pitfalls. This guide will dissect these challenges, from starting material integrity to final product purification and stability.
The general synthetic pathway is outlined below:
Caption: General synthetic pathway to Desmethylcarvedilol.
FAQs & Troubleshooting Guides
Section 1: The Carbazole Core - 4-Hydroxycarbazole Purity and Synthesis
Q1: My synthesis of the 4-hydroxycarbazole starting material is inefficient, with low yields and difficult purification. What are the common issues?
A: This is a frequent bottleneck. Traditional synthetic methods for 4-hydroxycarbazoles, such as the dehydrogenation of tetrahydro-4H-carbazol-4-ones, often require high temperatures and have a limited substrate scope, leading to degradation and side products.[3][4]
Expert Insight & Causality: The stability of the carbazole nucleus under harsh thermal conditions is limited. Modern synthetic strategies that build the phenol ring onto an indole precursor often provide better yields under milder, transition-metal-free conditions.[3] For example, a domino reaction involving 3-nitroindoles has proven effective.[3]
Troubleshooting Steps:
-
Re-evaluate Your Route: If using a high-temperature dehydrogenation method, consider switching to a more modern indole-based annulation strategy. These routes often proceed at lower temperatures and are more tolerant of various functional groups.[4]
-
Purity of Precursors: Ensure the purity of your starting materials (e.g., indoles, cyclohexanone derivatives). Impurities can interfere with cyclization and aromatization steps.
-
Atmosphere Control: During dehydrogenation, ensure an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions that can lead to colored impurities.
-
Purification: Crude 4-hydroxycarbazole often contains colored, polymeric impurities. A common purification protocol involves dissolving the crude product in a basic aqueous solution (e.g., 1M NaOH) to form the sodium phenoxide salt, filtering to remove insoluble non-phenolic impurities, and then re-precipitating the purified 4-hydroxycarbazole by acidifying the filtrate (e.g., with 1M HCl).
Section 2: The Ether Linkage - Controlling O- vs. N-Alkylation
Q2: I am getting a significant amount of the N-alkylated byproduct when reacting 4-hydroxycarbazole with epichlorohydrin. How can I improve O-selectivity?
A: This is a classic problem of regioselectivity with ambident nucleophiles. The 4-hydroxycarbazole anion has two nucleophilic centers: the phenoxide oxygen (soft) and the carbazole nitrogen (harder, but sterically hindered). The choice of base, solvent, and counter-ion dramatically influences the O/N alkylation ratio.
Expert Insight & Causality: The key is to favor the formation and reactivity of the phenoxide.
-
Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is preferred. Stronger bases like sodium hydride (NaH) can deprotonate both the phenol and, to some extent, the carbazole nitrogen, leading to mixtures.[5]
-
Solvent: Polar aprotic solvents like DMF or Acetone are commonly used. DMF can favor N-alkylation in some systems, so acetone is often a better choice to enhance O-selectivity.[5] The solvent helps solvate the cation, influencing the reactivity of the anionic nucleophile.
-
Counter-ion: Potassium (from K₂CO₃) is a larger, softer cation than sodium (from NaOH or NaH). According to Pearson's HSAB (Hard and Soft Acids and Bases) theory, the softer K⁺ preferentially associates with the harder nitrogen anion, leaving the softer oxygen anion more available for reaction with the soft electrophilic carbon of epichlorohydrin.
Caption: Factors influencing O- vs. N-alkylation selectivity.
Recommended Protocol for Selective O-Alkylation: See Appendix: Protocol 1 for a detailed, step-by-step methodology.
| Parameter | Condition for High O-Selectivity | Condition Leading to N-Alkylation | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | NaH, NaOH, LiHMDS | Weaker bases are more selective for the more acidic phenolic proton.[5] |
| Solvent | Acetone, MEK | DMF, THF | Acetone effectively solvates the potassium ion without strongly promoting N-alkylation. |
| Temperature | 50-60°C (refluxing acetone) | > 80°C | Higher temperatures can overcome the activation barrier for N-alkylation. |
Section 3: The Final Coupling - Minimizing the "Bis" Impurity
Q3: During the final step (coupling the glycidyl ether intermediate with the side-chain amine), I'm forming a major high-molecular-weight impurity. How can I prevent this?
A: You are almost certainly observing the formation of the "bis" impurity. This is the most notorious challenge in Carvedilol-type syntheses.[6][7]
Expert Insight & Causality: The "bis" impurity forms when the secondary amine of the desired product molecule attacks a second molecule of the epoxide (glycidyl ether) starting material. This reaction competes with the primary amine of your side-chain reagent attacking the epoxide. Since the product and starting amine are both present in the reaction mixture, this side reaction is difficult to avoid completely.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. O-Desmethyl Carvedilol | TRC-D291475-10MG | LGC Standards [lgcstandards.com]
- 3. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Minimizing Ion Suppression for Desmethylcarvedilol in Electrospray Ionization
Welcome to the technical support center for the bioanalysis of Desmethylcarvedilol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and encountering challenges with ion suppression in electrospray ionization (ESI). Our goal is to provide you with the foundational knowledge, practical troubleshooting strategies, and robust protocols to ensure the accuracy, sensitivity, and reproducibility of your analytical methods.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses fundamental concepts to provide a solid grounding in the principles governing the analysis of Desmethylcarvedilol and the phenomenon of ion suppression.
Q1: What is Desmethylcarvedilol and why is its accurate quantification important?
Desmethylcarvedilol is an active metabolite of Carvedilol, a non-selective beta-adrenergic receptor antagonist used in the treatment of heart failure and hypertension.[1] The metabolite itself exhibits significant β-adrenoceptor activity, contributing to the overall pharmacological effect of the parent drug.[2] Therefore, accurately quantifying Desmethylcarvedilol in biological matrices (like plasma or whole blood) is critical for comprehensive pharmacokinetic (PK) studies, understanding drug metabolism, and establishing a complete picture of the drug's efficacy and safety profile.[3]
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄N₂O₄ | [4] |
| Molecular Weight | 392.5 g/mol | [1] |
| Parent Drug | Carvedilol | [1] |
| Metabolic Enzyme | Primarily CYP2C9 | [1][5] |
Q2: What is ion suppression and what causes it in ESI-MS?
Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte (Desmethylcarvedilol) is reduced due to the presence of co-eluting components from the sample matrix.[6][7] In electrospray ionization (ESI), analytes must be converted into gas-phase ions to be detected by the mass spectrometer. This process occurs in a series of steps involving droplet formation, solvent evaporation, and charge accumulation.
Ion suppression happens when matrix components compete with the analyte for access to the droplet surface or for the available charge, ultimately reducing the number of analyte ions that reach the detector.[8] This leads to a decreased signal intensity, which can severely compromise method sensitivity, accuracy, and precision.[9] The most common culprits in biological plasma samples are endogenous phospholipids, salts, and proteins that remain after insufficient sample cleanup.[10][11]
Section 2: Troubleshooting Guide
This section is formatted as a direct, problem-and-solution guide to address specific issues you may encounter during method development and sample analysis.
Problem 1: My signal intensity for Desmethylcarvedilol is very low or non-existent, even for high concentration standards.
This is a classic symptom of severe ion suppression. The analyte is present but cannot be efficiently ionized.
Potential Causes & Solutions:
-
Cause: Co-elution with highly abundant, easily ionizable matrix components (especially phospholipids).
-
Solution A: Improve Sample Preparation. Your first and most effective line of defense is a more rigorous sample cleanup. Simple Protein Precipitation (PPT) is often insufficient as it leaves high levels of phospholipids in the extract.[12]
-
Upgrade to Solid-Phase Extraction (SPE): SPE provides superior cleanup by selectively isolating the analyte while washing away interfering matrix components.[7][11] For a basic compound like Desmethylcarvedilol, a mixed-mode cation exchange SPE sorbent can provide excellent results by utilizing both reversed-phase and ion-exchange retention mechanisms.[11][12]
-
Consider Liquid-Liquid Extraction (LLE): LLE can also offer cleaner extracts than PPT, but recovery for more polar metabolites can sometimes be challenging.[12]
-
-
Solution B: Optimize Chromatography. Modify your LC method to chromatographically separate Desmethylcarvedilol from the "zone" of ion suppression.
-
Perform a Post-Column Infusion Experiment: This diagnostic test (see Protocol 1) will map the regions of your chromatogram where suppression occurs, allowing you to adjust your gradient to move the Desmethylcarvedilol peak into a cleaner region.[13]
-
Adjust Mobile Phase pH: Manipulating the pH can alter the retention time of basic analytes relative to phospholipids, improving separation.[12] Since Desmethylcarvedilol has basic amine groups, using a mobile phase with a pH 2-3 units below the analyte's pKa can promote retention on a C18 column and may shift it away from early-eluting interferences.[14]
-
-
-
Cause: Suboptimal ESI source parameters.
-
Solution: Systematically Optimize Source Conditions. Do not rely on generic "tune" settings. Optimize parameters specifically for Desmethylcarvedilol under your final LC conditions.[15][16]
-
Key Parameters: Nebulizer Gas Pressure, Drying Gas Flow and Temperature, and Capillary Voltage.[17][18]
-
Method: Use a "Tee" to infuse a solution of Desmethylcarvedilol post-column while the LC delivers the mobile phase at the expected elution composition. Adjust each parameter individually to maximize the signal-to-noise ratio.[19]
-
-
Problem 2: I am observing poor reproducibility and high variability (>15% CV) in my quality control (QC) samples.
This issue often points to inconsistent matrix effects from sample to sample.
Potential Causes & Solutions:
-
Cause: Inconsistent sample cleanup or variable matrix composition between samples.
-
Solution A: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the gold standard for correcting matrix effects.[20] A SIL-IS, such as Desmethylcarvedilol-d5[21], is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[7] By calculating the analyte-to-IS peak area ratio, the variability is normalized, leading to accurate and precise quantification.
-
Solution B: Use Matrix-Matched Calibrators and QCs. Preparing your calibration standards and QC samples in the same biological matrix (e.g., pooled human plasma) as your unknown samples helps to ensure that they experience similar matrix effects, compensating for consistent suppression.[7] This is a requirement under regulatory guidelines for bioanalytical method validation.[22][23]
-
Section 3: Key Protocols and Methodologies
Protocol 1: Post-Column Infusion (PCI) Experiment to Diagnose Ion Suppression
This experiment identifies at what retention times co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Standard solution of Desmethylcarvedilol (e.g., 100 ng/mL in 50:50 Acetonitrile:Water)
-
A "Tee" union
-
Blank, extracted biological matrix sample (prepared using your current method)
Procedure:
-
Setup: Connect the LC outlet to one arm of the Tee. Connect the syringe pump (containing the Desmethylcarvedilol solution) to the second arm. Connect the third arm to the MS inlet.
-
Infusion: Begin infusing the Desmethylcarvedilol solution at a low, constant flow rate (e.g., 10 µL/min).
-
MS Monitoring: Set the MS to monitor the primary MRM transition for Desmethylcarvedilol. You should observe a stable, high-intensity signal baseline.
-
Injection: While the infusion continues, inject the blank, extracted matrix sample onto the LC system and run your chromatographic gradient.
-
Analysis: Monitor the Desmethylcarvedilol signal. Any significant drop or dip in the signal baseline indicates a region of ion suppression caused by components eluting from the column at that time.
-
Action: Compare the retention time of your Desmethylcarvedilol peak from a normal run with the suppression zones identified. If they overlap, adjust your LC gradient to shift the analyte peak to a "cleaner" region.[13]
Protocol 2: Recommended Solid-Phase Extraction (SPE) Method
This protocol provides a starting point for a robust cleanup of Desmethylcarvedilol from plasma using mixed-mode cation exchange SPE.
Materials:
-
Mixed-Mode Strong Cation Exchange (MCX) SPE cartridge
-
Human plasma sample (containing Desmethylcarvedilol and SIL-IS)
-
4% Phosphoric Acid in Water
-
Methanol
-
5% Ammonium Hydroxide in Methanol
Procedure:
-
Pre-treatment: To 200 µL of plasma, add the SIL-IS and 200 µL of 4% phosphoric acid. Vortex to mix. This step lyses cells and precipitates some proteins.
-
Conditioning: Condition the MCX cartridge with 1 mL of Methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of 4% phosphoric acid in water. This removes salts and polar interferences.
-
Wash 2: 1 mL of Methanol. This removes phospholipids and other non-polar interferences retained by reversed-phase.
-
-
Elution: Elute the Desmethylcarvedilol with 1 mL of 5% ammonium hydroxide in Methanol. The ammonia neutralizes the charge on the basic analyte, releasing it from the ion-exchange sorbent.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute in a suitable volume (e.g., 100 µL) of your initial mobile phase.
| Technique | Cleanup Efficiency | Phospholipid Removal | Throughput | Recommendation for Desmethylcarvedilol |
| Protein Precipitation (PPT) | Low | Poor | High | Not recommended due to significant matrix effects.[12] |
| Liquid-Liquid Extraction (LLE) | Medium-High | Good | Medium | A viable option, but analyte recovery must be optimized.[12] |
| Solid-Phase Extraction (SPE) | High | Excellent | Medium | Highly Recommended. Mixed-mode SPE offers the cleanest extracts.[11] |
Protocol 3: LC-MS/MS Starting Parameters
Use these parameters as a baseline for method development.
| Parameter | Recommended Starting Condition | Rationale / Notes |
| LC Column | C18, < 3 µm particle size (e.g., 2.1 x 50 mm) | Provides good reversed-phase retention for moderately polar compounds. UPLC columns offer better resolution from matrix components.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile modifier, promotes good protonation for positive ESI mode.[24] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better chromatographic efficiency than methanol. |
| Flow Rate | 0.4 - 0.6 mL/min | Compatible with standard ESI sources.[17] |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate | A generic gradient to be optimized based on analyte retention time and suppression zones. |
| Ionization Mode | ESI Positive | The secondary amine in Desmethylcarvedilol is readily protonated. |
| MRM Transitions | To be determined by infusing a standard solution | Select the most intense and specific precursor-to-product ion transitions. |
| Drying Gas Temp. | ~300 - 350 °C | Optimize for efficient desolvation without thermal degradation.[17] |
| Nebulizer Gas | ~35 - 50 psi | Optimize for a stable spray.[17] |
References
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Côté, C. Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Techniques. Available from: [Link]
-
Jemal, M. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
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U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Bhatia, R. USFDA guidelines for bioanalytical method validation. SlideShare. Available from: [Link]
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Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available from: [Link]
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Leito, I., et al. Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available from: [Link]
-
Sandle, T. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]
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Chambers, E., et al. Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of Chromatography B. Available from: [Link]
-
Annesley, T.M. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry. Available from: [Link]
-
Kruve, A., et al. Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Leito, I., et al. Effect of Mobile Phase on Electrospray Ionization Efficiency. ResearchGate. Available from: [Link]
-
Biotech Spain. Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 155763, Desmethylcarvedilol. Available from: [Link]
-
Szerkus, O., et al. Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available from: [Link]
-
Hoke, S.H., et al. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances. Available from: [Link]
-
Szerkus, O., et al. Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. ResearchGate. Available from: [Link]
-
Eiamart, A., et al. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. PMC - NIH. Available from: [Link]
-
Hempel, G., et al. Low‐volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. ResearchGate. Available from: [Link]
-
Hempel, G., et al. MS/MS spectra of carvedilol. ResearchGate. Available from: [Link]
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Fischer, S. & Duncan, W. Optimizing the Agilent Multimode Source. Agilent Technologies. Available from: [Link]
-
AB SCIEX. 04 Source Gas Optimization. Scribd. Available from: [Link]
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Letter, W. How to improve the sensitivity of a LCMS?. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2585, Carvedilol. Available from: [Link]
-
Hempel, G., et al. Application of a Sensitive, Rapid and Validated LC–MS–MS Method for the Determination of Carvedilol in Human Plasma. ResearchGate. Available from: [Link]
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Stoll, D.R. Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America. Available from: [Link]
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Nardotto, G., et al. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Semantic Scholar. Available from: [Link]
-
Hatem, A.D., et al. DETERMINATION OF PHYSICOCHEMICAL AND GEOMETRICAL PROPERTIES OF SOME CARVEDILOL DEREVITIVES. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]
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Element Lab Solutions. Optimising LC-MS sensitivity. Available from: [Link]
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ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. Available from: [Link]
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Dong, M.W. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available from: [Link]
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Hughes, N. Assessment of the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis. Available from: [Link]
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Li, W., et al. Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available from: [Link]
-
University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. Available from: [Link]
-
Bonfiglio, R., et al. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. Available from: [Link]
-
Acosta, F. Ionization Suppression and Recovery in Direct Biofluid Analysis using Paper Spray Mass Spectrometry. IU Indianapolis ScholarWorks. Available from: [Link]
-
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. Available from: [Link]
-
Kluge, M., et al. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. PMC - NIH. Available from: [Link]
-
Van De Steene, J.C., et al. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. Available from: [Link]
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selection of an appropriate internal standard for Desmethylcarvedilol quantification
Welcome to the technical support guide for the bioanalytical quantification of Desmethylcarvedilol. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance and troubleshooting advice on a critical aspect of method development: the selection and validation of an appropriate internal standard (IS).
Frequently Asked Questions (FAQs)
Q1: What is Desmethylcarvedilol and why is its quantification important?
Desmethylcarvedilol, also known as O-Desmethylcarvedilol, is an active metabolite of Carvedilol, a widely used non-selective β-adrenergic receptor antagonist.[1][2] Carvedilol is prescribed for treating conditions like congestive heart failure and hypertension.[3][4] The parent drug is metabolized in the body by cytochrome P450 enzymes (primarily CYP2C9) into several metabolites, including Desmethylcarvedilol.[1] This metabolite itself possesses β-blocking activity and contributes to the overall pharmacological effect of the parent drug.[1][5] Therefore, accurate quantification of Desmethylcarvedilol in biological matrices (like plasma or urine) is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, helping to understand the complete clinical profile of Carvedilol.
To facilitate method development, understanding the analyte's properties is the first step.
Table 1: Physicochemical Properties of Desmethylcarvedilol
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₄N₂O₄ | [2][6] |
| Molecular Weight | 392.5 g/mol | [1] |
| Monoisotopic Mass | 392.1736 Da | [6][7] |
| IUPAC Name | 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | [6] |
| Known Synonyms | O-Desmethylcarvedilol, BM-14242 | [6] |
| Solubility | Soluble in DMSO | [1] |
Q2: What is an internal standard and why is it essential for LC-MS/MS quantification?
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration that is added to every sample, including calibration standards, quality controls (QCs), and unknown study samples, prior to sample processing.[8][9] Its purpose is to correct for the variability that can occur at virtually every stage of the analytical workflow.
The fundamental principle is that the IS should behave identically or very similarly to the analyte of interest during sample extraction, chromatography, and ionization.[10] Any loss of analyte during sample preparation or any fluctuation in instrument response (e.g., ion suppression) should be mirrored by a proportional change in the IS response.[11][12] By measuring the peak area ratio of the analyte to the IS, we can cancel out these variations, leading to a robust, accurate, and precise quantification.[12] Regulatory bodies like the FDA emphasize the importance of using a suitable IS to ensure the reliability of bioanalytical data.[13][14]
Selecting the Right Internal Standard: A Decision Guide
The choice of an internal standard is one of the most critical decisions in bioanalytical method development. The ideal IS minimizes variability and ensures data integrity. There are two main categories of internal standards used in LC-MS/MS: Stable Isotope Labeled (SIL) internal standards and structural analogs.
Caption: Decision tree for selecting an internal standard.
Q3: What is a Stable Isotope Labeled (SIL) Internal Standard, and is one available for Desmethylcarvedilol?
A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or Deuterium (D), ¹³C, ¹⁵N).[15] This substitution increases the mass of the molecule without significantly altering its chemical properties like polarity, pKa, or reactivity.[12][15]
This is the gold standard for LC-MS/MS bioanalysis. [11][16] A SIL-IS will have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the analyte, making it the most effective tool for correcting analytical variability.
For Desmethylcarvedilol, a deuterated version, O-Desmethylcarvedilol-d5 , has been noted in chemical databases and is the ideal choice.[6] Many validated methods for the parent drug, Carvedilol, successfully employ its deuterated form, Carvedilol-d5, demonstrating the utility of this approach within this family of compounds.[17]
Advantages of SIL-IS:
-
Co-elutes with the analyte, ensuring it experiences the exact same matrix effects.
-
Exhibits nearly identical extraction efficiency.
-
Provides the highest accuracy and precision.[12]
Potential Issues & Troubleshooting:
-
Cost and Availability: SIL standards can be expensive and may not always be commercially available.
-
Isotopic Purity: The SIL-IS should have very low levels of the unlabeled analyte to prevent artificially inflating the measured concentration of the actual analyte.
-
Deuterium Exchange: Labels must be placed on stable positions within the molecule.[15] Deuterium atoms on heteroatoms (like -OH or -NH) can exchange with protons from the solvent, compromising the standard's integrity. The "-d5" designation for Carvedilol metabolites typically involves stable C-D bonds.
-
Chromatographic Shift: Occasionally, heavily deuterated compounds can elute slightly earlier than their non-labeled counterparts on a chromatography column.[16] This "isotope effect" is usually minor but should be monitored. If the separation is significant, the IS may not experience the exact same degree of ion suppression as the analyte.
Q4: If a SIL-IS is not an option, what structural analogs can be used?
When a SIL-IS is unavailable or impractical, a carefully selected structural analog is the next best choice.[11][16] An analog is a different chemical compound that shares key structural features and physicochemical properties with the analyte. For Desmethylcarvedilol, logical candidates would be other beta-blockers.
Table 2: Comparison of Potential Internal Standards for Desmethylcarvedilol
| Internal Standard | Type | Molecular Weight | Rationale & Considerations |
| O-Desmethylcarvedilol-d5 | SIL-IS | ~397.5 g/mol | Recommended. Ideal choice. Expected to co-elute and have identical chemical behavior, providing the most accurate correction for matrix effects and recovery.[16] |
| Propranolol | Structural Analog | 259.3 g/mol | Used as an IS for Carvedilol analysis.[5] It is also a beta-blocker with an aryloxypropanolamine core. May have different polarity and extraction recovery that must be thoroughly validated. |
| Metoprolol | Structural Analog | 267.4 g/mol | Used as an IS for Carvedilol in some methods.[18][19] Also a beta-blocker. Its properties must be carefully compared to Desmethylcarvedilol during validation. |
| Abacavir | Structural Analog | 286.3 g/mol | Has been used as an IS for Carvedilol and its metabolite 4-OH carvedilol.[3][4] Structurally less similar, so its use would require extensive validation to prove it tracks the analyte appropriately. |
| Carvedilol-d5 | Structural Analog | ~411.5 g/mol | While a SIL standard, it is an analog for Desmethylcarvedilol. It will have a different retention time. However, its structural similarity may lead to comparable extraction and ionization behavior. |
Key Considerations for Structural Analogs:
-
Chromatographic Separation: The analog IS must be chromatographically resolved from the analyte to prevent mass spectral interference.
-
Extraction Recovery: The analog's recovery does not have to be 100%, but it should be consistent, reproducible, and as close as possible to the analyte's recovery across the concentration range.
-
Matrix Effects: A major risk is that the analog, eluting at a different retention time, will experience different ion suppression or enhancement than the analyte. This is a primary focus of validation.[9]
-
Endogenous Interference: The selected analog must not be present in the biological samples being tested, nor should it be a metabolite of any co-administered drugs.[13]
Protocols & Workflows
Protocol 1: Experimental Workflow for Internal Standard Validation
This protocol outlines the essential steps to validate your chosen IS, whether it is a SIL standard or a structural analog. This process is a core component of overall bioanalytical method validation as required by regulatory guidelines.[14]
Caption: Experimental workflow for internal standard validation.
Step-by-Step Methodology:
-
Selectivity & Specificity Check:
-
Acquire at least six different lots of blank biological matrix (e.g., human plasma).
-
Process one set of samples as "double blanks" (matrix only).
-
Process a second set spiked only with the IS at its working concentration.
-
Process a third set spiked only with Desmethylcarvedilol at the Upper Limit of Quantification (ULOQ).
-
Acceptance Criteria: In the double blank, response at the MRM transitions for both the analyte and IS should be <20% of the Lower Limit of Quantification (LLOQ) response. In the IS-only sample, response at the analyte MRM should be <5% of the LLOQ response. The analyte-only sample should show no significant response at the IS MRM transition.
-
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Desmethylcarvedilol and IS spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix is extracted first, and then the extract is spiked with Desmethylcarvedilol and IS.
-
Set C: Desmethylcarvedilol and IS are spiked into the matrix before extraction.
-
-
Calculate the Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A. An MF < 1 indicates ion suppression; > 1 indicates enhancement.
-
Calculate Recovery (RE) = Peak Area in Set C / Peak Area in Set B.
-
Acceptance Criteria: The IS-normalized MF (calculated for QCs at low and high concentrations) should have a coefficient of variation (%CV) ≤ 15%. This demonstrates that the IS effectively compensates for matrix effects.
-
-
IS Response Variability Check:
-
Process a full validation batch including calibration standards, LLOQ, Low, Mid, and High QCs, and blank samples.
-
Monitor the absolute peak area of the IS across all samples (excluding double blanks).
-
Acceptance Criteria: The variability of the IS response is a key diagnostic tool. While the analyte/IS ratio should be constant, significant trends or high variability (>20-30% CV) in the absolute IS response may indicate problems with sample processing, extraction, or instrument performance that need investigation, as highlighted in recent FDA guidance.[9][10]
-
Protocol 2: Starting LC-MS/MS Conditions
The following are suggested starting parameters for method development, based on published methods for Carvedilol and its other metabolites.[3][5] These will require optimization for Desmethylcarvedilol.
Table 3: Example Starting LC-MS/MS Parameters
| Parameter | Suggested Starting Condition | Notes |
| LC Column | C18 Column (e.g., 50 x 2.1 mm, < 3 µm) | A common choice for compounds of this polarity.[3][5] |
| Mobile Phase A | Water with 0.1% Formic Acid or ~5 mM Ammonium Formate | Acidic modifier promotes positive ionization.[3] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Start with a gradient elution (e.g., 10% to 90% B over 3-5 minutes). |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for 2.1 mm ID columns. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The secondary amine in Desmethylcarvedilol is readily protonated.[5] |
| MRM Transitions | Precursor Ion: [M+H]⁺ ≈ 393.2 | This must be optimized by infusing a standard solution of Desmethylcarvedilol into the mass spectrometer. |
| Product Ions: To be determined | Scan for characteristic product ions after fragmentation of the precursor. |
Troubleshooting Guide
Q5: My SIL-IS and analyte are showing different retention times. Why is this happening and what should I do?
This is a known phenomenon called the "chromatographic isotope effect".[16] Replacing hydrogen with the slightly larger deuterium atom can sometimes lead to minor changes in molecular interactions with the stationary phase, causing the deuterated compound to elute slightly earlier.
-
Is it a problem? If the separation is minimal (< a few seconds) and the peaks are still within the same chromatographic envelope, it is often acceptable. However, if the separation is large enough that the two compounds might experience different levels of co-eluting matrix interference, it can compromise accuracy.
-
What to do:
-
Confirm the shift: Ensure it is consistent across multiple injections.
-
Evaluate Matrix Effect: Pay very close attention to the matrix effect validation experiments. If the IS-normalized matrix factor is still precise (CV ≤ 15%) across different lots of matrix, the small shift is likely not impacting data quality.
-
Adjust Chromatography: Modifying the gradient slope or mobile phase composition may help to reduce the separation between the two peaks.
-
Q6: The absolute response of my internal standard is highly variable across my analytical run. What are the common causes?
High IS response variability is a red flag that requires investigation.[9]
-
Pipetting/Addition Error: This is the most common cause. Ensure the automated or manual pipettes used to add the IS are calibrated and functioning correctly. Ensure the IS is added to every sample consistently.
-
Inconsistent Extraction: If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), variability in technique (e.g., inconsistent vortexing, incomplete phase separation, variable drying times) can lead to inconsistent recovery of the IS.
-
Sample-Specific Matrix Effects: In some study samples, particularly those that are hemolyzed or lipemic, the matrix effect can be so severe that it dramatically suppresses the IS signal. The FDA guidance on IS evaluation provides a framework for investigating and handling these situations.[10]
-
Instrument Instability: A drifting or failing ESI source can cause the signal to fluctuate over the course of a run. Check the instrument's performance using system suitability tests.
By carefully selecting an internal standard based on sound scientific principles and thoroughly validating its performance, you can build a robust and reliable bioanalytical method for the quantification of Desmethylcarvedilol, ensuring the integrity of your pharmacokinetic and clinical data.
References
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Desmethylcarvedilol | C23H24N2O4 | CID 155763 - PubChem - NIH. (n.d.). PubChem. [Link]
-
Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry - ResearchGate. (2017). ResearchGate. [Link]
-
Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry - SciSpace. (n.d.). SciSpace. [Link]
-
Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). U.S. Food and Drug Administration. [Link]
-
A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose - PMC - NIH. (2022, April 18). National Center for Biotechnology Information. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. (2005). PubMed. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.). Waters Corporation. [Link]
-
UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma - Sci-Hub. (n.d.). Sci-Hub. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.). SciSpace. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017, December 18). Crimson Publishers. [Link]
-
Bioanalytical Method Validation - FDA. (2001). U.S. Food and Drug Administration. [Link]
-
Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - FDA. (n.d.). U.S. Food and Drug Administration. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis . (2023, December 4). Bioanalysis Zone. [Link]
-
Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis . (n.d.). Taylor & Francis Online. [Link]
-
LC–ESI–MS/MS study of carvedilol and its stress degradation products - ResearchGate. (n.d.). ResearchGate. [Link]
-
UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 . (2022, August 5). MDPI. [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed. (2019, August 6). PubMed. [Link]
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Validation & Comparative
comparative pharmacological activity of Desmethylcarvedilol and Carvedilol
An In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of cardiovascular therapeutics, Carvedilol stands as a cornerstone in the management of heart failure and hypertension. Its unique pharmacological profile, characterized by both β-adrenergic and α1-adrenergic receptor blockade, has established it as a third-generation β-blocker with vasodilatory properties. However, the in vivo journey of Carvedilol does not end with its parent form. Metabolism gives rise to several derivatives, among which Desmethylcarvedilol has garnered scientific interest. This guide provides a comprehensive comparison of the pharmacological activities of Desmethylcarvedilol and its parent compound, Carvedilol, with a focus on their receptor interactions, functional effects, and the experimental methodologies used to elucidate these properties.
Introduction to Carvedilol and its Metabolism
Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers. The S(-) enantiomer is a potent β-adrenergic receptor antagonist, while both enantiomers exhibit α1-adrenergic receptor blocking activity.[1] This dual action contributes to its therapeutic efficacy, reducing heart rate and contractility (β-blockade) while also promoting vasodilation and lowering blood pressure (α1-blockade).[2][3]
Carvedilol undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation. One of the key metabolic pathways is demethylation, which produces O-desmethylcarvedilol (Desmethylcarvedilol).[4] Understanding the pharmacological profile of this metabolite is crucial for a complete picture of Carvedilol's in vivo effects.
Comparative Pharmacological Profile
The primary distinction in the pharmacological activity between Carvedilol and Desmethylcarvedilol lies in their interaction with adrenergic receptors. While both compounds exhibit β-adrenergic receptor antagonism, their effects on the α1-adrenergic receptor differ significantly.
Adrenergic Receptor Binding and Functional Activity
Carvedilol is a non-selective β-adrenergic receptor antagonist with high affinity for both β1 and β2 receptors. Although it shows a mild selectivity for β1 receptors, at clinically relevant doses, it is considered non-selective.[5][6] Concurrently, it acts as a potent α1-adrenergic receptor antagonist, contributing to its vasodilatory effects.[7][8]
Desmethylcarvedilol , along with other oxidative metabolites of Carvedilol, retains its β1-adrenoceptor blocking activity.[4] Specifically, the S-(-)-enantiomer of Desmethylcarvedilol is responsible for this β-antagonistic effect. However, a critical difference emerges in its interaction with α1-adrenergic receptors; Desmethylcarvedilol and other oxidative metabolites do not possess α-antagonistic activity.[4]
This divergence in receptor activity has profound implications for their overall pharmacological profiles. The vasodilatory action of Carvedilol is predominantly mediated by its α1-blockade.[7] The absence of this activity in Desmethylcarvedilol suggests that its contribution to the vasodilatory effects of Carvedilol is likely minimal. Any vasodilatory properties of Desmethylcarvedilol would have to arise from alternative, non-α1-mediated mechanisms.
Quantitative Comparison of Receptor Binding Affinities
| Compound | Receptor | Dissociation Constant (Kd) |
| S-(-)-Carvedilol | β1-adrenergic | ~4-5 nM[9] |
| R-(+)-Carvedilol | β-adrenergic | ~45 nmol/L[10] |
| R-(+)- and S-(-)-Carvedilol | α1-adrenergic | 14-16 nmol/L[10] |
Experimental Workflows and Methodologies
To empirically determine and compare the pharmacological activities of compounds like Carvedilol and Desmethylcarvedilol, a series of well-established in vitro assays are employed. These protocols provide the foundation for generating the quantitative data necessary for a comprehensive comparison.
Radioligand Binding Assay for Adrenergic Receptor Affinity
This assay is the gold standard for determining the binding affinity of a compound to a specific receptor. It involves competing a test compound against a radiolabeled ligand known to bind to the receptor of interest.
Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.
-
Membrane Preparation:
-
Homogenize tissues or cultured cells expressing the adrenergic receptor subtype of interest (e.g., rat heart for β1, human cerebral cortex for α1) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [125I]-cyanopindolol for β receptors), and a range of concentrations of the unlabeled test compound (Carvedilol or Desmethylcarvedilol).
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known unlabeled antagonist).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter (for 3H) or a gamma counter (for 125I).
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition binding curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Functional Assay: cAMP Measurement for β-Adrenergic Receptor Activity
This assay measures the functional consequence of β-adrenergic receptor activation or blockade by quantifying the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in the β-adrenergic signaling pathway.
Caption: Workflow for assessing β-blocker activity via a cAMP functional assay.
-
Cell Culture and Plating:
-
Culture a suitable cell line endogenously or recombinantly expressing the β-adrenergic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and seed them into a 96-well or 384-well plate at an appropriate density. Allow the cells to attach and grow overnight.
-
-
Compound Incubation:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a range of concentrations of the β-blocker (Carvedilol or Desmethylcarvedilol) for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to all wells (except for the basal control wells) to stimulate cAMP production. The concentration of the agonist should be one that elicits a submaximal response (e.g., EC80) to allow for the detection of antagonist inhibition.
-
Incubate for a further period (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of the agonist response versus the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist from the resulting dose-response curve.
-
For a more detailed characterization of competitive antagonism, perform a Schild analysis by generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist. This allows for the determination of the pA2 value, a measure of antagonist potency.[12][13]
-
Ex Vivo Vasodilation Assay: Isolated Aortic Ring Preparation
This assay directly measures the ability of a compound to induce relaxation in a pre-constricted blood vessel, providing a functional assessment of its vasodilatory properties.
Caption: Workflow for assessing vasodilation using an isolated aortic ring assay.
-
Aortic Ring Preparation:
-
Humanely euthanize a rat or mouse and carefully excise the thoracic aorta.
-
Place the aorta in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Under a dissecting microscope, remove any adhering fat and connective tissue.
-
Cut the cleaned aorta into rings of approximately 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath chamber filled with physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. The rings are suspended between two hooks, one of which is connected to a force transducer.
-
Apply an optimal resting tension to the rings (e.g., 1.5-2.0 g) and allow them to equilibrate for at least 60 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Assess the viability of the smooth muscle by contracting the rings with a high concentration of potassium chloride (KCl).
-
To check for the presence of a functional endothelium, pre-constrict the rings with an α1-agonist like phenylephrine and then add acetylcholine. A robust relaxation indicates intact endothelium.
-
-
Vasodilation Measurement:
-
After washing out the acetylcholine and allowing the rings to return to baseline tension, pre-constrict them again with phenylephrine to a stable plateau.
-
Add cumulative concentrations of the test compound (Carvedilol or Desmethylcarvedilol) to the organ bath and record the resulting relaxation of the aortic ring.
-
-
Data Analysis:
-
Express the relaxation at each concentration of the test compound as a percentage of the maximal contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a concentration-response curve.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) and the maximum relaxation (Emax) from the curve.
-
Summary and Conclusion
The comparative pharmacology of Desmethylcarvedilol and Carvedilol reveals a nuanced picture of a parent drug and its active metabolite. Carvedilol's therapeutic efficacy is derived from its dual β- and α1-adrenergic receptor blockade. In contrast, Desmethylcarvedilol, while retaining β1-adrenergic blocking activity, lacks the α1-antagonism of its parent compound. This fundamental difference suggests that the vasodilatory effects of Carvedilol are primarily attributable to the parent drug itself, and not significantly to its desmethyl metabolite.
For researchers and drug development professionals, this distinction is critical. When evaluating the overall pharmacological effect of Carvedilol administration, the contribution of its metabolites must be considered. While Desmethylcarvedilol may contribute to the overall β-blocking effect, its lack of α1-blockade underscores the primary role of the parent compound in mediating vasodilation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of Carvedilol, its metabolites, and novel cardiovascular drug candidates.
References
-
Aortic Ring Assay. (2023, August 5). YouTube. Retrieved from [Link]
-
Bieth, N., Rouot, B., Schwartz, J., & Velly, J. (n.d.). Comparison of pharmacological and binding assays for ten beta-adrenoceptor blocking agents and two beta-adrenoceptor agonists. PMC. Retrieved from [Link]
-
(2022, August 5). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. Retrieved from [Link]
-
(2024, November 3). Pharmacology of Carvedilol ; Overview, Mechanism of action, Uses, Side Effects, Pharmacokinetics. YouTube. Retrieved from [Link]
-
(2025, August 31). Is carvedilol (beta-blocker) a cardioselective beta-blocker? Dr.Oracle. Retrieved from [Link]
-
(2022, May 20). Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine. PMC. Retrieved from [Link]
-
Vascular Response of Triiodothyronine on Isolated Aortic Rings: Contribution of Redox Mechanisms. (n.d.). PubMed. Retrieved from [Link]
-
Guidelines for the measurement of vascular function and structure in isolated arteries and veins. (n.d.). PMC. Retrieved from [Link]
-
In vitro study of beta-adrenergic receptors. (n.d.). PubMed. Retrieved from [Link]
-
Carvedilol. (2024, January 10). StatPearls - NCBI Bookshelf. Retrieved from [Link]
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UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. (n.d.). MDPI. Retrieved from [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). Assay Guidance Manual. Retrieved from [Link]
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Differing beta-blocking effects of carvedilol and metoprolol. (n.d.). PubMed. Retrieved from [Link]
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cAMP Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Cardiac adrenergic receptor effects of carvedilol. (n.d.). PubMed. Retrieved from [Link]
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Vasodilator Drugs. (n.d.). CV Pharmacology. Retrieved from [Link]
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Beta-blockers: Historical Perspective and Mechanisms of Action. (n.d.). Revista Española de Cardiología (English Edition). Retrieved from [Link]
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(2025, August 10). Differing beta-blocking effects of carvedilol and metoprolol. ResearchGate. Retrieved from [Link]
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Carvedilol binding to β2-adrenergic receptors inhibits CFTR-dependent anion secretion in airway epithelial cells. (n.d.). PubMed. Retrieved from [Link]
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(2025, August 9). Meta-Analysis of Carvedilol Versus Beta 1 Selective Beta-Blockers (Atenolol, Bisoprolol, Metoprolol, and Nebivolol). ResearchGate. Retrieved from [Link]
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Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling. (2017, November 22). Nature Communications. Retrieved from [Link]
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Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. (n.d.). PubMed. Retrieved from [Link]
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How Carvedilol activates β2-adrenoceptors. (2022, November 19). PMC. Retrieved from [Link]
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Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility. (2021, August 29). PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Desmethylcarvedilol Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Imperative for Accurate Desmethylcarvedilol Quantification
Carvedilol is a widely prescribed beta-blocker with alpha-1 adrenergic blocking activity, utilized in the management of hypertension and congestive heart failure. Its metabolism is complex, involving several cytochrome P450 (CYP) enzymes and resulting in multiple metabolites.[1][2] Among these is O-desmethylcarvedilol (DMC), an active metabolite primarily formed by CYP2C9.[1][3] Although its beta-blocking activity is minor compared to the parent compound, the accurate quantification of DMC is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling, understanding drug-drug interactions, and characterizing metabolic phenotypes in patient populations.[1][4]
Inconsistencies in bioanalytical results between laboratories can have profound implications, potentially leading to flawed interpretations of clinical trial data and incorrect dosing recommendations. This guide provides an in-depth comparison of methodologies for DMC quantification, leveraging experimental data to dissect the sources of inter-laboratory variability. We will explore the causality behind analytical choices and present a framework for achieving harmonized, reliable results. This document is designed not as a rigid protocol, but as a strategic guide for experienced researchers to navigate the complexities of bioanalysis.
Methodology Comparison: Dissecting the Analytical Workflow
The quantification of Desmethylcarvedilol in biological matrices, typically plasma, is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[3][5][6] However, the specific choices made within the overall workflow can introduce significant variability between laboratories.
Below is a generalized workflow for the bioanalytical quantification of Desmethylcarvedilol.
Caption: Generalized workflow for Desmethylcarvedilol bioanalysis.
The primary sources of inter-laboratory variation arise from the "Analytical" phase, specifically within Sample Preparation and LC-MS/MS Analysis. Let us consider a hypothetical inter-laboratory study with three distinct laboratories, each with a validated method, to illustrate these differences.
Comparative Data Analysis: A Hypothetical Inter-Laboratory Study
To scrutinize the impact of methodological differences, we present hypothetical data from three laboratories (Lab A, Lab B, and Lab C). Each lab analyzed the same set of pooled human plasma samples spiked with Desmethylcarvedilol at three known concentrations (Low, Mid, High).
Table 1: Comparison of Core Methodologies
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Sample Prep | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Internal Standard (IS) | Desmethylcarvedilol-d5 | Structural Analog (Carvedilol) | Desmethylcarvedilol-d5 |
| LC Column | C18 Reversed-Phase | Phenyl-Hexyl Reversed-Phase | C18 Reversed-Phase |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL | 0.05 ng/mL |
Table 2: Inter-Laboratory Quantification Results (n=6 for each level)
| Concentration Level | Nominal Value (ng/mL) | Lab A Mean (ng/mL) | Lab A Precision (%CV) | Lab B Mean (ng/mL) | Lab B Precision (%CV) | Lab C Mean (ng/mL) | Lab C Precision (%CV) |
| Low QC | 0.3 | 0.28 | 8.5% | 0.35 | 14.2% | 0.31 | 5.1% |
| Mid QC | 5.0 | 4.95 | 6.2% | 5.41 | 11.5% | 5.05 | 3.8% |
| High QC | 40.0 | 38.9 | 5.8% | 43.2 | 9.8% | 40.3 | 3.1% |
Table 3: Accuracy Assessment
| Concentration Level | Nominal Value (ng/mL) | Lab A Accuracy (%) | Lab B Accuracy (%) | Lab C Accuracy (%) |
| Low QC | 0.3 | 93.3% | 116.7% | 103.3% |
| Mid QC | 5.0 | 99.0% | 108.2% | 101.0% |
| High QC | 40.0 | 97.3% | 108.0% | 100.8% |
Expert Analysis of Discrepancies
The hypothetical data reveals common patterns of inter-laboratory discrepancy.
-
Systematic Bias in Lab B: Lab B consistently reports higher concentrations (positive bias) and exhibits poorer precision (%CV). The root cause is likely multifactorial. Their use of a structural analog (Carvedilol) as an internal standard is a primary suspect. While acceptable, analog standards may not perfectly mimic the analyte's behavior during extraction and ionization, leading to variability.[6] Furthermore, LLE, while effective at removing phospholipids, can be more technique-dependent than SPE, potentially contributing to the higher imprecision.
-
Superior Performance of Lab C: Lab C demonstrates the highest accuracy and precision. This is attributable to their use of a stable isotope-labeled (SIL) internal standard (Desmethylcarvedilol-d5) and Solid Phase Extraction (SPE). A SIL-IS is the gold standard as it co-elutes with the analyte and has nearly identical chemical properties, allowing it to compensate effectively for matrix effects and extraction variability.[6] SPE provides the cleanest extracts, minimizing ion suppression or enhancement and leading to better sensitivity (lower LLOQ) and precision.
-
The "Good Enough" Method of Lab A: Lab A's protein precipitation method is fast and inexpensive but less effective at removing matrix components compared to LLE or SPE.[6] While their use of a SIL-IS provides good accuracy, the residual matrix components can still affect precision, which is slightly worse than Lab C's.
The following diagram illustrates the relationship between the choice of sample preparation and the potential for matrix effects, which directly impacts data quality.
Caption: Impact of sample preparation on matrix effects and data quality.
Protocols for Reproducibility: A Self-Validating System
To ensure trustworthiness, every protocol must be robust and self-validating. This involves adherence to established regulatory guidelines from bodies like the FDA and EMA.[7][8] Key validation parameters include accuracy, precision, selectivity, linearity, and stability.[4][9]
Detailed Experimental Protocol (Representing Lab C's "Gold Standard" Approach)
1. Materials and Reagents:
-
Certified reference standards of Desmethylcarvedilol and Desmethylcarvedilol-d5.[1][2][7]
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (LC-MS grade).
-
Human plasma (K2EDTA).
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange).
2. Stock and Working Solutions Preparation:
-
Prepare primary stock solutions of Desmethylcarvedilol and Desmethylcarvedilol-d5 in methanol at 1 mg/mL.
-
Perform serial dilutions in 50:50 acetonitrile:water to prepare working solutions for calibration standards and quality controls (QCs).
-
Prepare the internal standard (IS) working solution at 50 ng/mL in 50:50 acetonitrile:water.
3. Sample Preparation (Solid Phase Extraction):
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (50 ng/mL Desmethylcarvedilol-d5) to all samples except the blank matrix.
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE plate.
-
Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Desmethylcarvedilol: Q1/Q3 transition (e.g., m/z 393.2 -> 294.1)
-
Desmethylcarvedilol-d5: Q1/Q3 transition (e.g., m/z 398.2 -> 299.1) (Note: Specific MRM transitions should be optimized in-house).
-
5. Acceptance Criteria for a Run:
-
At least 75% of calibration standards must be within ±15% of their nominal value (±20% at the LLOQ).
-
At least 67% of QCs must be within ±15% of their nominal value, with at least 50% at each concentration level meeting this criterion.
Achieving Inter-Laboratory Concordance
Discrepancies, like those in our hypothetical study, are common but manageable. To harmonize results across different laboratories, the following steps are critical:
-
Standardize Critical Reagents: All participating labs should use the same lot of certified reference material and, ideally, the same internal standard. The use of a common SIL-IS is the single most effective step towards harmonization.
-
Cross-Validation: When methods cannot be fully standardized, a cross-validation study is essential.[3] This involves each lab analyzing a set of the same samples and comparing the results. A statistical analysis, such as concordance correlation, can be used to assess the degree of agreement.
-
Proficiency Testing (PT): Regular participation in external quality assessment or proficiency testing schemes is crucial for ongoing monitoring of a laboratory's performance against its peers.[10][11] These programs provide blinded samples for analysis and report performance relative to the consensus value, helping to identify systematic biases.
By understanding the scientific principles behind methodological choices and implementing robust quality control and cross-validation practices, the bioanalytical community can ensure that the data generated for critical metabolites like Desmethylcarvedilol is reliable, reproducible, and fit for purpose in advancing drug development and patient care.
References
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Title: Carvedilol Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]
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Title: PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets) Source: Sivem Pharmaceuticals URL: [Link]
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Title: A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose Source: National Institutes of Health URL: [Link]
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Title: Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study Source: PubMed URL: [Link]
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Title: Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis Source: Bioanalysis Zone URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose Source: ResearchGate URL: [Link]
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A Comparative Guide to the Beta-Blocking Potency of Desmethylcarvedilol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Carvedilol's Pharmacology
Carvedilol is a third-generation adrenoceptor antagonist widely recognized for its dual action: non-selective β-blockade and α₁-adrenergic blockade.[1][2] This unique pharmacological profile contributes to its efficacy in treating conditions like congestive heart failure and hypertension.[2] Carvedilol is administered clinically as a racemic mixture, containing equal amounts of two enantiomers: (S)-Carvedilol and (R)-Carvedilol.[2][3]
The pharmacology of Carvedilol is profoundly dictated by its stereochemistry. The β-adrenoceptor blocking activity resides almost exclusively in the (S)-(-)-enantiomer, which is approximately 100-fold more potent than the (R)-(+)-enantiomer in this regard.[4][5] In contrast, both enantiomers exhibit nearly identical potency in blocking α₁-adrenoceptors.[4][6][7] This stereoselectivity is a cornerstone of its therapeutic action and a critical consideration in its metabolism.
Upon administration, Carvedilol undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, O-Desmethylcarvedilol (DMC) is a major oxidative metabolite that retains pharmacological activity.[4][5] Understanding the β-blocking potential of the individual enantiomers of DMC is crucial for a complete comprehension of Carvedilol's overall in vivo effect profile. This guide provides an in-depth comparison of the beta-blocking potency of (S)- and (R)-Desmethylcarvedilol, supported by experimental principles and data.
Comparative Analysis of Beta-Adrenoceptor Affinity
The interaction of a drug with its receptor is quantified by its binding affinity, often expressed as the dissociation constant (Kd or Kᵢ). A lower Kd/Kᵢ value signifies a higher binding affinity. For β-blockers, this affinity directly correlates with their potency.
Experimental data from radioreceptor assays robustly demonstrates that the stereochemical configuration that favors high-affinity binding to β-adrenoceptors in the parent compound, Carvedilol, is conserved in its active metabolite, Desmethylcarvedilol. The β-blocking activity is retained exclusively by the (S)-enantiomer of DMC, while the (R)-enantiomer is effectively inactive at β-adrenoceptors.[4]
The following table summarizes the comparative β-adrenoceptor binding affinities. Data for the parent Carvedilol enantiomers are included to provide a quantitative benchmark for the degree of stereoselectivity.
| Compound | Enantiomer | β-Adrenoceptor Affinity (Kd) | Relative Potency & Activity |
| Carvedilol | (S)-(-)-Carvedilol | ~0.4 nM[4][5] | Potent β-Blocker |
| (R)-(+)-Carvedilol | ~45 nM[4][5] | >100-fold less potent than (S)-form | |
| Desmethylcarvedilol | (S)-(-)-DMC | Not specified | Active β-Blocker[4][5] |
| (R)-(+)-DMC | Not specified | Inactive as a β-Blocker[4] |
Table 1: Comparison of β-adrenoceptor binding affinity for the enantiomers of Carvedilol and its major active metabolite, Desmethylcarvedilol.
The Causality of Stereoselectivity: A Structural Perspective
The profound difference in β-blocking potency between the enantiomers of Carvedilol and Desmethylcarvedilol is a classic example of stereospecific molecular recognition. It is explained by the "three-point attachment" model of ligand-receptor interaction. The chiral center in the aryloxypropanolamine side chain—specifically the hydroxyl group and the secondary amine—forms critical hydrogen bonds and ionic interactions within the binding pocket of the β-adrenoceptor.
The specific three-dimensional arrangement of these groups in the (S)-enantiomer allows for an optimal fit and high-affinity interaction with complementary residues in the receptor. The (R)-enantiomer, being a non-superimposable mirror image, cannot achieve this precise orientation, resulting in a much weaker, lower-affinity binding and a lack of significant antagonistic activity. This principle of stereospecificity is fundamental to the pharmacology of nearly all β-blockers.[7]
Experimental Protocol: Radioligand Binding Assay for Potency Determination
To establish the binding affinities (Kᵢ values) of the Desmethylcarvedilol enantiomers, a competitive radioligand binding assay is the gold standard. This protocol is a self-validating system designed to ensure accuracy and reproducibility.
Objective: To determine the affinity (Kᵢ) of (S)-DMC and (R)-DMC for β₁- and β₂-adrenoceptors by measuring their ability to displace a known high-affinity radioligand.
Materials:
-
Receptor Source: Cell membranes prepared from stable cell lines expressing a high density of human β₁- or β₂-adrenoceptors (e.g., CHO or HEK293 cells).
-
Radioligand: A non-selective, high-affinity β-adrenoceptor antagonist radiolabeled with a high-specific-activity isotope, such as [³H]-CGP 12177.[8]
-
Test Compounds: Purified (S)-Desmethylcarvedilol and (R)-Desmethylcarvedilol, dissolved to create a range of serial dilutions.
-
Non-specific Binding Control: A high concentration of a non-labeled β-blocker (e.g., 10 µM Propranolol) to saturate all specific binding sites.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).
-
Instrumentation: Scintillation counter, glass fiber filters, and a cell harvester.
Step-by-Step Methodology:
-
Membrane Preparation: Culture the receptor-expressing cells to high density, harvest, and homogenize them in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times to remove endogenous substances and resuspend it in the assay buffer at a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + High concentration of non-labeled competitor (e.g., Propranolol).
-
Competitive Binding: Receptor membranes + Radioligand + Serial dilutions of the test compound ((S)-DMC or (R)-DMC).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Termination and Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Mechanism of Action: Antagonism of the β-Adrenergic Signaling Pathway
(S)-Desmethylcarvedilol, like its parent compound (S)-Carvedilol, functions as a competitive antagonist at β-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activate a downstream signaling cascade. The antagonist prevents this activation.
The key steps in the signaling pathway are:
-
Agonist Binding: Catecholamines bind to the β-adrenoceptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated stimulatory G-protein (Gₛ).
-
Adenylyl Cyclase Activation: The α-subunit of Gₛ activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
Cellular Response: PKA phosphorylates various intracellular proteins, including calcium channels, leading to physiological responses such as increased heart rate and contractility.
(S)-Desmethylcarvedilol binds to the β-adrenoceptor but does not induce the conformational change necessary for Gₛ protein activation, thereby blocking the entire cascade at its origin.
Conclusion
The β-adrenoceptor blocking activity of Desmethylcarvedilol, a major metabolite of Carvedilol, exhibits profound stereoselectivity. The pharmacological activity resides almost entirely within the (S)-enantiomer, while the (R)-enantiomer is effectively inactive as a β-blocker. This finding, established through standard pharmacological assays like radioligand binding, underscores the critical importance of stereochemistry in drug design and evaluation. For researchers in drug development, these results confirm that the in vivo β-blocking effects attributable to Carvedilol's metabolites are mediated by their (S)-isomers, a crucial factor for pharmacokinetic and pharmacodynamic modeling.
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Šilar, M., Kersten, M., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 4998. Available from: [Link]
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Bartsch, W., Sponer, G., et al. (1990). Pharmacological characteristics of the stereoisomers of carvedilol. European Journal of Clinical Pharmacology, 38 Suppl 2, S104-7. Available from: [Link]
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Šilar, M., Kersten, M., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. Available from: [Link]
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Baker, J. G., Proudman, R. G. W., & Hill, S. J. (2024). The β-Blocker Carvedilol and Related Aryloxypropanolamines Promote ERK1/2 Phosphorylation in HEK293 Cells with K A Values Distinct From Their Equilibrium Dissociation Constants as β 2-Adrenoceptor Antagonists: Evidence for Functional Affinity. Journal of Pharmacology and Experimental Therapeutics, 388(2), 688-700. Available from: [Link]
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Staus, D. P., Strachan, R. T., et al. (2022). How Carvedilol activates β2-adrenoceptors. bioRxiv. Available from: [Link]
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A Comparative Analysis of Desmethylcarvedilol Levels Across Diverse Patient Populations: A Guide for Researchers
This guide provides an in-depth comparison of Desmethylcarvedilol levels in various patient populations, offering valuable insights for researchers, scientists, and professionals in drug development. By synthesizing data from multiple studies, this document aims to elucidate the factors influencing the pharmacokinetics of this active metabolite of Carvedilol, a widely prescribed beta-blocker.
Introduction: The Metabolic Journey of Carvedilol to Desmethylcarvedilol
Carvedilol is a non-selective beta-blocker with alpha-1 adrenergic receptor blocking activity, administered as a racemic mixture of R(+) and S(-) enantiomers.[1] Its therapeutic effects are primarily attributed to the S(-) enantiomer's beta-blocking action and both enantiomers' alpha-1 blocking properties. Carvedilol undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including the pharmacologically active O-desmethylcarvedilol.
The primary metabolic pathways for Carvedilol include aromatic ring hydroxylation and O-demethylation, followed by glucuronidation. The O-demethylation to Desmethylcarvedilol is principally catalyzed by the cytochrome P450 enzyme CYP2C9.[1] However, the overall metabolism of Carvedilol is significantly influenced by another highly polymorphic enzyme, CYP2D6, which is responsible for the hydroxylation of the parent compound.[2] Variations in the activity of these enzymes, along with patient-specific physiological factors, can lead to significant interindividual differences in the plasma concentrations of both Carvedilol and its metabolites.
This guide will focus on comparing the levels of Desmethylcarvedilol in patient populations categorized by their genetic makeup (CYP2D6 metabolizer status), organ function (hepatic and renal impairment), and age.
The Influence of Genetic Polymorphisms: CYP2D6 Metabolizer Status
The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to distinct phenotypes in the population: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive (Normal) Metabolizers (EMs), and Ultrarapid Metabolizers (UMs).[3] While CYP2D6 is not the primary enzyme for Desmethylcarvedilol formation, its role in the overall metabolism of Carvedilol indirectly influences the substrate available for CYP2C9 and thus the levels of the desmethyl metabolite.
A study in healthy Korean volunteers investigated the pharmacokinetic profiles of Carvedilol and its metabolites, including O-desmethylcarvedilol, across different CYP2D6 genotype groups: EM (1/1, 1/2), IM_1 (1/10, 2/10), and IM_2 (10/10, representing slower intermediate metabolizers). While specific Cmax and AUC values for Desmethylcarvedilol were not provided in the available literature in a tabular format, graphical data from this study reveals discernible trends in plasma concentrations of O-desmethylcarvedilol after multiple dosing.
Qualitative Comparison of Desmethylcarvedilol Plasma Concentrations based on CYP2D6 Genotype:
| CYP2D6 Metabolizer Group | Observed Trend in O-Desmethylcarvedilol Plasma Concentration |
| Extensive Metabolizers (EM) | Lower plasma concentrations of the parent drug, Carvedilol, are generally observed. The formation of O-desmethylcarvedilol appears to be efficient. |
| Intermediate Metabolizers (IM) | Higher plasma concentrations of the parent drug are typically seen compared to EMs. The plasma concentration of O-desmethylcarvedilol in IMs appears to be generally lower than in EMs, likely due to the overall reduced metabolism of Carvedilol, leading to less substrate for the CYP2C9 pathway. |
| Poor Metabolizers (PM) | Exhibit the highest plasma concentrations of the parent drug, Carvedilol.[2] Consequently, the formation of metabolites, including Desmethylcarvedilol, is expected to be significantly reduced compared to EMs and IMs. |
Causality: The rate at which CYP2D6 metabolizes Carvedilol affects the amount of parent drug available for other metabolic pathways, including the CYP2C9-mediated formation of Desmethylcarvedilol. In individuals with reduced CYP2D6 activity (IMs and PMs), the parent drug is cleared more slowly, leading to higher Carvedilol exposure and, consequently, a potential shift in the proportion of metabolites formed.
The Impact of Organ Function
Hepatic Impairment
The liver is the primary site of Carvedilol metabolism.[4] In patients with hepatic impairment, such as liver cirrhosis, the first-pass metabolism of Carvedilol is significantly reduced. This leads to a substantial increase in the oral bioavailability of the parent drug.
While direct quantitative data on Desmethylcarvedilol levels in patients with hepatic impairment is scarce in the reviewed literature, the underlying pharmacology allows for a strong inference. The reduced metabolic capacity of the liver in these patients would logically lead to a decreased formation of all metabolites, including Desmethylcarvedilol. Therefore, it is anticipated that plasma concentrations of Desmethylcarvedilol would be lower in patients with significant hepatic impairment compared to individuals with normal liver function. Clinical trials in patients with liver cirrhosis often focus on the increased exposure to the parent drug as the primary concern for dose adjustments.[5]
Renal Impairment
Carvedilol and its metabolites are primarily eliminated through the feces, with minimal renal excretion of the parent drug.[6] Studies in patients with chronic renal failure have shown that the main pharmacokinetic parameters of Carvedilol, such as AUC and Cmax, are not significantly different from those in hypertensive patients with normal renal function.[2] Consequently, dosage adjustments for Carvedilol are often not considered necessary in this patient population.[6]
However, one study noted that while the overall pharmacokinetics of the parent drug remain largely unchanged, the renal clearance of its metabolites is significantly decreased in patients with severe renal impairment (creatinine clearance of 4-25 ml/min).[2] This suggests a potential for the accumulation of metabolites, including Desmethylcarvedilol, in patients with advanced kidney disease. Despite this, the clinical significance of this potential accumulation is not well-established, and specific data on Desmethylcarvedilol concentrations in this population is lacking in the reviewed literature.
The Role of Age: Elderly vs. Younger Adults
The effect of age on the pharmacokinetics of Carvedilol has been a subject of investigation. One study comparing hypertensive patients aged 64-79 years with a younger group aged 39-47 years found no significant differences in the pharmacokinetic data for Carvedilol across various doses.[7] The study also explicitly stated that neither Carvedilol nor its metabolites accumulated in the older patient group.
This suggests that Desmethylcarvedilol levels are likely to be comparable between elderly and younger adult populations, assuming normal hepatic and renal function. However, it is important to consider that elderly patients often have a higher incidence of comorbidities and polypharmacy, which could independently influence drug metabolism. General age-related physiological changes, such as reduced liver mass and blood flow, can lead to a decrease in first-pass metabolism for some drugs, potentially increasing their bioavailability.[4]
Experimental Protocol: Quantification of Desmethylcarvedilol in Human Plasma
The following is a representative, detailed methodology for the enantioselective quantification of Desmethylcarvedilol in human plasma, based on principles from published analytical methods.[8]
Objective: To accurately and precisely measure the concentration of R(+) and S(-) enantiomers of Desmethylcarvedilol in human plasma samples.
Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Step-by-Step Protocol:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen human plasma samples at room temperature.
-
To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of Desmethylcarvedilol).
-
Precondition a reversed-phase solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Causality: SPE is crucial for removing plasma proteins and other endogenous components that can interfere with the chromatographic analysis and ion suppression in the mass spectrometer, thereby ensuring the accuracy and sensitivity of the assay.
-
-
Chiral Derivatization (if not using a chiral column):
-
To the dried extract, add a chiral derivatizing agent (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate - GITC).
-
Incubate the mixture to allow for the formation of diastereomers.
-
Causality: This step converts the enantiomers into diastereomers, which have different physicochemical properties and can be separated on a standard (achiral) HPLC column.
-
-
HPLC Separation:
-
Column: A reversed-phase C18 column (if using derivatization) or a chiral stationary phase (CSP) column (for direct enantioseparation).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the best separation and peak shape (e.g., 0.4 mL/min).
-
Injection Volume: Typically 5-10 µL.
-
Causality: The chromatographic separation is essential to resolve Desmethylcarvedilol from other metabolites and endogenous plasma components before detection by the mass spectrometer. The choice between a chiral column and derivatization depends on the available instrumentation and desired method characteristics.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each enantiomer of Desmethylcarvedilol and the internal standard.
-
Causality: MS/MS in MRM mode provides high selectivity and sensitivity, allowing for the accurate quantification of the analyte even at low concentrations in a complex matrix like plasma.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Desmethylcarvedilol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Metabolic Pathway of Carvedilol
Caption: Metabolic conversion of Carvedilol.
Experimental Workflow for Desmethylcarvedilol Quantification
Caption: Analytical workflow for Desmethylcarvedilol.
Conclusion
The plasma levels of Desmethylcarvedilol exhibit significant variability across different patient populations, driven primarily by genetic factors and organ function. While direct quantitative comparisons are not always available in the literature, a comprehensive understanding of Carvedilol's metabolism allows for scientifically sound inferences. CYP2D6 metabolizer status indirectly but significantly influences Desmethylcarvedilol levels, with slower metabolizers expected to have lower concentrations of this metabolite. Hepatic impairment is likely to decrease Desmethylcarvedilol formation, whereas severe renal impairment may lead to its accumulation. Age, in the absence of other comorbidities, appears to have a minimal effect. For researchers and drug development professionals, a thorough consideration of these factors is paramount when designing clinical trials and interpreting pharmacokinetic data for Carvedilol and its metabolites. The provided experimental protocol offers a robust framework for the accurate quantification of Desmethylcarvedilol, enabling further research into its clinical significance in diverse patient populations.
References
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Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. (2016). Journal of Chromatography B, 1015-1016, 173-180. [Link]
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Stereoselective disposition of carvedilol is determined by CYP2D6. (1992). Clinical Pharmacology & Therapeutics, 51(6), 659-665. [Link]
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UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. (2022). Molecules, 27(15), 5035. [Link]
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Population Pharmacokinetic−Pharmacodynamic Modeling of Carvedilol to Evaluate the Effect of Cytochrome P450 2D6 Genotype on the Heart Rate Reduction. (2023). Clinical and Translational Science, 16(8), 1476-1486. [Link]
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Pharmacokinetics in Patients with Impaired Renal Function – Study Design, Data Analysis, and Impact on Dosing. (2010). FDA. [Link]
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Pharmacokinetic predictions for patients with renal impairment: focus on peptides and protein drugs. (2013). Clinical Pharmacokinetics, 52(12), 1085-1097. [Link]
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Carvedilol Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]
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Genotype-based quantitative prediction of drug exposure for drugs metabolized by CYP2D6. (2011). Clinical Pharmacology & Therapeutics, 90(4), 582-587. [Link]
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Influence of Ageing on the Pharmacodynamics and Pharmacokinetics of Chronically Administered Medicines in Geriatric Patients: A Review. (2023). Journal of Clinical Medicine, 12(13), 4438. [Link]
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High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. (1990). Journal of Chromatography B: Biomedical Sciences and Applications, 534, 143-153. [Link]
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A meta-analysis of CYP2D6 metabolizer phenotype and metoprolol pharmacokinetics. (2013). Clinical Pharmacology & Therapeutics, 94(3), 394-399. [Link]
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A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications. (2022). Clinical and Translational Science, 15(7), 1629-1639. [Link]
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Carvedilol reduces the risk of decompensation and mortality in patients with compensated cirrhosis in a competing-risk meta-analysis. (2022). Journal of Hepatology, 77(4), 1014-1025. [Link]
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Carvedilol to prevent hepatic decompensation of cirrhosis in patients with clinically significant portal hypertension stratified by new non-invasive model (CHESS2306). (2025). Clinical and Molecular Hepatology, 31(1), 105-118. [Link]
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Effect of Carvedilol (drug) in Liver Cirrhosis (Liver Disease). (n.d.). MedPath. [Link]
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Introduction: The Rationale for Therapeutic Drug Monitoring in Carvedilol Therapy
An In-Depth Technical Guide to the Correlation of Desmethylcarvedilol Plasma Concentration with Clinical Outcomes
Carvedilol is a cornerstone in the management of cardiovascular diseases, including heart failure and hypertension.[1][2] It functions as a non-selective beta-blocker and an alpha-1 adrenergic antagonist, a dual mechanism that contributes to its therapeutic efficacy.[3][4] However, the clinical response to carvedilol can be highly variable among individuals. This variability is largely attributed to differences in its metabolism, which is influenced by genetic factors and drug-drug interactions.[1][5] Therapeutic Drug Monitoring (TDM) offers a strategy to optimize treatment by individualizing dosages based on measured drug concentrations in the plasma.[6][7][8] While TDM for carvedilol itself is a subject of investigation, understanding the role of its metabolites is crucial for a complete pharmacokinetic and pharmacodynamic picture. This guide focuses on O-desmethylcarvedilol (DMC), a key metabolite, and explores the current understanding of its plasma concentration and correlation with clinical outcomes, providing a comparative perspective against the parent drug.
The Metabolic Fate of Carvedilol: Formation of Desmethylcarvedilol
Carvedilol is extensively metabolized in the liver, with less than 1% of the parent drug excreted unchanged in the urine.[3] The primary metabolic pathways are aromatic ring oxidation and glucuronidation.[3] O-desmethylcarvedilol is formed through demethylation, a process primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[3][9] Although CYP2C9 is the main enzyme, other P450 enzymes like CYP2D6, CYP1A2, and CYP2E1 have been implicated in its formation in vitro, explaining why the metabolite is still detectable in individuals who are poor metabolizers for CYP2C9.[3]
The metabolism of carvedilol is stereoselective, with a preference for the R-(+)-enantiomer during its first pass through the liver.[3] This results in different plasma concentrations of the R-(+) and S-(-) enantiomers of both carvedilol and its metabolites.
Comparative Pharmacological Activity: Carvedilol vs. Desmethylcarvedilol
The clinical effects of carvedilol are dictated by the pharmacological activity of the parent compound and its metabolites. A critical point of comparison is their receptor binding affinity and subsequent biological action.
| Compound | Primary Activity | Receptor Affinity | Clinical Significance |
| S-(-)-Carvedilol | Beta- and Alpha-1 Blocker | High affinity for β1, β2, and α1 receptors | Primary contributor to beta-blockade (reduced heart rate) and vasodilation.[3][4] |
| R-(+)-Carvedilol | Alpha-1 Blocker | High affinity for α1 receptors | Contributes to vasodilation (blood pressure lowering).[3][4] |
| O-Desmethylcarvedilol (DMC) | Minor Beta-Blocker | Minor beta-blocking action, no alpha-1 activity.[3] | Generally considered to have minimal contribution to the overall clinical effect of carvedilol. |
| 4'-Hydroxyphenyl Carvedilol (4-OHC) | Potent Beta-Blocker | 13-fold more potent beta-blocking activity than carvedilol. | Contributes to the beta-blocking effect of carvedilol, but plasma concentrations are typically low.[10] |
As the table indicates, Desmethylcarvedilol possesses only minor beta-blocking activity and lacks the alpha-1 blocking effects of the parent drug.[3] In contrast, the 4'-hydroxyphenyl metabolite is a more potent beta-blocker than carvedilol itself.[10] However, the clinical impact of any metabolite depends on both its potency and its plasma concentration. Studies have shown that the steady-state plasma concentrations of active metabolites are typically 10% or less than those of the parent carvedilol.[11] This suggests that the overall clinical response is predominantly driven by the parent drug.
The Influence of Pharmacogenetics on Plasma Concentrations
Genetic polymorphisms in cytochrome P450 enzymes are a major source of inter-individual variability in carvedilol metabolism.[5]
-
CYP2D6: This enzyme is highly polymorphic and is the primary catalyst for the formation of the hydroxylated metabolites.[1][12] Individuals can be classified into phenotypes such as poor, intermediate, extensive, and ultra-rapid metabolizers.[5] Poor metabolizers exhibit 2-3 times higher plasma concentrations of R-(+)-carvedilol compared to normal metabolizers, which can increase the risk of side effects like dizziness.[1] While CYP2D6 status significantly impacts carvedilol and 4'-OHC levels, its effect on Desmethylcarvedilol is less direct.
-
CYP2C9: As the primary enzyme for demethylation, variations in the CYP2C9 gene could theoretically alter Desmethylcarvedilol concentrations. However, the clinical significance of this is not as well-established as that of CYP2D6 polymorphisms on carvedilol therapy.
Despite these known pharmacokinetic differences, studies have generally not found a significant effect of CYP2D6 genotype on clinical outcomes like heart rate or blood pressure, possibly because other metabolic pathways compensate.[1]
Correlation with Clinical Outcomes: A Comparative Analysis
Direct evidence correlating Desmethylcarvedilol plasma concentrations with specific clinical outcomes is sparse. The scientific literature has focused more on the parent drug's concentration and the influence of pharmacogenetics.
Carvedilol Plasma Concentration & Clinical Outcomes:
-
Dose-Exposure Linearity: The exposure to carvedilol (as measured by Cmax and AUC) is generally proportional to the dose administered.[13]
-
Blood Pressure & Heart Rate: While higher doses lead to higher plasma concentrations and greater reductions in blood pressure and heart rate, the wide inter-patient variability makes plasma concentration an unreliable parameter for routine management.[13][14] Therapy is typically titrated based on clinical response and patient tolerance.
-
Heart Failure: In patients with congestive heart failure (CHF), mean AUC and Cmax values for carvedilol can be up to twofold higher in those with more severe (Class IV) disease compared to those with Class III CHF.[11] Carvedilol therapy has been shown to significantly improve cardiac function in patients with dilated cardiomyopathy.[15]
Desmethylcarvedilol Plasma Concentration & Clinical Outcomes:
-
Low Relative Concentration: The plasma concentration of Desmethylcarvedilol is consistently found to be much lower than that of the parent carvedilol.[11]
-
Lack of Direct Correlation Studies: There is a notable absence of studies designed to directly correlate Desmethylcarvedilol plasma levels with therapeutic efficacy (e.g., blood pressure reduction, improvement in ejection fraction) or the incidence of adverse drug reactions.
-
Inferred Minor Role: Given its low plasma concentration and weak pharmacological activity, Desmethylcarvedilol is not considered a major contributor to either the therapeutic or adverse effects of carvedilol treatment. The focus of TDM and pharmacogenetic testing remains on the parent drug and its primary metabolic pathways.
| Parameter | Carvedilol | Desmethylcarvedilol (DMC) |
| Primary Metabolizing Enzyme | CYP2D6, CYP2C9, UGTs[1][3] | CYP2C9 (Primary)[3][9] |
| Relative Plasma Concentration | High | Low (typically ≤10% of Carvedilol)[11] |
| Pharmacological Activity | Potent β- and α1-blocker[4] | Minor β-blocker, no α1-activity[3] |
| Correlation with Clinical Outcomes | Titrated to clinical effect; TDM not routine but studied in context of pharmacogenetics.[1][14] | No established correlation; considered clinically insignificant. |
| Influence of CYP2D6 Polymorphism | Significant impact on plasma concentration.[1][5] | Minor/indirect impact. |
Experimental Protocol: Quantification of Desmethylcarvedilol in Human Plasma
The reliable quantification of Desmethylcarvedilol requires a sensitive and specific bioanalytical method. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.
Step-by-Step Methodology
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma. Store plasma frozen at -70°C until analysis.
-
Thaw plasma samples and vortex.
-
To a 500 µL aliquot of plasma, add an internal standard (IS) to correct for extraction variability. A suitable IS would be a structurally similar compound not present in the sample, such as a deuterated analog or another drug like abacavir.[16]
-
-
Extraction (Solid Phase Extraction - SPE is common):
-
Rationale: To remove plasma proteins and other interfering substances and to concentrate the analyte.
-
Conditioning: Condition an SPE cartridge (e.g., Oasis MCX) with methanol and then water.[16]
-
Loading: Load the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 0.1 N HCl, then water) to remove unbound interferences.[16]
-
Elution: Elute Desmethylcarvedilol and the IS from the cartridge using a stronger solvent (e.g., 2% ammonia in methanol).[16]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the mobile phase used for the LC separation. This step pre-concentrates the sample for better sensitivity.
-
-
Liquid Chromatography (LC) Separation:
-
Rationale: To separate Desmethylcarvedilol from the parent drug, other metabolites, and the internal standard before they enter the mass spectrometer.
-
Column: A chiral column (e.g., Chirobiotic® V) is necessary for the enantioselective analysis of carvedilol and its metabolites.[9]
-
Mobile Phase: A typical mobile phase might consist of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[17]
-
Injection: Inject a small volume (e.g., 10 µL) of the reconstituted sample into the LC system.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Rationale: To provide highly selective and sensitive detection of the target analyte.
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for Desmethylcarvedilol and then monitoring for a specific product ion that is formed upon fragmentation. This two-stage filtering provides excellent specificity.
-
Example MRM Transition: While specific transitions must be optimized, they would be determined by infusing a pure standard of Desmethylcarvedilol into the mass spectrometer.
-
-
-
Quantification:
-
Create a calibration curve by spiking known concentrations of Desmethylcarvedilol into blank plasma and processing these standards alongside the unknown samples.
-
The concentration of Desmethylcarvedilol in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for DMC enantiomers has been established in methods from 0.02-10 ng/mL.[9]
-
Conclusion and Future Directions
The existing body of evidence strongly suggests that the plasma concentration of Desmethylcarvedilol plays a minor, if any, role in the clinical outcomes observed during carvedilol therapy. Its low plasma concentration relative to the parent drug and its weak pharmacological activity make it an unlikely driver of either therapeutic efficacy or toxicity.[3][11] Consequently, therapeutic drug monitoring efforts and pharmacogenetic considerations are more appropriately focused on carvedilol itself and the activity of key metabolizing enzymes like CYP2D6.
While the direct clinical relevance of Desmethylcarvedilol appears limited, further research could explore its utility as a biomarker for CYP2C9 activity or investigate its accumulation and potential effects in specific subpopulations, such as those with severe hepatic impairment or known CYP2C9 polymorphisms. However, for the general patient population, the correlation of Desmethylcarvedilol plasma concentration with clinical outcomes is not a primary consideration for optimizing carvedilol therapy. The guide for clinicians and researchers remains to titrate carvedilol dosage based on individual patient response and tolerability.
References
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Carvedilol Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved from [Link]
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Nardotto, G. H. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 106-114. Retrieved from [Link]
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Lee, S., et al. (2018). Influence of CYP2D6 Polymorphism on the Pharmacokinetic/Pharmacodynamic Characteristics of Carvedilol in Healthy Korean Volunteers. Journal of Korean Medical Science, 33(21), e149. Retrieved from [Link]
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Carvedilol Therapy and CYP2D6 Genotype. (2018). In Medical Genetics Summaries. National Center for Biotechnology Information (US). Retrieved from [Link]
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Lymperopoulos, A., et al. (2015). Impact of CYP2D6 Genetic Variation on the Response of the Cardiovascular Patient to Carvedilol and Metoprolol. Current Drug Metabolism, 16(4), 257-266. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of the major clinical studies discussed that have assessed the impact of CYP2D6 on carvedilol and metoprolol cardiovascular treatment. Retrieved from [Link]
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Wang, Z., et al. (2019). Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro. Pharmacogenomics and Personalized Medicine, 12, 21-29. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetic parameters of carvedilol sr by each dose group. Retrieved from [Link]
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Chatterjee, B., Das, A., & Pal, T. K. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(3), 1334-1336. Retrieved from [Link]
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Sankar, G., et al. (n.d.). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. SciSpace. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetics parameters of carvedilol enantiomers following oral... Retrieved from [Link]
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Al-Soud, Y. A., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5035. Retrieved from [Link]
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Bae, J. W., et al. (2007). Analysis of carvedilol in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 544-549. Retrieved from [Link]
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Tucker, M. E., & Serebruany, V. L. (2024). Carvedilol. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Morgan, T. O. (1994). Clinical pharmacokinetics and pharmacodynamics of carvedilol. Clinical Pharmacokinetics, 26(5), 335-346. Retrieved from [Link]
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Tattam, B., & Duffull, S. (2008). Therapeutic drug monitoring: which drugs, why, when and how to do it. Australian Prescriber, 31(2), 41-44. Retrieved from [Link]
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Wang, Y., et al. (2019). Clinical efficacy of carvedilol treatment for dilated cardiomyopathy: A meta-analysis of randomized controlled trials. Medicine, 98(10), e14741. Retrieved from [Link]
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Tenero, D., et al. (2000). Steady-state pharmacokinetics of carvedilol and its enantiomers in patients with congestive heart failure. Journal of Clinical Pharmacology, 40(8), 844-853. Retrieved from [Link]
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Bangalore, S., et al. (2017). Comparison of Metoprolol versus Carvedilol After Acute Myocardial Infarction. The American Journal of Cardiology, 120(5), 735-742. Retrieved from [Link]
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Thongin, P., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(2), 177-187. Retrieved from [Link]
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Haghjoo, M., et al. (2012). Comparing the therapeutic effects of carvedilol and metoprolol on prevention of atrial fibrillation after coronary artery bypass surgery, a double-blind study. Journal of Cardiovascular and Thoracic Research, 4(3), 61-65. Retrieved from [Link]
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GoodRx. (n.d.). Carvedilol vs. Metoprolol for Heart Disease. Retrieved from [Link]
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Nickson, C. (2024). Therapeutic drug monitoring. Life in the Fastlane. Retrieved from [Link]
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Morgan, T. O. (1994). Clinical Pharmacokinetics and Pharmacodynamics of Carvedilol. Semantic Scholar. Retrieved from [Link]
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Meditrax. (n.d.). Guide to Therapeutic Drug Monitoring (TDM) for medications commonly used in aged care facilities. Retrieved from [Link]
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MedlinePlus. (2025). Therapeutic Drug Monitoring. Retrieved from [Link]
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Kim, Y. H., et al. (2015). Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study. Drug Design, Development and Therapy, 9, 5747-5755. Retrieved from [Link]
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A Comparative Guide to the Metabolic Fate of Carvedilol Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical and Metabolic Profile of Carvedilol
Carvedilol is a third-generation, non-selective β-adrenergic antagonist with additional α1-adrenergic blocking properties, making it a cornerstone in the management of cardiovascular diseases such as hypertension and congestive heart failure. It is administered as a racemic mixture of R(+)- and S(-)-enantiomers, which exhibit stereoselective pharmacology and metabolism. The S(-)-enantiomer is primarily responsible for the β-blocking activity, while both enantiomers contribute to the α1-blockade.
Understanding the metabolic profile of Carvedilol is paramount for predicting its pharmacokinetics, efficacy, and potential for drug-drug interactions. Carvedilol undergoes extensive first-pass metabolism in the liver, with less than 2% of the parent drug excreted unchanged in the urine[1][2]. The major metabolic pathways include aromatic ring oxidation, O-demethylation, and subsequent glucuronidation of the parent compound and its phase I metabolites. Significant species-specific variations in these pathways have been documented, which can have profound implications for the selection of appropriate animal models in preclinical development. This guide will dissect these differences, providing a comparative analysis of Carvedilol metabolism in humans, dogs, rats, and mice.
The Metabolic Pathways of Carvedilol: A Species-Level Comparison
The biotransformation of Carvedilol is a complex interplay of Phase I and Phase II metabolic reactions. The primary pathways are:
-
Aromatic Ring Hydroxylation: The addition of a hydroxyl group to the carbazole or phenyl ring.
-
O-Demethylation: The removal of a methyl group from the methoxyphenoxy moiety.
-
Glucuronidation: The conjugation of glucuronic acid to the parent drug or its metabolites.
The relative prominence of these pathways varies significantly across species, influencing the metabolite profile and overall clearance of the drug.
Aromatic Ring Hydroxylation: The Role of Cytochrome P450 Enzymes
Hydroxylation of the aromatic rings of Carvedilol is a critical Phase I metabolic pathway mediated by the cytochrome P450 (CYP) superfamily of enzymes. The primary hydroxylated metabolites are 4'-hydroxyphenyl Carvedilol and 5'-hydroxyphenyl Carvedilol.
In Humans: Aromatic ring hydroxylation is a major metabolic route.
-
CYP2D6 is the principal enzyme responsible for the formation of both 4'- and 5'-hydroxyphenyl Carvedilol[3].
-
CYP2C9 also contributes to a lesser extent. The metabolism is stereoselective, with a preference for the S(-)-enantiomer[3].
In Rats: Hydroxylation of the carbazolyl ring is a primary metabolic pathway[4].
-
The major metabolites are 1-hydroxycarvedilol and 8-hydroxycarvedilol[5].
-
CYP2D1 (the rat ortholog of human CYP2D6) is the main enzyme involved in these hydroxylations[5].
-
The formation of 4'-hydroxyphenyl Carvedilol is also observed, with a stereoselective preference for the S(-)-enantiomer[5].
In Dogs: Hydroxylation of the carbazolyl ring is a major metabolic pathway, similar to rats[4].
In Mice: Mice exhibit a more complex hydroxylation profile, with hydroxylation occurring on either the carbazolyl or the phenyl ring[4].
O-Demethylation: A Minor but Important Pathway
O-demethylation of Carvedilol results in the formation of O-desmethylcarvedilol.
In Humans: This is a minor pathway catalyzed primarily by CYP2C9 .
In Rats, Dogs, and Mice: O-dealkylation is consistently reported as a minor metabolic pathway in these species[4]. In rats, CYP2C11 is likely the major enzyme responsible for O-demethylation[5].
Glucuronidation: The Major Clearance Pathway
Direct glucuronidation of Carvedilol and the glucuronidation of its hydroxylated metabolites represent the major Phase II metabolic and clearance pathways across all species studied.
In Humans: Glucuronidation is a significant route of elimination.
-
The UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT2B4, and UGT2B7 are primarily responsible for the direct glucuronidation of Carvedilol[6][7].
-
There is a stereoselective preference for the glucuronidation of the S(-)-enantiomer in human liver microsomes[8]. UGT1A1 shows a preference for the R-enantiomer, while UGT2B7 favors the S-enantiomer[7].
In Dogs: Glucuronidation of the parent compound is a major metabolic pathway[4].
In Rats: The primary metabolites are formed by hydroxylation of the carbazolyl ring, followed by subsequent glucuronidation[4]. The two major biliary metabolites in rats are 1-hydroxycarvedilol O-glucuronide and 8-hydroxycarvedilol O-glucuronide[9].
In Mice: Glucuronidation of the parent compound is a major metabolic route[4].
Quantitative Comparison of Carvedilol Metabolism
To facilitate a direct comparison, the following table summarizes the key quantitative aspects of Carvedilol metabolism across species. It is important to note that direct quantitative comparisons of metabolite percentages can be challenging due to variations in study design, analytical methods, and the matrices analyzed (urine, plasma, bile).
| Metabolic Pathway/Parameter | Human | Rat | Dog | Mouse |
| Major Metabolic Pathways | Aromatic Hydroxylation, Glucuronidation | Carbazole Hydroxylation, Glucuronidation | Parent Drug Glucuronidation, Carbazole Hydroxylation | Parent Drug Glucuronidation, Carbazole/Phenyl Hydroxylation |
| Primary Metabolites | 4'- and 5'-hydroxyphenyl Carvedilol, Carvedilol Glucuronide | 1- and 8-hydroxycarvedilol Glucuronides | Carvedilol Glucuronide, Hydroxylated Carbazole Glucuronides | Carvedilol Glucuronide, Hydroxylated Carbazole/Phenyl Glucuronides |
| Key CYP Enzymes | CYP2D6, CYP2C9 | CYP2D1, CYP2C11 | Not extensively characterized | Not extensively characterized |
| Key UGT Enzymes | UGT1A1, UGT2B4, UGT2B7 | Not extensively characterized | Not extensively characterized | Not extensively characterized |
| Stereoselectivity (S vs. R) | S-enantiomer metabolized faster (Oxidation & Glucuronidation) | Stereoselective oxidation and biliary excretion of glucuronides | - | - |
| Plasma AUC Ratio (R/S) | ~2.8[10] | - | - | - |
Visualizing the Metabolic Landscape
To provide a clearer understanding of the metabolic transformations of Carvedilol, the following diagrams illustrate the primary pathways in different species.
Carvedilol Metabolism in Humans
Caption: Major metabolic pathways of Carvedilol in humans.
Carvedilol Metabolism in Rats
Caption: Primary metabolic pathways of Carvedilol in rats.
Experimental Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol provides a standardized workflow for assessing the metabolic stability of Carvedilol in liver microsomes from different species. This assay is fundamental for determining the intrinsic clearance of a compound and for identifying potential species differences in metabolism early in the drug discovery process.
Materials and Reagents
-
Pooled liver microsomes (human, rat, dog, mouse) from a reputable supplier
-
Carvedilol
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Desmethylcarvedilol
As researchers and scientists, our focus is rightfully on innovation and discovery. However, the integrity of our work extends beyond the bench to the responsible management of the chemical entities we handle. This guide provides a comprehensive, safety-first protocol for the proper disposal of Desmethylcarvedilol, a key active metabolite of Carvedilol.[1] Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.
Section 1: Hazard Assessment & Waste Characterization
The foundational principle of chemical waste management is to treat any substance as hazardous until proven otherwise.[2] For investigational compounds or metabolites like Desmethylcarvedilol, this cautious approach is paramount.
Causality of Hazard Classification: While some Safety Data Sheets (SDS) for Desmethylcarvedilol may not list specific GHS classifications, this absence of data should be interpreted as "data not available" rather than "hazard not present".[3] To establish a scientifically sound disposal plan, we must extrapolate potential hazards from its parent compound, Carvedilol.
-
Pharmacological Activity: Desmethylcarvedilol is a biologically active metabolite.[1] All pharmacologically active materials should be handled as potentially hazardous to prevent unintended biological effects from environmental exposure.
-
Aquatic Toxicity: The parent compound, Carvedilol, is classified as toxic or very toxic to aquatic life with long-lasting effects (H411/H410).[4][5][6][7] It is a reasonable and responsible assumption that its metabolite may exhibit similar ecotoxicity. Environmental release must be strictly avoided.[7]
-
Regulatory Framework: Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), pharmaceutical waste management is stringently regulated.[2][8] A core tenet of recent EPA rulings is the prohibition of sewering (i.e., flushing or drain disposal) of hazardous pharmaceutical waste, a practice strongly discouraged for all pharmaceuticals to protect waterways.[8][9][10]
Based on this analysis, Desmethylcarvedilol waste must be classified and managed as a hazardous chemical and pharmaceutical waste. It is not suitable for drain or regular trash disposal.
Section 2: Personal Protective Equipment (PPE) Protocol
A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling Desmethylcarvedilol in any form (solid, solution, or waste).
| Equipment | Rationale for Use |
| Nitrile Gloves | Provides a chemical-resistant barrier to prevent dermal absorption. Always inspect gloves for integrity before use.[7] |
| Safety Goggles/Glasses | Protects eyes from splashes of solutions or accidental aerosolization of solid powder.[11] |
| Laboratory Coat | Protects skin and personal clothing from contamination. Should be buttoned and sleeves kept down. |
| Ventilated Enclosure | When handling the pure solid (powder), work should be conducted in a chemical fume hood or similar ventilated enclosure to prevent inhalation.[11] |
Section 3: Waste Segregation & Containment Protocol
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is accepted by the disposal facility. Never mix incompatible waste streams.[12]
Step 1: Identify the Waste Stream Determine the physical form of the Desmethylcarvedilol waste:
-
A: Pure solid (unused reagent, contaminated spatula tips)
-
B: Liquid solution (dissolved in aqueous or organic solvent)
-
C: Contaminated labware (pipette tips, vials, chromatography columns)
-
D: Spill cleanup debris
Step 2: Select the Appropriate, Labeled Waste Container Use only designated hazardous waste containers provided by your institution's Environmental Health & Safety (EH&S) department. Containers must be compatible with the waste (e.g., no acids in metal cans).[13]
Step 3: Ensure Compliant Labeling The EPA requires all hazardous waste containers to be clearly labeled.[14][15] The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Desmethylcarvedilol" (and any solvents present with percentages)
-
Hazard Identification: "Pharmacologically Active," "Caution: Potential Irritant," "Potential Ecotoxin"
Step 4: Store Waste in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12][14][16] The SAA must be a secondary containment bin or cabinet, segregated from incompatible materials like strong acids or bases.[12]
Section 4: Disposal Pathways - A Decision Framework
The following diagram illustrates the decision-making process for segregating different Desmethylcarvedilol waste streams. All pathways culminate in disposal via your institution's certified waste management program.
Caption: Disposal Decision Pathway for Desmethylcarvedilol Waste Streams.
Section 5: Final Disposal and Waste Minimization
Final Disposal: The ultimate responsibility for the disposal of hazardous waste lies with a licensed and certified vendor. Your institution's EH&S department manages this process.[17] Once a waste container is full, or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), you must contact EH&S for pickup.[12] The waste will be transported to a central accumulation area and ultimately sent for incineration, which is the required disposal method for many pharmaceutical wastes.[17]
Waste Minimization: The most effective waste management strategy is to minimize its generation.
-
Source Reduction: Order only the quantities of Desmethylcarvedilol required for your immediate experimental needs.
-
Scale of Operations: Where feasible, reduce the scale of experiments to minimize the volume of solvents and reagents used.
-
Inventory Management: Maintain a meticulous chemical inventory to prevent the over-purchase of reagents and the generation of waste from expired stock.
By integrating these principles and protocols into your daily laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
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Medical Waste Pros. (n.d.). Hazardous Pharmaceutical Waste Defined by RCRA. Retrieved from [Link]
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West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]
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Moehs Ibérica. (n.d.). CARVEDILOL Safety Data Sheet. Retrieved from [Link]
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Rx Destroyer. (2020, August 24). 40 CFR and the Resource Conservation and Recovery Act. Retrieved from [Link]
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Florida Department of Environmental Protection & U.S. Environmental Protection Agency. (n.d.). RCRA Pharmaceutical Waste Management Guide. Retrieved from [Link]
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Stericycle. (2019, February 1). EPA & Hazardous Pharmaceutical Waste Management. Retrieved from [Link]
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PubMed. (2017, May 16). Microbial detoxification of carvedilol, a β-adrenergic antagonist, by the filamentous fungus Cunninghamella echinulata. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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National Institutes of Health. (2016, November 25). Mitigating pharmaceutical waste exposures: policy and program considerations. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for Desmethylcarvedilol
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research, the meticulous handling of active compounds is paramount to ensuring both personnel safety and data integrity. This guide provides essential, immediate safety and logistical information for the handling of Desmethylcarvedilol, an active metabolite of the non-selective β-adrenergic receptor antagonist, carvedilol.[1] While existing safety data sheets (SDS) may not classify Desmethylcarvedilol as a hazardous substance under the Globally Harmonized System (GHS), a conservative approach to its handling is warranted due to its pharmacological activity and its relationship to a potent parent compound.[2][3][4] This guide is structured to empower researchers with the knowledge to implement self-validating safety protocols, thereby fostering a culture of safety and scientific excellence.
Hazard Evaluation: A Precautionary Principle
Desmethylcarvedilol is a research compound, and one safety data sheet describes it as a "Pharmaceutical related compound of unknown potency".[5] Another indicates it "may cause physiological effects".[5] Given that its parent compound, carvedilol, is a potent antihypertensive agent, it is prudent to handle Desmethylcarvedilol with a degree of caution appropriate for a potentially high-potency active pharmaceutical ingredient (HPAPI).[6][7][8][9] The principle of "as low as reasonably achievable" (ALARA) exposure should be the guiding tenet.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures being performed. Engineering controls, such as fume hoods or glove boxes, should always be the primary means of exposure control.[6] PPE serves as a vital secondary layer of protection.
Summary of Recommended PPE
| Protection Type | Recommended Equipment | Rationale |
| Respiratory | NIOSH-approved N95 or higher respirator | To prevent inhalation of airborne particles, especially during weighing and handling of the solid compound. |
| Eye | Chemical safety goggles | To protect against splashes and airborne particles. |
| Hand | Nitrile gloves (double-gloving recommended) | To prevent skin contact. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated. |
| Body | Laboratory coat, long pants, and closed-toe shoes | To protect skin from accidental spills and contamination. |
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Desmethylcarvedilol.
Caption: Decision tree for PPE selection based on the physical form and handling procedure for Desmethylcarvedilol.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the research.
Receiving and Storage
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
Designated Storage: Store Desmethylcarvedilol in a clearly labeled, sealed container in a designated, well-ventilated, and secure location.
-
Temperature: Follow the supplier's recommendations for storage temperature.[2]
-
Inventory: Maintain an accurate inventory of the compound.
Weighing and Solution Preparation
This process presents the highest risk of generating airborne particles.
-
Engineering Controls: All weighing and solution preparation must be conducted within a certified chemical fume hood, glove box, or other suitable containment enclosure.[6][7]
-
Pre-planning: Assemble all necessary equipment and reagents before starting.
-
PPE: Don the enhanced PPE as outlined in the table and diagram above.
-
Weighing:
-
Use a tared, sealed container for weighing.
-
Carefully transfer the desired amount of Desmethylcarvedilol to the container.
-
Avoid creating dust. If any material is spilled, follow the spill cleanup procedure immediately.
-
-
Solution Preparation:
-
Add the solvent to the container with the weighed Desmethylcarredilol.
-
Seal the container and mix gently until the compound is fully dissolved. Desmethylcarvedilol is soluble in DMSO.[1]
-
Experimental Workflow
The following diagram outlines the recommended workflow for handling Desmethylcarvedilol from receipt to use in experiments.
Caption: Recommended workflow for the safe handling of Desmethylcarvedilol in a laboratory setting.
Spill Management
Accidental spills must be managed promptly and safely.
-
Evacuate: If a significant amount of solid is spilled, evacuate the immediate area.
-
Alert: Notify your supervisor and any colleagues in the vicinity.
-
PPE: Don appropriate PPE, including a respirator, before cleaning the spill.
-
Containment: For solid spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an appropriate absorbent material.
-
Cleanup:
-
Carefully collect the spilled material and any contaminated absorbent materials.
-
Place all waste into a sealed, labeled container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area with a suitable detergent and water.
-
Documentation: Document the spill and the cleanup procedure.
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of chemical waste is illegal and can have serious environmental consequences.[10]
-
Waste Collection:
-
Solid Waste: Collect all solid waste contaminated with Desmethylcarvedilol (e.g., weighing paper, contaminated gloves, absorbent pads) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing Desmethylcarvedilol in a separate, sealed, and clearly labeled container. Do not mix with incompatible wastes.[11]
-
Sharps: Dispose of any contaminated sharps (e.g., needles, pipette tips) in a designated, puncture-resistant sharps container.[10]
-
-
Labeling: All waste containers must be labeled with a hazardous waste tag that clearly identifies the contents, including the concentration of Desmethylcarvedilol.
-
Prohibition of Drain Disposal: It is Northwestern University's policy to prohibit the drain disposal of all potentially hazardous chemicals.[10] This is a best practice that should be followed in all research settings.
-
Disposal Request: When the waste container is three-quarters full, or after 150 days for laboratory waste, request a pickup from your institution's environmental health and safety (EHS) department.[10]
By adhering to these guidelines, researchers can handle Desmethylcarvedilol with a high degree of safety and confidence, ensuring the protection of themselves, their colleagues, and the environment.
References
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Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University. Retrieved from [Link]
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High-Potency APIs: Containment and Handling Issues. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
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Handling HPAPIs safely – what does it take? (2023). European Pharmaceutical Review. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Research Areas - Dartmouth Policy Portal. Retrieved from [Link]
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Best Practices for Pharmaceutical PPE. (n.d.). Scribd. Retrieved from [Link]
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Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. (n.d.). ILC Dover. Retrieved from [Link]
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Carvedilol Impurity. (2024). Alentris Research Pvt. Ltd. Retrieved from [Link]
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Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
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Disposal, Recycling, and Surplus. (2024). UW Environmental Health & Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
